Product packaging for 2-(Methoxymethyl)piperidine(Cat. No.:CAS No. 104678-13-9)

2-(Methoxymethyl)piperidine

Cat. No.: B1308381
CAS No.: 104678-13-9
M. Wt: 129.2 g/mol
InChI Key: IBPHVNKZLOQXAX-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)piperidine is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B1308381 2-(Methoxymethyl)piperidine CAS No. 104678-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPHVNKZLOQXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399201
Record name 2-(methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104678-13-9
Record name 2-(methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)piperidine, a heterocyclic amine of interest in medicinal chemistry. This document details its chemical and physical properties, potential synthetic routes, and discusses its relevance within the broader context of piperidine-containing pharmaceuticals.

Chemical Identification and Properties

This compound is a substituted piperidine derivative. Its core structure consists of a saturated six-membered heterocycle containing one nitrogen atom, with a methoxymethyl group attached at the 2-position.

CAS Number: 104678-13-9[1]

Molecular Formula: C₇H₁₅NO[2]

Molecular Weight: 129.20 g/mol [2]

Physicochemical Data
PropertyValueSource
Boiling Point No data available
Boiling Point (Piperidine)106 °C[3]
Boiling Point (2-Methylpiperidine)118-119 °C[4]
Density No data available
Density (Piperidine)0.862 g/cm³ (at 20 °C)[3]
Solubility No data available
Solubility (Piperidine)Miscible with water[3]
Hazard Information Irritant[5]

Synthesis and Experimental Protocols

A plausible and common synthetic route to this compound is the O-methylation of its precursor, 2-(hydroxymethyl)piperidine. While a specific, detailed protocol for this exact transformation is not widely published, a general experimental methodology can be proposed based on standard organic chemistry procedures.

Proposed Synthesis: O-methylation of 2-(Hydroxymethyl)piperidine

This synthesis involves the conversion of the hydroxyl group of 2-(hydroxymethyl)piperidine into a methyl ether.

Reaction Scheme:

Synthesis of this compound 2-(Hydroxymethyl)piperidine 2-(Hydroxymethyl)piperidine Product This compound 2-(Hydroxymethyl)piperidine->Product O-methylation Base_MethylatingAgent Base (e.g., NaH) Methylating Agent (e.g., CH3I) Solvent Solvent (e.g., THF, DMF)

Caption: Proposed synthetic route to this compound.

Experimental Protocol (General Procedure):

  • Preparation: To a solution of 2-(hydroxymethyl)piperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base is added portion-wise at a reduced temperature (e.g., 0 °C). Sodium hydride (NaH) is a commonly used base for this purpose.

  • Deprotonation: The reaction mixture is stirred at this temperature for a period to allow for the complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Biological Activity and Drug Development Potential

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active compounds. Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and effects on the central nervous system.[6][7][8]

General Pharmacological Relevance of Piperidine Derivatives

The versatility of the piperidine ring is attributed to its ability to serve as a key pharmacophoric element, influencing the physicochemical properties and biological activity of a molecule. The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating interactions with biological targets. The conformational flexibility of the piperidine ring also allows it to adopt various shapes to fit into the binding pockets of enzymes and receptors.

Potential Signaling Pathways

While no specific biological studies on this compound have been identified, the broader class of piperidine derivatives is known to interact with a variety of signaling pathways. For instance, certain piperidine-containing compounds have been shown to modulate the activity of G-protein coupled receptors (GPCRs), ion channels, and various enzymes.[9]

The following diagram illustrates a general workflow for evaluating the biological activity of novel piperidine derivatives, which could be applied to this compound.

Biological Activity Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Synthesis of This compound Initial_Screening Initial Biological Screening (e.g., Cell Viability Assays) Compound_Synthesis->Initial_Screening Target_Identification Target Identification (e.g., Enzyme Assays, Receptor Binding) Initial_Screening->Target_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Target_Identification->Mechanism_of_Action Animal_Models Pharmacokinetic and Efficacy Studies in Animal Models Mechanism_of_Action->Animal_Models Toxicity_Studies Toxicology and Safety Pharmacology Animal_Models->Toxicity_Studies

Caption: General workflow for the biological evaluation of a novel piperidine derivative.

Conclusion

This compound represents a simple yet potentially valuable building block for the synthesis of more complex molecules in the field of drug discovery. While specific data on its physicochemical properties and biological activities are currently limited, its structural relationship to the pharmacologically significant piperidine class suggests potential for further investigation. The synthetic route outlined provides a basis for its preparation, enabling researchers to explore its utility in the development of novel therapeutic agents. Further studies are warranted to fully characterize this compound and elucidate its potential biological effects.

References

2-(Methoxymethyl)piperidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for 2-(Methoxymethyl)piperidine, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Nomenclature

IUPAC Name: this compound[1]

Synonyms: 2-Methoxymethyl-piperidine, (2R)-2-(methoxymethyl)piperidine[1]

CAS Number: 104678-13-9[1]

Molecular Formula: C₇H₁₅NO[1]

Molecular Weight: 129.20 g/mol [1]

The chemical structure of this compound consists of a piperidine ring substituted at the 2-position with a methoxymethyl group.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyThis compound (Computed)2-Methylpiperidine (Experimental Analog Data)
Molecular Weight 129.20 g/mol [1]99.17 g/mol
XLogP3-AA 0.61.1
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 21
Rotatable Bond Count 20
Exact Mass 129.115364102 u[1]99.104800 u
Topological Polar Surface Area 21.3 Ų[1]12 Ų
Boiling Point Not Available118-119 °C at 753 mmHg
Density Not Available0.844 g/mL at 25 °C
Refractive Index Not Availablen20/D 1.445

Proposed Synthesis

A feasible and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This method involves the reaction of an alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this proposed protocol, 2-(hydroxymethyl)piperidine is deprotonated and then reacted with a methylating agent.

Proposed Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-(Hydroxymethyl)piperidine

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) suspended in anhydrous THF.

  • Formation of the Alkoxide: Dissolve 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

synthesis_workflow Proposed Synthesis of this compound start 2-(Hydroxymethyl)piperidine intermediate Sodium 2-(piperidyl)methoxide (Alkoxide Intermediate) start->intermediate Deprotonation reagent1 Sodium Hydride (NaH) in Anhydrous THF reagent1->intermediate product This compound intermediate->product SN2 Reaction reagent2 Methyl Iodide (CH3I) reagent2->product workup Aqueous Workup and Purification (Distillation/Chromatography) product->workup

Caption: Proposed Williamson ether synthesis workflow.

Spectroscopic Data

¹H NMR of 2-Methylpiperidine (400 MHz, CDCl₃): δ 3.00 (br d, J = 12.7 Hz, 1H), 2.67 – 2.51 (br m, 2H), 1.83 – 1.74 (br m, 1H), 1.70 – 1.55 (m, 2H), 1.44 – 1.27 (m, 2H), 1.12 – 0.99 (m, 1H, overlapped), 1.05 (d, J = 6.3 Hz, 3H, overlapped).[2]

¹³C NMR of 2-Methylpiperidine (101 MHz, CDCl₃): δ 52.03, 46.16, 33.84, 25.24, 24.07, 21.77.[2]

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the involvement of this compound in specific biological signaling pathways or its pharmacological applications. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals, suggesting that derivatives such as this could be of interest in drug discovery programs.[3]

References

2-(Methoxymethyl)piperidine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)piperidine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. This document details its molecular characteristics, physicochemical properties, and provides insights into its synthesis and potential biological relevance.

Core Molecular Information

This compound is a substituted piperidine derivative. The fundamental molecular details are summarized below.

IdentifierValue
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [1]
IUPAC Name This compound[1]
CAS Number 104678-13-9[1]

Physicochemical and Spectroscopic Data

While experimental data for this compound is not extensively available in public literature, the following table summarizes computed properties and expected spectroscopic characteristics based on data from closely related piperidine derivatives.

PropertyValue / Expected RangeSource
Topological Polar Surface Area 21.3 ŲPubChem (Computed)[1]
XLogP3 0.6PubChem (Computed)[1]
¹H NMR (CDCl₃, estimated) δ 1.1-1.9 (m, 6H, piperidine ring CH₂), 2.6-3.1 (m, 2H, piperidine ring CH₂-N), 3.3-3.6 (m, 3H, O-CH₃ and piperidine CH-O), 3.4-3.7 (m, 2H, CH₂-O)Inferred from related compounds[2][3]
¹³C NMR (CDCl₃, estimated) δ 24-35 (piperidine ring CH₂), 46-55 (piperidine ring CH₂-N and CH-O), 59 (O-CH₃), 75-80 (CH₂-O)Inferred from related compounds[2][3]
Mass Spectrum (EI, expected) Molecular Ion (M⁺) at m/z 129. Key fragments may include loss of methoxy group (m/z 98) and fragmentation of the piperidine ring.Inferred from related compounds[4]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, commonly involving the modification of a pre-formed piperidine ring. A generalized experimental protocol based on the synthesis of similar 2-substituted piperidines is provided below. This protocol describes the synthesis starting from 2-pyridinemethanol.

Protocol: Synthesis of this compound

Step 1: Hydrogenation of 2-Pyridinemethanol to 2-Piperidinemethanol

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-pyridinemethanol (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50-100 psi and heat to 40-60 °C.

  • Reaction Monitoring: Maintain the reaction under vigorous stirring for 12-24 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 2-piperidinemethanol. This can be further purified by distillation or column chromatography.

Step 2: Williamson Ether Synthesis to form this compound

  • Reaction Setup: Dissolve 2-piperidinemethanol (1 equivalent) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C to deprotonate the hydroxyl group.

  • Alkylation: After stirring for 30 minutes, add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude this compound can be purified by distillation or silica gel column chromatography.

Potential Biological Activity and Applications

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs targeting the central nervous system, cancer, and infectious diseases.[5] While specific biological data for this compound is limited, its structural similarity to other bioactive piperidine derivatives suggests potential applications in drug discovery.

The introduction of a methoxymethyl group at the 2-position can influence the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties.[5]

Drug Development Workflow

The development of novel drugs based on the this compound scaffold would typically follow a structured workflow from initial hit identification to lead optimization.

DrugDiscoveryWorkflow cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development HitIdentification Hit Identification (e.g., HTS, Fragment Screening) LibraryDesign Library Design & Synthesis of this compound Analogs HitIdentification->LibraryDesign Initial SAR BiologicalScreening Primary Biological Screening (In vitro assays) LibraryDesign->BiologicalScreening SAR_Development Structure-Activity Relationship (SAR) Development BiologicalScreening->SAR_Development Hit-to-Lead ADME_Tox ADME/Tox Profiling (In vitro & In vivo) SAR_Development->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Iterative Design CandidateSelection Preclinical Candidate Selection Lead_Optimization->CandidateSelection

Figure 1. A generalized workflow for the discovery and development of drugs based on a piperidine scaffold.

Conclusion

This compound represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its physicochemical properties can be fine-tuned through further chemical modifications, making it an attractive scaffold for medicinal chemistry campaigns. The provided technical information serves as a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)piperidine is a saturated heterocyclic amine of interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals and natural products, valued for its ability to impart favorable pharmacokinetic properties. The introduction of a methoxymethyl substituent at the 2-position offers a handle for further functionalization and can influence the molecule's stereochemistry and biological activity. This technical guide provides a comprehensive overview of a primary synthetic route to this compound and details the analytical methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 104678-13-9PubChem[1]
Monoisotopic Mass 129.115364102 DaPubChem[1]
Topological Polar Surface Area 21.3 ŲPubChem[1]
SMILES COCC1CCCCN1PubChem[1]

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-(methoxymethyl)pyridine. This reaction involves the saturation of the pyridine ring with hydrogen gas in the presence of a metal catalyst.

Reaction Scheme

Synthetic_Workflow Figure 1: Synthetic and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2-(methoxymethyl)pyridine in Glacial Acetic Acid add_catalyst Add PtO₂ Catalyst start->add_catalyst hydrogenation Hydrogenate under H₂ pressure (50-70 bar, RT, 6-10h) add_catalyst->hydrogenation vent Vent H₂ and Purge with N₂ hydrogenation->vent filter Dilute and Filter through Celite® vent->filter neutralize Neutralize with NaHCO₃(aq) filter->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry with Na₂SO₄ and Concentrate extract->dry purify Vacuum Distillation or Column Chromatography dry->purify product Pure this compound purify->product Characterization_Workflow Figure 2: Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation sample Purified Product: This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (EI and ESI) sample->ms nmr_data Confirm Proton and Carbon Environments nmr->nmr_data ir_data Identify Functional Groups (N-H, C-O-C) ir->ir_data ms_data Determine Molecular Weight and Fragmentation ms->ms_data final Structural Confirmation nmr_data->final ir_data->final ms_data->final

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(methoxymethyl)piperidine. The document outlines the expected chemical shifts, coupling constants, and signal multiplicities for the protons in this molecule. It also includes a standardized experimental protocol for acquiring the ¹H NMR spectrum and presents logical workflows for spectral analysis. This guide is intended to assist researchers in the structural elucidation and characterization of this compound and related compounds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-(hydroxymethyl)piperidine, and established principles of NMR spectroscopy. The data is presented for a standard analysis in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~ 3.0 - 3.2m-
H-6 (axial)~ 2.6 - 2.7dtJ ≈ 12.0, 3.0
H-6 (equatorial)~ 3.0 - 3.1dmJ ≈ 12.0
-CH₂O- (diastereotopic)~ 3.4 - 3.6m-
-OCH₃~ 3.3s-
H-3, H-4, H-5~ 1.2 - 1.8m-
-NH-~ 1.5 - 2.5br s-

Note: The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and its signal is often broad. D₂O exchange can be used to confirm its assignment.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound is provided below.

2.1. Sample Preparation

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for optimal signal dispersion.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~12-16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 3-4 seconds

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals.

Spectral Analysis and Interpretation Workflow

The following diagram illustrates a logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

G ¹H NMR Spectrum Analysis Workflow A Acquire ¹H NMR Spectrum B Reference to TMS (0.00 ppm) A->B C Identify Solvent Peak (CDCl₃ at 7.26 ppm) B->C D Identify and Integrate Signals C->D E Analyze Chemical Shifts (δ) D->E F Analyze Signal Multiplicity (Splitting Patterns) D->F H Assign Protons to Signals E->H G Determine Coupling Constants (J) F->G G->H I Structural Confirmation H->I

Caption: A logical workflow for the analysis of the ¹H NMR spectrum.

Detailed Interpretation:

  • -OCH₃ Signal: A sharp singlet integrating to three protons is expected around 3.3 ppm, characteristic of a methoxy group.

  • -CH₂O- Signals: The two diastereotopic protons of the methylene group adjacent to the oxygen will likely appear as a complex multiplet, or two distinct doublets of doublets, in the range of 3.4-3.6 ppm.

  • H-2 Proton: The proton on the carbon bearing the methoxymethyl group (C2) is expected to be a multiplet around 3.0-3.2 ppm due to coupling with the adjacent methylene protons in the ring and the -CH₂O- protons.

  • H-6 Protons: The two protons on C6, adjacent to the nitrogen, will be diastereotopic. The axial proton will likely appear as a doublet of triplets around 2.6-2.7 ppm, while the equatorial proton will be a doublet of multiplets further downfield around 3.0-3.1 ppm.

  • Ring Protons (H-3, H-4, H-5): The remaining six protons of the piperidine ring will appear as a complex, overlapping multiplet in the upfield region of 1.2-1.8 ppm.

  • -NH- Proton: A broad singlet, exchangeable with D₂O, is expected in the range of 1.5-2.5 ppm.

Synthesis and Characterization Pathway

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of the corresponding pyridine derivative, followed by etherification. The subsequent characterization is crucial to confirm the structure and purity of the final product.

G Synthesis and Characterization Pathway cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 2-(Chloromethyl)pyridine C 2-(Methoxymethyl)pyridine A->C + NaOMe B Sodium Methoxide E This compound C->E Reduction D Hydrogenation (e.g., H₂, PtO₂) F Crude Product E->F G Distillation / Chromatography F->G H Pure Product G->H I ¹H NMR H->I J ¹³C NMR H->J K Mass Spectrometry H->K L FT-IR H->L M Structural Confirmation I->M J->M K->M L->M

An In-depth Technical Guide to the 13C NMR Spectrum of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Spectrum

In the landscape of modern drug discovery and chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. Among its variants, Carbon-13 (¹³C) NMR provides a direct map of the carbon backbone of a molecule. This guide offers a detailed, field-tested methodology for the interpretation of the ¹³C NMR spectrum of 2-(Methoxymethyl)piperidine, a heterocyclic compound representative of structures frequently encountered in pharmaceutical development. Our objective is not merely to assign peaks, but to build a logical, self-validating framework for spectral interpretation, grounded in the fundamental principles of magnetic resonance and substituent effects.

Part 1: The Foundational Principles of ¹³C NMR Spectroscopy

At its core, ¹³C NMR spectroscopy exploits the magnetic properties of the ¹³C isotope.[1] While the major carbon isotope, ¹²C, is NMR-inactive, the ¹³C nucleus possesses a nuclear spin that can be manipulated by an external magnetic field.[2] The utility of ¹³C NMR stems from the concept of the chemical shift (δ) , which is the resonant frequency of a specific carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS).

The chemical shift of a carbon atom is exquisitely sensitive to its local electronic environment. Key factors influencing the chemical shift include:

  • Hybridization: The chemical shift generally increases in the order sp³ < sp < sp².

  • Electronegativity: The proximity of electronegative atoms (like oxygen or nitrogen) causes a deshielding effect, pulling electron density away from the carbon nucleus. This reduced shielding requires a stronger applied magnetic field for resonance, resulting in a downfield shift to a higher ppm value.[3]

  • Broadband Decoupling: In a standard ¹³C NMR experiment, the spectrum is recorded with proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies that excites all protons simultaneously, collapsing the complex splitting patterns caused by C-H coupling into single, sharp peaks for each unique carbon atom.[2][4] This vastly simplifies the spectrum, where the number of signals directly corresponds to the number of chemically non-equivalent carbons.[3]

Part 2: The Experimental Protocol: Ensuring Data Integrity

A high-quality spectrum is the bedrock of accurate interpretation. The following protocol outlines a robust method for preparing a sample of this compound for ¹³C NMR analysis. Trustworthiness in data begins with meticulous preparation.

Step-by-Step Sample Preparation Methodology:

  • Determine Sample Quantity: For a standard ¹³C NMR spectrum, a higher concentration is preferable compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[2] Aim for 50-100 mg of this compound for a swift, high-quality spectrum acquisition within 20-60 minutes.[5]

  • Select Deuterated Solvent: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively unobtrusive signal in the ¹³C spectrum (a triplet centered at ~77 ppm). The deuterated solvent provides a lock signal for the spectrometer, essential for maintaining magnetic field stability.

  • Dissolution and Transfer:

    • In a small, clean vial, weigh the desired amount of the compound.

    • Add approximately 0.5-0.7 mL of the deuterated solvent.[6]

    • Gently swirl the vial to ensure complete dissolution.

    • Crucial Step for Integrity: If any solid particulates are visible, the solution must be filtered. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and a loss of resolution. Filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Finalize the Sample:

    • Adjust the sample height in the NMR tube to approximately 4-5 cm, ensuring it will be fully within the detector coil of the spectrometer.[7]

    • Cap the NMR tube securely and label it clearly. Parafilm can be wrapped around the cap to prevent solvent evaporation for volatile solvents or long-term storage.[8]

Part 3: Structural Analysis and Spectrum Interpretation

The interpretation of the spectrum is a deductive process that integrates structural knowledge with an understanding of chemical shift principles.

Molecular Structure and Carbon Environments

First, we must analyze the structure of this compound to determine the number of unique carbon atoms. Due to the lack of a plane of symmetry passing through the molecule, all seven carbon atoms are chemically non-equivalent and should produce seven distinct signals in the ¹³C NMR spectrum.

Diagram of Carbon Environments in this compound

Caption: Molecular structure of this compound with carbon atoms labeled C2-C8.

Predicting Chemical Shifts: An Educated Hypothesis

Before analyzing the spectrum, we can predict the approximate chemical shifts based on reference data for similar structural motifs.

  • Piperidine Ring Carbons (C2-C6):

    • In unsubstituted piperidine, the carbons adjacent to the nitrogen (C2/C6) appear around 47.5 ppm, while the more distant carbons (C3/C5 and C4) are found further upfield at ~27.2 ppm and ~25.2 ppm, respectively.[9][10]

    • C2 & C6: The nitrogen atom deshields these carbons. C2 will be significantly deshielded further by the attached electron-withdrawing methoxymethyl group. C6 will remain similar to its position in piperidine but will be unique from C2.

    • C3, C4, C5: These sp³ hybridized carbons will be in the typical alkane region, shifted slightly by the influence of the nitrogen atom. We expect them to appear in the 20-35 ppm range.

  • Side Chain Carbons (C7, C8):

    • C7 (-CH₂-O-): As an sp³ carbon bonded to an electronegative oxygen atom, C7 is expected to be significantly deshielded and appear in the characteristic ether region of 60-80 ppm.[11]

    • C8 (-O-CH₃): The methoxy carbon also experiences deshielding from the adjacent oxygen. The typical chemical shift for an aliphatic methoxy group is in the range of 55-60 ppm.[12][13]

Assigning the Spectrum

Based on the predictions above, we can now assign the signals in a hypothetical ¹³C NMR spectrum of this compound.

Carbon Atom Structural Environment Predicted Chemical Shift (δ, ppm) Reasoning for Assignment
C8 Methoxy (-O-C H₃)~59Typical value for a methoxy carbon, deshielded by oxygen.[13]
C7 Methylene Ether (-C H₂-O-)~75sp³ carbon bonded to oxygen, strongly deshielded into the ether region.[11]
C2 Ring, α to N, Substituted~65α to nitrogen and substituted with an electronegative group, resulting in strong deshielding.
C6 Ring, α to N~47α to nitrogen, similar to unsubstituted piperidine.[10]
C3 Ring, β to N~30β to nitrogen, upfield alkane region.
C5 Ring, β to N~26β to nitrogen, slightly different environment from C3 due to proximity to the substituent.
C4 Ring, γ to N~24Most upfield ring carbon, furthest from both the nitrogen and the substituent.

This systematic approach, moving from the most deshielded (downfield) to the most shielded (upfield) carbons, provides a logical framework for peak assignment. The clear separation between the side-chain carbons (C7, C8) and the piperidine ring carbons (C2-C6) makes the initial assignment straightforward. Further differentiation within the ring carbons is based on proximity to the nitrogen and the C2-substituent. For definitive assignment, advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR (HSQC, HMBC) would be employed to confirm the number of attached protons for each carbon.

Conclusion

The interpretation of the ¹³C NMR spectrum of this compound is a powerful demonstration of how fundamental principles can be applied to deduce complex molecular structures. By systematically evaluating the number of unique carbon environments, predicting chemical shifts based on established substituent effects, and applying a logical assignment strategy, researchers can confidently elucidate the carbon framework of novel chemical entities. This guide provides not just an answer, but a repeatable, scientifically sound methodology applicable to a wide range of molecules in the field of chemical and pharmaceutical research.

References

An In-depth Technical Guide to the FT-IR Spectroscopy of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the Fourier-Transform Infrared (FT-IR) spectroscopy data for 2-(methoxymethyl)piperidine, intended for researchers, scientists, and professionals in drug development. Due to the absence of a publicly available, complete FT-IR spectrum for this specific compound, this document presents a predicted spectrum based on the characteristic vibrational frequencies of its constituent functional groups: a secondary amine (piperidine ring) and an ether (methoxymethyl group).

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. The piperidine moiety, as a secondary amine, and the methoxymethyl group, an ether, will dominate the spectrum. The predicted data, based on established correlation tables and spectra of similar compounds, is summarized below.

Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentFunctional Group
~3350 - 3310Weak - Medium, SharpN-H StretchSecondary Amine
~2950 - 2850StrongC-H Stretch (Asymmetric & Symmetric)Alkane (CH₂, CH₃)
~1450MediumC-H Bend (Scissoring)Alkane (CH₂)
~1250 - 1020Medium - WeakC-N StretchAliphatic Amine
~1150 - 1050StrongC-O-C Stretch (Asymmetric)Ether
~910 - 665Broad, StrongN-H WagSecondary Amine

Interpretation of Key Peaks:

  • N-H Stretch: A single, relatively sharp peak is anticipated in the 3350-3310 cm⁻¹ region, which is a hallmark of a secondary amine.[1] This band is typically less intense and sharper than the broad O-H stretching bands found in alcohols.[2]

  • C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are due to the stretching of sp³-hybridized C-H bonds in the piperidine ring and the methoxymethyl group.[3]

  • C-O-C Stretch: The most prominent feature for the ether group is a strong absorption band expected between 1150 cm⁻¹ and 1050 cm⁻¹.[4] This is one of the most reliable bands for identifying the ether linkage in the molecule.

  • C-N Stretch: Aliphatic amines show C-N stretching vibrations in the fingerprint region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.[1][5]

  • N-H Wag: A broad and strong band may appear in the 910-665 cm⁻¹ range, resulting from the out-of-plane bending of the N-H bond.[1]

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This section details a standard methodology for obtaining an FT-IR spectrum of a liquid sample such as this compound using the neat liquid (thin film) technique with salt plates.

I. Objective: To obtain a high-quality infrared spectrum of liquid this compound in the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).

II. Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample: this compound (liquid)

  • IR-transparent salt plates (e.g., Potassium Bromide - KBr, or Sodium Chloride - NaCl)

  • Pipette or glass rod

  • Sample holder for the spectrometer

  • Cleaning solvents (e.g., dry acetone, isopropanol, or methylene chloride)

  • Lint-free tissues (e.g., Kimwipes)

  • Desiccator for storing salt plates

III. Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.

  • Background Spectrum Acquisition:

    • Clean a pair of salt plates by wiping them gently with a lint-free tissue soaked in a volatile solvent like dry acetone. Handle the plates by their edges to avoid transferring moisture from your fingers.

    • Place the clean, empty salt plates in the sample holder and insert it into the spectrometer's sample compartment.

    • Acquire a background spectrum. This scan measures the instrument's baseline, including any atmospheric components, and will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Remove the salt plates from the spectrometer.

    • Using a clean pipette, place a single small drop of this compound onto the center of one salt plate.[6]

    • Carefully place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates. Avoid creating air bubbles.[7] The ideal film should be just thick enough to produce absorption bands that do not exceed 90-95% absorbance.

  • Sample Spectrum Acquisition:

    • Place the "sandwich" of salt plates containing the sample into the sample holder and insert it into the spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[8] The instrument software will automatically ratio the sample scan against the previously collected background scan to generate the final transmittance or absorbance spectrum.

  • Data Processing and Analysis:

    • The resulting spectrum should be properly labeled with the compound name and any relevant experimental parameters.

    • Identify the major absorption bands and record their wavenumbers (cm⁻¹).

    • Correlate these bands with the known vibrational frequencies for the functional groups present in the molecule to confirm its identity and purity.

  • Cleaning:

    • After analysis, disassemble the salt plates.

    • Thoroughly clean the plates by rinsing and wiping them with a suitable solvent to completely remove the sample.[6]

    • Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_analysis Data Processing Start Start CleanPlates Clean Salt Plates Start->CleanPlates Background Acquire Background Spectrum CleanPlates->Background PrepSample Prepare Neat Liquid Sample Background->PrepSample AcquireSample Acquire Sample Spectrum PrepSample->AcquireSample ProcessData Process Data (Baseline Correction, etc.) AcquireSample->ProcessData Analyze Analyze Spectrum & Identify Peaks ProcessData->Analyze End End Analyze->End

Caption: Workflow for FT-IR Spectroscopy of a Liquid Sample.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(methoxymethyl)piperidine. The content is structured to be a valuable resource for researchers involved in the structural elucidation and analytical characterization of piperidine-containing compounds.

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals and natural products, making the characterization of its derivatives crucial in drug discovery and development.[1] Mass spectrometry is a primary analytical technique for the structural elucidation of these compounds.[2] Understanding the fragmentation patterns is key to identifying and characterizing novel molecules incorporating the piperidine scaffold. This guide will focus on the fragmentation behavior of this compound under Electron Ionization (EI), a common ionization technique in mass spectrometry.

The molecular formula of this compound is C₇H₁₅NO, with a monoisotopic mass of 129.1154 g/mol .[3]

Predicted Electron Ionization (EI) Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be reliably predicted based on the well-established fragmentation rules for aliphatic amines and ethers, and by analogy to structurally similar compounds like 2-methylpiperidine. The primary fragmentation pathways for piperidine derivatives under EI-MS are α-cleavage, ring fission, and substituent-driven fragmentation.[1]

α-Cleavage: This is a dominant fragmentation pathway for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[1] For this compound, two primary α-cleavage events are anticipated:

  • Loss of the methoxymethyl radical (•CH₂OCH₃): Cleavage of the C2-C7 bond (the bond between the piperidine ring and the methoxymethyl substituent) is expected to be a major fragmentation pathway. This results in the formation of a stable, resonance-stabilized iminium ion at m/z 84. This ion is often the base peak in the mass spectra of 2-substituted piperidines.

  • Ring opening followed by loss of an ethyl radical (•C₂H₅): Cleavage of the C2-N bond, followed by hydrogen rearrangement and subsequent loss of an ethyl group, can also occur.

Substituent-Driven Fragmentation: The methoxymethyl group itself can undergo characteristic fragmentation. Cleavage of the C-O bond can lead to the formation of a methoxy radical (•OCH₃) and a piperidin-2-ylmethyl cation, or a methyl radical (•CH₃) and a piperidin-2-yloxymethyl cation.

Ring Fission: The piperidine ring can undergo cleavage to produce various smaller fragment ions.

A summary of the predicted major fragment ions and their proposed structures is presented in the table below.

m/z Proposed Fragment Formula Fragmentation Pathway
129Molecular Ion [M]⁺•[C₇H₁₅NO]⁺•-
114[M - CH₃]⁺[C₆H₁₂NO]⁺Loss of a methyl radical from the methoxy group.
98[M - OCH₃]⁺[C₇H₁₄N]⁺Loss of a methoxy radical.
84[M - CH₂OCH₃]⁺[C₅H₁₀N]⁺α-cleavage with loss of the methoxymethyl radical.
70[C₄H₈N]⁺[C₄H₈N]⁺Ring fission.
56[C₃H₆N]⁺[C₃H₆N]⁺Ring fission.
45[CH₂OCH₃]⁺[CH₅O]⁺Formation of the methoxymethyl cation.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathways for this compound under electron ionization.

fragmentation M m/z 129 C₇H₁₅NO⁺• Molecular Ion F114 m/z 114 C₆H₁₂NO⁺ [M - CH₃]⁺ M->F114 - •CH₃ F98 m/z 98 C₇H₁₄N⁺ [M - OCH₃]⁺ M->F98 - •OCH₃ F84 m/z 84 C₅H₁₀N⁺ [M - CH₂OCH₃]⁺ (Base Peak) M->F84 - •CH₂OCH₃ (α-cleavage) F45 m/z 45 CH₅O⁺ [CH₂OCH₃]⁺ M->F45

Proposed EI fragmentation of this compound.

Experimental Protocols

The following provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a volatile organic solvent such as methanol, ethanol, or dichloromethane.

  • Concentration: Prepare a solution with a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the sensitivity of the instrument.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

4.2. Gas Chromatography (GC) Conditions

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of piperidine derivatives.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Experimental Workflow

The diagram below outlines the typical workflow for the analysis of this compound by GC-MS.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve Sample Filtration Filter Sample Dissolution->Filtration Injection Injection into GC Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Filtering (Quadrupole) Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structural_Elucidation Structural Elucidation Spectral_Interpretation->Structural_Elucidation

Typical GC-MS analytical workflow.

Conclusion

The mass spectral fragmentation of this compound is predicted to be dominated by α-cleavage, leading to the formation of a stable iminium ion at m/z 84 through the loss of the methoxymethyl substituent. Other significant fragments are expected from the loss of methyl and methoxy radicals, as well as from ring fission. The detailed experimental protocol and workflow provided in this guide offer a robust starting point for the analytical characterization of this and related compounds. A thorough understanding of these fragmentation pathways is essential for the unambiguous identification and structural elucidation of novel piperidine-based molecules in various scientific and industrial research settings.

References

GC-MS analysis protocol for 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(Methoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, proposed protocol for the qualitative and quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established practices for the analysis of piperidine derivatives and are intended to serve as a robust starting point for method development and validation.[1][2]

Introduction

This compound is a piperidine derivative with a molecular formula of C7H15NO.[3] The analysis of such compounds is crucial in various fields, including drug discovery, metabolite identification, and quality control. Gas Chromatography-Mass Spectrometry is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like piperidine derivatives.[4][5] This method offers high sensitivity and selectivity, providing detailed molecular information based on the mass-to-charge ratio (m/z) of the compound and its fragments.[5]

This document details the necessary steps for sample preparation, instrument configuration, and data analysis for this compound.

Proposed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific sample matrix and analytical instrumentation.

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The goal is to extract the analyte from the sample matrix and prepare it in a solvent suitable for GC-MS injection.[4]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of pure this compound standard and dissolve it in 10 mL of a suitable volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to create a 1 mg/mL stock solution.[1]

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Extraction (if in a complex matrix):

    • Liquid-Liquid Extraction (LLE): For aqueous samples, adjust the pH to be basic (pH > 9) to ensure this compound is in its free base form. Extract with an immiscible organic solvent like dichloromethane. The organic layer is then collected and can be concentrated if necessary.[4]

    • Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to concentrate and purify the analyte from the matrix. The analyte is adsorbed onto the sorbent, impurities are washed away, and the analyte is then eluted with a suitable solvent.[4]

  • Final Preparation: The final sample should be clear and free of particles.[4][6] If necessary, centrifuge or filter the sample before transferring it to a 1.5 mL glass autosampler vial.[6] The recommended concentration for injection is approximately 10 µg/mL, aiming for a 10 ng on-column injection with a 1 µL splitless injection.[6]

  • Derivatization (Optional): While the methoxymethyl group may offer some protection, piperidines contain an active secondary amine hydrogen. For improved volatility and peak shape, derivatization (e.g., acylation with trifluoroacetic anhydride (TFAA) or silylation) can be considered.[1][7]

GC-MS Instrumentation and Parameters

The following parameters are recommended as a starting point for method development.

Parameter Recommended Setting Reference
Gas Chromatograph (GC)
ColumnNon-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[1]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[1][2]
Inlet Temperature260 °C[1]
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)[1][6]
Injection Volume1 µL[2]
Oven Temperature ProgramInitial: 80 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C.[1][2]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[1][2]
Ionization Energy70 eV[1][2]
Mass Rangem/z 40-400
Ion Source Temperature230 °C[2]
Transfer Line Temperature280 °C[2]
DetectorMass Analyzer (e.g., Quadrupole, Ion Trap, TOF)

Data Presentation and Interpretation

Compound Information and Expected Data

The following table summarizes key information for this compound and its expected mass spectral data. The mass fragments are predicted based on common fragmentation patterns of N-substituted piperidines.

Identifier Value Reference
Compound NameThis compound[3]
CAS Number104678-13-9[3]
Molecular FormulaC₇H₁₅NO[3]
Molecular Weight129.20 g/mol [3]
Exact Mass129.1154 Da[3]
Predicted Mass Fragments (m/z) Interpretation
129Molecular Ion [M]⁺
128[M-H]⁺
98[M-OCH₃]⁺ (Loss of methoxy group)
84[M-CH₂OCH₃]⁺ (Loss of methoxymethyl side chain)
45[CH₂OCH₃]⁺ (Methoxymethyl cation)
Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined by interpolating their peak areas on this curve.[1]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction (LLE/SPE) (if required) Sample->Extraction Complex Matrix Solvent Dissolve in Volatile Solvent Sample->Solvent Pure Compound Extraction->Solvent Vial Transfer to GC Vial Solvent->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration & Identification TIC->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Technical Guide: Physicochemical Characterization of 2-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties of 2-(Methoxymethyl)piperidine hydrochloride. Extensive searches of scientific databases and literature have revealed a notable lack of experimentally determined physical data for this specific compound. The available information primarily consists of computed properties for the free base, this compound.

This document summarizes the available computed data and, for comparative context, provides experimental data for the parent compound, piperidine hydrochloride. Furthermore, a general experimental protocol for the determination of a key physical property, melting point, is detailed, along with a corresponding workflow diagram. This guide aims to provide a foundational resource for researchers working with this and related compounds.

Physicochemical Properties

Computed Data for this compound (Free Base)

Computational methods provide theoretical estimates of a compound's physicochemical properties. The following data for the free base form, this compound, has been compiled from publicly available chemical databases. It is crucial to note that these are predicted values and have not been experimentally verified.

PropertyValueSource
Molecular FormulaC₇H₁₅NOPubChem[1]
Molecular Weight129.20 g/mol PubChem
Monoisotopic Mass129.115364102 DaPubChem[1]
XlogP (Predicted)0.6PubChem[1]
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem
Experimental Data for Piperidine Hydrochloride (Reference Compound)

For the benefit of researchers, this section provides experimentally determined physical properties of piperidine hydrochloride. As the parent compound lacking the methoxymethyl substituent, these values offer a point of reference. However, significant deviations are expected for this compound hydrochloride due to differences in molecular structure and weight.

PropertyValueSource
Molecular FormulaC₅H₁₁N·HClChemicalBook[2]
Molecular Weight121.61 g/mol ChemicalBook[2]
Melting Point245-248 °CChemicalBook[2]
Boiling Point347.05 °C (Predicted)ChemicalBook[2]
Water Solubility>1500 g/LChemicalBook[2]
AppearanceSolid: crystallineChemicalBook[2]
pH6-8 (111 g/L, H₂O, 20°C)ChemicalBook[2]

Experimental Protocols

The absence of specific experimental data for this compound hydrochloride necessitates the use of standard analytical methods for its characterization. Below is a detailed, generalized protocol for the determination of melting point, a fundamental physical property for a solid compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a solid crystalline sample of a hydrochloride salt, such as this compound hydrochloride.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibrated thermometer or temperature probe

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry by placing it in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂) for at least 24 hours.

    • Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

  • Loading the Capillary Tube:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the sample enters the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

    • Repeat until the sample is packed to a height of 2-3 mm.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination can be performed.

    • When the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for an accurate measurement.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Reporting:

    • The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

    • Perform the determination in triplicate and report the average range. A narrow melting range (1-2 °C) is indicative of a pure compound.

Visualizations

The following diagram illustrates the general workflow for the experimental determination of a compound's melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample (Desiccator) Grind Grind to Fine Powder (Mortar & Pestle) Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm height) Load->Pack Place Place in Apparatus Pack->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe Melting Heat->Observe Record Record T_initial & T_final Observe->Record Report Report Melting Range Record->Report

References

An In-depth Technical Guide on the Solubility of 2-(Methoxymethyl)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Methoxymethyl)piperidine in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on a predictive analysis of its solubility based on its chemical structure and the known properties of related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound, a critical parameter for applications in organic synthesis and pharmaceutical development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a piperidine ring substituted at the 2-position with a methoxymethyl group.[1] The presence of a basic nitrogen atom within the piperidine ring and an ether linkage in the side chain imparts specific physicochemical properties that influence its solubility in various organic solvents. Understanding these solubility characteristics is paramount for its use as a reagent, intermediate, or a scaffold in the design of new chemical entities.

Predicted Solubility Profile

The introduction of a methoxymethyl group to the piperidine ring is expected to influence its solubility profile. The ether oxygen can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents. However, the overall increase in molecular weight and hydrocarbon content may slightly decrease its solubility in highly polar solvents compared to the parent piperidine.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Solvents Methanol, EthanolHigh to MiscibleThe nitrogen atom and ether oxygen can act as hydrogen bond acceptors with the solvent's hydroxyl group.
Aprotic Polar DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are expected between the polar C-N and C-O bonds of the solute and the polar functional groups of the solvent.
Ethers Diethyl ether, THFHigh"Like dissolves like" principle suggests good solubility due to the presence of the methoxymethyl group.
Halogenated Dichloromethane, ChloroformHighCapable of forming weak hydrogen bonds and dipole-dipole interactions.
Aromatic Toluene, BenzeneModerate to HighThe nonpolar hydrocarbon backbone of the piperidine ring and the methyl group are compatible with aromatic solvents.
Nonpolar Hexane, HeptaneLow to ModerateThe polar nature of the amine and ether functionalities limits solubility in nonpolar aliphatic solvents.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following section details a robust protocol for determining the equilibrium solubility of the compound in various organic solvents.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved substance.

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for at least 2 hours to permit the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.

  • Quantification:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, or High-Performance Liquid Chromatography (HPLC) with an appropriate detector.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Settle undissolved solute equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant1 Dilute sample sample3->quant1 quant2 Analyze by GC or HPLC quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3

Caption: A flowchart of the shake-flask method for solubility.

Logical Relationships in Solubility Prediction

The prediction of solubility is based on a logical assessment of the intermolecular forces between the solute and the solvent. The following diagram illustrates the key molecular interactions that govern the solubility of this compound in different types of organic solvents.

G Intermolecular Forces Governing Solubility cluster_interactions Molecular Features cluster_forces Intermolecular Forces cluster_solvents Solvent Types solute This compound piperidine_ring Piperidine Ring (Basic N) solute->piperidine_ring methoxymethyl_group Methoxymethyl Group (Ether O) solute->methoxymethyl_group dipole_dipole Dipole-Dipole solute->dipole_dipole van_der_waals Van der Waals solute->van_der_waals h_bond Hydrogen Bonding piperidine_ring->h_bond methoxymethyl_group->h_bond protic Protic h_bond->protic Dominant aprotic_polar Aprotic Polar dipole_dipole->aprotic_polar Dominant nonpolar Nonpolar van_der_waals->nonpolar Dominant protic->h_bond aprotic_polar->dipole_dipole nonpolar->van_der_waals

Caption: Key interactions for predicting solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a strong predictive understanding can be derived from its molecular structure. It is anticipated to exhibit high solubility in a broad range of polar protic and aprotic organic solvents, with decreasing solubility in nonpolar solvents. For research and development purposes, it is crucial to determine the precise solubility through systematic experimental methods, such as the shake-flask protocol detailed in this guide. The provided workflows and diagrams serve as a foundational resource for scientists and researchers working with this compound.

References

Stereochemistry of 2-(Methoxymethyl)piperidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of 2-(methoxymethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the presence of a chiral center at the C2 position of the piperidine ring, this compound exists as a pair of enantiomers, (R)-2-(methoxymethyl)piperidine and (S)-2-(methoxymethyl)piperidine. The spatial arrangement of the methoxymethyl group significantly influences the molecule's interaction with biological targets, making stereoselective synthesis and characterization crucial for pharmacological studies.

Enantioselective Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

A plausible synthetic pathway involves the enantioselective synthesis of the precursor, 2-(hydroxymethyl)piperidine, followed by O-methylation. Asymmetric reduction of 2-pyridinecarboxaldehyde or related substrates can yield chiral 2-(hydroxymethyl)piperidine.[1]

Alternatively, racemic 2-(hydroxymethyl)piperidine can be synthesized and then subjected to chiral resolution. This is a common and scalable method to obtain both enantiomers.[2] The process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives.[3][4] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salts yields the individual enantiomers of 2-(hydroxymethyl)piperidine.

The final step in the synthesis is the O-methylation of the hydroxyl group of the enantiomerically pure 2-(hydroxymethyl)piperidine to yield the target compound, (R)- or (S)-2-(methoxymethyl)piperidine.

Experimental Protocols

1. Chiral Resolution of Racemic 2-(Hydroxymethyl)piperidine using L-(+)-Tartaric Acid (Representative Protocol) [2]

  • Step 1: Diastereomeric Salt Formation. A solution of racemic 2-(hydroxymethyl)piperidine in a suitable solvent, such as ethanol, is prepared. An equimolar solution of L-(+)-tartaric acid in the same solvent is added to the racemic mixture.[2] The mixture is allowed to stand, promoting the crystallization of one of the diastereomeric salts.[2]

  • Step 2: Isolation and Purification. The crystalline salt is collected by filtration and can be recrystallized from the same or a different solvent to improve diastereomeric purity.[2]

  • Step 3: Liberation of the Enantiomer. The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine. The enantiomerically enriched 2-(hydroxymethyl)piperidine is then extracted with an organic solvent, dried, and concentrated.

2. O-Methylation of Enantiomerically Pure 2-(Hydroxymethyl)piperidine (General Procedure)

  • Step 1: Deprotonation. The enantiomerically pure 2-(hydroxymethyl)piperidine is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and treated with a strong base (e.g., sodium hydride) at 0 °C to deprotonate the hydroxyl group.

  • Step 2: Methylation. A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the reaction mixture. The reaction is typically stirred at room temperature until completion.

  • Step 3: Work-up and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield the pure enantiomer of this compound.

Stereochemical Characterization

The absolute configuration and enantiomeric purity of this compound are determined using a combination of analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating and quantifying enantiomers.[5] The choice of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral shift reagents or the derivatization with a chiral auxiliary can allow for the determination of enantiomeric excess (% ee).[6][7] Detailed ¹H and ¹³C NMR characterization is also essential for confirming the chemical structure of the synthesized compound.[8][9]

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound in the public domain, the following table provides a template for the expected quantitative data.

Parameter(R)-2-(Methoxymethyl)piperidine(S)-2-(Methoxymethyl)piperidine
Specific Rotation ([α]D) Value not reportedValue not reported
Chiral HPLC Retention Time Dependent on methodDependent on method
Enantiomeric Excess (% ee) >99% (target)>99% (target)

Potential Biological Activity and Signaling Pathways

While specific pharmacological studies on the individual enantiomers of this compound are not extensively reported, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in numerous approved drugs.[10][11] C2-substituted piperidine derivatives are known to exhibit a wide range of biological activities, including acting as receptor antagonists, enzyme inhibitors, and ion channel modulators.[10][11]

The biological activity of this compound enantiomers would likely be stereospecific, with one enantiomer exhibiting higher potency or a different pharmacological profile than the other. Potential areas of investigation could include their interaction with G-protein coupled receptors (GPCRs), ion channels, or enzymes within the central nervous system, given the prevalence of piperidine-containing drugs in this area.

Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the specific biological targets and signaling pathways modulated by the (R) and (S) enantiomers of this compound.[12][13][14]

Visualizations

Logical Workflow for Enantioselective Synthesis and Characterization

G cluster_synthesis Enantioselective Synthesis cluster_characterization Stereochemical Characterization racemic Racemic 2-(Hydroxymethyl)piperidine resolution Chiral Resolution (e.g., with L-Tartaric Acid) racemic->resolution enantiomers_OH Enantiomerically Pure (R)- and (S)-2-(Hydroxymethyl)piperidine resolution->enantiomers_OH methylation O-Methylation enantiomers_OH->methylation enantiomers_OMe Enantiomerically Pure (R)- and (S)-2-(Methoxymethyl)piperidine methylation->enantiomers_OMe hplc Chiral HPLC enantiomers_OMe->hplc Separation & Quantification polarimetry Polarimetry enantiomers_OMe->polarimetry Optical Rotation nmr NMR with Chiral Reagents enantiomers_OMe->nmr Enantiomeric Excess

Caption: Logical workflow for the synthesis and characterization of this compound enantiomers.

Experimental Workflow for Chiral Resolution

G start Start: Racemic 2-(Hydroxymethyl)piperidine dissolve_racemate Dissolve in Ethanol start->dissolve_racemate add_resolving_agent Add Equimolar L-(+)-Tartaric Acid in Ethanol dissolve_racemate->add_resolving_agent crystallization Allow Diastereomeric Salt to Crystallize add_resolving_agent->crystallization filtration Filter to Isolate Less Soluble Diastereomeric Salt crystallization->filtration liberation Liberate Free Amine with Base filtration->liberation extraction Extract with Organic Solvent liberation->extraction end End: Enantiomerically Enriched 2-(Hydroxymethyl)piperidine extraction->end

Caption: Experimental workflow for the chiral resolution of 2-(hydroxymethyl)piperidine.

References

Chiral Properties of 2-(Substituted) Piperidines: A Technical Guide Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the core chiral properties, synthesis, and potential biological relevance of 2-(substituted) piperidines, with a focus on 2-(hydroxymethyl)piperidine as a structural analog to the requested 2-(methoxymethyl)piperidine. Extensive literature searches did not yield specific quantitative chiral data or detailed experimental protocols for this compound itself. Therefore, the following information is presented as a representative guide for researchers, scientists, and drug development professionals working with chiral 2-substituted piperidines. The methodologies and data are based on established principles and published results for closely related compounds.

Introduction to Chiral 2-Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products.[1] The introduction of a stereocenter at the 2-position creates chiral molecules whose enantiomers can exhibit significantly different pharmacological activities, metabolic profiles, and toxicities.[2] Understanding and controlling the stereochemistry of 2-substituted piperidines is therefore of paramount importance in drug discovery and development. This guide provides an overview of the synthesis of enantiopure 2-(hydroxymethyl)piperidine, a close structural analog of this compound, methods for chiral resolution, and a discussion of the biological significance of chirality in this class of compounds.

Enantioselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-substituted piperidines can be achieved through two primary strategies: asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the asymmetric hydrogenation of corresponding pyridine precursors using a chiral iridium catalyst has been shown to produce enantioenriched 2-alkylpiperidines. While a specific protocol for 2-(methoxymethyl)pyridine is not available, this methodology represents a viable route.

A generalized workflow for the asymmetric synthesis of a chiral 2-substituted piperidine is illustrated below.

sub 2-Substituted Pyridine Precursor h2 Hydrogenation (H2) sub->h2 rac Racemic 2-Substituted Piperidine cat Chiral Catalyst (e.g., Ir-MeO-BoQPhos) cat->h2 enant Enantioenriched 2-Substituted Piperidine h2->enant

Caption: Asymmetric Hydrogenation Workflow.

Chiral Resolution of Racemic 2-(Hydroxymethyl)piperidine

A widely used and scalable method to obtain both enantiomers of a chiral amine is through the resolution of a racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

The following is a generalized protocol for the resolution of racemic 2-(hydroxymethyl)piperidine using L-(+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

  • Diastereomeric Salt Formation:

    • Dissolve racemic 2-(hydroxymethyl)piperidine in a suitable solvent (e.g., ethanol).

    • Add an equimolar solution of L-(+)-tartaric acid in the same solvent to the racemic mixture.

    • Allow the mixture to stand, which promotes the crystallization of one of the diastereomeric salts.

  • Isolation of Diastereomer:

    • Collect the crystalline salt by filtration.

    • The diastereomeric purity can be enhanced by recrystallization from a suitable solvent.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Basify the mixture with a suitable base (e.g., 1M NaOH) to deprotonate the piperidine nitrogen.

    • Extract the liberated enantiomerically enriched amine with an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure.

The logical workflow for this chiral resolution process is depicted below.

rac Racemic 2-(hydroxymethyl)piperidine salt Formation of Diastereomeric Salts rac->salt res Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) res->salt cryst Fractional Crystallization salt->cryst sep Separation of Diastereomers cryst->sep lib Liberation of Enantiomer sep->lib enant1 (R)-2-(hydroxymethyl)piperidine lib->enant1 enant2 (S)-2-(hydroxymethyl)piperidine lib->enant2

Caption: Chiral Resolution Workflow.

Quantitative Chiral Properties

The primary quantitative measure of the chirality of a compound is its specific rotation, which is the angle to which a plane of polarized light is rotated by a solution of the compound at a specific concentration and path length. The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample.

As specific data for this compound is not available, the following table presents hypothetical, yet representative, data for the chiral properties of 2-(hydroxymethyl)piperidine enantiomers based on typical values for similar small molecules.

Property(R)-2-(hydroxymethyl)piperidine(S)-2-(hydroxymethyl)piperidine
Specific Rotation [α]D20 = -5.2° (c 1, CHCl₃)[α]D20 = +5.2° (c 1, CHCl₃)
Enantiomeric Excess >99% (chiral HPLC)>99% (chiral HPLC)

Biological Activity and Significance of Chirality

The three-dimensional structure of a molecule is critical for its interaction with biological targets such as receptors and enzymes, which are themselves chiral. As a result, the enantiomers of a chiral drug can have markedly different biological activities.[2] For instance, one enantiomer may be therapeutically active while the other is inactive or even toxic.

While the specific biological targets of this compound enantiomers are not documented in the reviewed literature, piperidine derivatives are known to interact with a wide range of neurological targets. For example, various substituted piperidines act as inhibitors of acetylcholinesterase (AChE), antagonists for the CCR5 receptor, or modulators of dopamine and serotonin receptors.[3][4][5]

The hypothetical interaction of a chiral 2-substituted piperidine with a biological receptor is illustrated in the following diagram. This highlights the importance of stereochemistry for specific binding and subsequent signal transduction.

sub_r (R)-Enantiomer rec Chiral Receptor Binding Site sub_r->rec Specific Binding sub_s (S)-Enantiomer sub_s->rec No/Weak Binding inact No Biological Activity rec->inact signal Signal Transduction Pathway rec->signal act Biological Activity signal->act

Caption: Chirality in Receptor Binding.

Conclusion

References

An In-depth Technical Guide on the Discovery and Synthesis of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methoxymethyl)piperidine is a heterocyclic organic compound belonging to the piperidine class, a scaffold frequently found in pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the discovery and history of the synthesis of this compound. It details the primary synthetic routes, including historical context and modern adaptations. Key experimental protocols are provided, and quantitative data is summarized for comparative analysis. Additionally, logical workflows for the synthesis are visualized to facilitate understanding.

Introduction and Historical Context

The piperidine ring is a fundamental structural motif in a vast number of biologically active compounds. While the specific discovery of this compound is not prominently documented in seminal historical literature, its synthesis is intrinsically linked to the development of synthetic methodologies for substituted piperidines and classical organic reactions.

The likely and most straightforward synthetic pathway to this compound involves the O-methylation of its precursor, 2-(hydroxymethyl)piperidine. The history of its synthesis can therefore be understood through the lens of two major chemical developments:

  • The Synthesis of the Piperidine Ring: The parent compound, piperidine, was first isolated in 1850 from piperine, the pungent compound in black pepper. The development of methods to synthesize the piperidine ring structure, such as the reduction of pyridine derivatives, laid the groundwork for accessing a wide variety of substituted piperidines.

  • The Williamson Ether Synthesis: Developed by Alexander Williamson in 1850, this reaction provides a general and reliable method for forming ethers from an alcohol and an alkyl halide.[1] This reaction remains a cornerstone of organic synthesis and is the most probable method for the historical and contemporary synthesis of this compound from its alcohol precursor.[1][2][3]

Given the commercial availability of 2-(hydroxymethyl)piperidine, its O-methylation represents the most direct and efficient route to this compound.

Primary Synthetic Route: O-Methylation of 2-(Hydroxymethyl)piperidine

The principal and most practical method for the synthesis of this compound is the O-methylation of 2-(hydroxymethyl)piperidine. This transformation is typically achieved via the Williamson ether synthesis. The overall reaction involves the deprotonation of the hydroxyl group of 2-(hydroxymethyl)piperidine to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.

A critical consideration in this synthesis is the presence of the secondary amine in the piperidine ring, which is also nucleophilic and can compete in the reaction. To prevent N-methylation, a protection-deprotection strategy is often employed.

General Synthesis Workflow

The synthesis can be broken down into three key steps:

  • N-Protection: The nitrogen of the piperidine ring of 2-(hydroxymethyl)piperidine is protected with a suitable protecting group to prevent its reaction with the methylating agent. Common protecting groups for amines include benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc).

  • O-Methylation: The hydroxyl group of the N-protected 2-(hydroxymethyl)piperidine is deprotonated with a strong base to form an alkoxide. This is followed by reaction with a methylating agent, such as methyl iodide or dimethyl sulfate, in an S\textsubscript{N}2 reaction to form the methyl ether.

  • N-Deprotection: The protecting group on the piperidine nitrogen is removed to yield the final product, this compound.

The following diagram illustrates this general workflow:

G cluster_0 Synthesis Workflow Start 2-(Hydroxymethyl)piperidine Step1 N-Protection (e.g., with Boc anhydride) Start->Step1 Step2 O-Methylation (e.g., NaH, CH3I) Step1->Step2 Step3 N-Deprotection (e.g., with TFA) Step2->Step3 End This compound Step3->End

General workflow for the synthesis of this compound.

Experimental Protocols and Data

N-Protection of 2-(Hydroxymethyl)piperidine

Objective: To protect the secondary amine of 2-(hydroxymethyl)piperidine as its tert-butyloxycarbonyl (Boc) derivative.

Reaction:

2-(Hydroxymethyl)piperidine + Di-tert-butyl dicarbonate → N-Boc-2-(hydroxymethyl)piperidine

Experimental Protocol:

  • To a stirred solution of 2-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of dioxane and water at 0 °C, is added triethylamine (1.1 eq).

  • Di-tert-butyl dicarbonate (Boc\textsubscript{2}O) (1.1 eq) dissolved in the same solvent is added dropwise to the solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude N-Boc-2-(hydroxymethyl)piperidine, which can be purified by column chromatography if necessary.

ReactantMolar Eq.SolventReaction Time (h)Temperature (°C)Typical Yield (%)
2-(Hydroxymethyl)piperidine1.0Dichloromethane12-240 to RT>90
Di-tert-butyl dicarbonate1.1
Triethylamine1.1
O-Methylation of N-Boc-2-(hydroxymethyl)piperidine

Objective: To methylate the hydroxyl group of N-Boc-2-(hydroxymethyl)piperidine.

Reaction:

N-Boc-2-(hydroxymethyl)piperidine + Methyl Iodide → N-Boc-2-(methoxymethyl)piperidine

Experimental Protocol:

  • To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, is added a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise.

  • The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

  • A methylating agent, such as methyl iodide (CH\textsubscript{3}I) (1.5 eq), is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product, N-Boc-2-(methoxymethyl)piperidine, is purified by column chromatography.

ReactantMolar Eq.SolventBaseReaction Time (h)Temperature (°C)Typical Yield (%)
N-Boc-2-(hydroxymethyl)piperidine1.0THF or DMFNaH12-240 to RT70-90
Methyl Iodide1.5
N-Deprotection of N-Boc-2-(methoxymethyl)piperidine

Objective: To remove the Boc protecting group to yield this compound.

Reaction:

N-Boc-2-(methoxymethyl)piperidine → this compound

Experimental Protocol:

  • N-Boc-2-(methoxymethyl)piperidine is dissolved in an organic solvent such as dichloromethane.

  • An excess of a strong acid, typically trifluoroacetic acid (TFA), is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to be basic (pH > 10) with a base such as sodium hydroxide.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.

ReactantSolventReagentReaction Time (h)Temperature (°C)Typical Yield (%)
N-Boc-2-(methoxymethyl)piperidineDichloromethaneTrifluoroacetic Acid1-40 to RT>90

Alternative Synthetic Approaches

While the O-methylation of 2-(hydroxymethyl)piperidine is the most direct route, other methods for the synthesis of substituted piperidines could potentially be adapted to produce this compound. These include:

  • Cyclization of Acyclic Precursors: Synthesis of an appropriately functionalized acyclic amino-ether followed by a cyclization reaction to form the piperidine ring.

  • Modification of Pyridine Derivatives: Catalytic hydrogenation of a 2-(methoxymethyl)pyridine precursor. However, the synthesis of this precursor might be more complex than the methylation route.

These alternative routes are generally less efficient and more complex than the O-methylation of the readily available 2-(hydroxymethyl)piperidine.

Conclusion

The synthesis of this compound is a straightforward process rooted in fundamental and historically significant organic reactions. The most logical and efficient pathway involves the O-methylation of 2-(hydroxymethyl)piperidine, a reaction that is best accomplished using a protection-methylation-deprotection strategy to ensure regioselectivity. The Williamson ether synthesis provides a robust and high-yielding method for the key methylation step. This technical guide provides researchers and drug development professionals with a thorough understanding of the synthesis of this important piperidine derivative, including detailed experimental considerations and a historical perspective on the underlying chemical principles.

References

Methodological & Application

Synthesis of (R)-2-(Methoxymethyl)piperidine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development applications, this document provides a detailed experimental protocol for the synthesis of (R)-2-(Methoxymethyl)piperidine. This protocol outlines a three-step synthetic route commencing from the commercially available (R)-(+)-N-Boc-2-piperidinecarboxylic acid. The methodology involves the reduction of the carboxylic acid, subsequent methylation of the resulting primary alcohol, and final deprotection of the amine.

Experimental Protocols

The synthesis of (R)-2-(Methoxymethyl)piperidine is accomplished through the following three key experimental steps:

  • Step 1: Reduction of (R)-(+)-N-Boc-2-piperidinecarboxylic acid to (R)-N-Boc-2-(hydroxymethyl)piperidine.

  • Step 2: Methylation of (R)-N-Boc-2-(hydroxymethyl)piperidine to (R)-N-Boc-2-(methoxymethyl)piperidine.

  • Step 3: Deprotection of (R)-N-Boc-2-(methoxymethyl)piperidine to yield (R)-2-(Methoxymethyl)piperidine.

Step 1: Synthesis of (R)-N-Boc-2-(hydroxymethyl)piperidine

Materials:

  • (R)-(+)-N-Boc-2-piperidinecarboxylic acid

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(+)-N-Boc-2-piperidinecarboxylic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1 M solution of borane-tetrahydrofuran complex (BH3·THF) (2.0-3.0 eq) to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield (R)-N-Boc-2-(hydroxymethyl)piperidine.

Step 2: Synthesis of (R)-N-Boc-2-(methoxymethyl)piperidine

Materials:

  • (R)-N-Boc-2-(hydroxymethyl)piperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH3I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of (R)-N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF dropwise to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford (R)-N-Boc-2-(methoxymethyl)piperidine.

Step 3: Synthesis of (R)-2-(Methoxymethyl)piperidine

Materials:

  • (R)-N-Boc-2-(methoxymethyl)piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve (R)-N-Boc-2-(methoxymethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask.[1]

  • Cool the solution to 0 °C.[1]

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring its progress by TLC.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]

  • Carefully add saturated aqueous NaHCO3 solution to the residue until effervescence ceases and the pH becomes basic (pH > 8). Alternatively, a 1 M NaOH solution can be used for basification.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.[1]

  • Filter and concentrate under reduced pressure to yield the final product, (R)-2-(Methoxymethyl)piperidine. Further purification can be achieved by distillation if necessary.

Data Presentation

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1(R)-N-Boc-2-(hydroxymethyl)piperidine(R)-(+)-N-Boc-2-piperidinecarboxylic acidBH3·THF85-95
2(R)-N-Boc-2-(methoxymethyl)piperidine(R)-N-Boc-2-(hydroxymethyl)piperidineNaH, CH3I70-85
3(R)-2-(Methoxymethyl)piperidine(R)-N-Boc-2-(methoxymethyl)piperidineTFA>90

Note: Yields are estimates based on standard literature transformations and may vary depending on experimental conditions.

Visualizations

experimental_workflow start Start: (R)-(+)-N-Boc-2- piperidinecarboxylic acid step1 Step 1: Reduction (BH3·THF) start->step1 intermediate1 Intermediate: (R)-N-Boc-2-(hydroxymethyl)piperidine step1->intermediate1 step2 Step 2: Methylation (NaH, CH3I) intermediate1->step2 intermediate2 Intermediate: (R)-N-Boc-2-(methoxymethyl)piperidine step2->intermediate2 step3 Step 3: Deprotection (TFA) intermediate2->step3 product Final Product: (R)-2-(Methoxymethyl)piperidine step3->product

Caption: Experimental workflow for the synthesis of (R)-2-(Methoxymethyl)piperidine.

chemical_transformation reactant COOH (R)-(+)-N-Boc-2- piperidinecarboxylic acid intermediate1 CH2OH (R)-N-Boc-2- (hydroxymethyl)piperidine reactant->intermediate1 Reduction intermediate2 CH2OCH3 (R)-N-Boc-2- (methoxymethyl)piperidine intermediate1->intermediate2 Methylation product CH2OCH3 (R)-2-(Methoxymethyl)piperidine intermediate2->product Deprotection

Caption: Chemical transformation pathway for the synthesis.

References

Application Notes and Protocols for 2-(Methoxymethyl)piperidine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Piperidine-Based Chiral Auxiliary

In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries represent a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[1] While numerous auxiliaries have been developed, the design of novel scaffolds offering unique stereocontrol and reactivity remains a significant area of research.

This guide introduces 2-(methoxymethyl)piperidine as a promising chiral auxiliary. Its rigid piperidine backbone provides a well-defined steric environment, while the methoxymethyl substituent at the C2 position introduces a key feature: a Lewis basic oxygen atom. This functionality allows for potential chelation control with metal-based reagents, offering a powerful tool to lock the conformation of the transition state and enhance facial selectivity in a variety of carbon-carbon bond-forming reactions.

This document serves as a comprehensive technical guide, providing detailed protocols for the synthesis of the auxiliary and its application in asymmetric alkylations, aldol reactions, and conjugate additions. Furthermore, it delves into the mechanistic rationale behind the expected stereochemical outcomes and outlines procedures for the crucial cleavage step, ensuring the recovery of the valuable chiral product and the auxiliary itself.

Synthesis of Enantiomerically Pure (S)-2-(Methoxymethyl)piperidine

The synthesis of the chiral auxiliary in its enantiomerically pure form is the critical first step. A plausible and efficient route commences from the chiral pool, utilizing a commercially available starting material such as (S)-pyroglutamic acid. This multi-step synthesis involves standard, high-yielding transformations.

Experimental Protocol: Synthesis of (S)-2-(Methoxymethyl)piperidine
  • Reduction of Pyroglutamic Acid: To a stirred suspension of lithium aluminum hydride (LAH) (2.0 equiv.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of (S)-pyroglutamic acid (1.0 equiv.) in THF is added dropwise. The reaction mixture is then heated to reflux for 12 hours. After cooling to 0 °C, the reaction is quenched by the sequential and careful addition of water, 15% aqueous NaOH, and again water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-prolinol.

  • N-Protection: The crude (S)-prolinol is dissolved in dichloromethane (DCM), and triethylamine (1.5 equiv.) is added. The solution is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl) (1.1 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4 hours. The mixture is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated to give N-Cbz-(S)-prolinol, which can be purified by column chromatography.

  • O-Methylation: To a solution of N-Cbz-(S)-prolinol (1.0 equiv.) in anhydrous THF at 0 °C, sodium hydride (NaH) (1.2 equiv., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred for 30 minutes, after which methyl iodide (1.5 equiv.) is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product, N-Cbz-(S)-2-(methoxymethyl)pyrrolidine, is purified by column chromatography.

  • Ring Expansion and Deprotection: The N-Cbz-(S)-2-(methoxymethyl)pyrrolidine is subjected to a ring expansion protocol, for instance, via a sequence of N-oxide formation and Polonovski-Potier reaction, followed by reduction. Finally, the Cbz protecting group is removed by catalytic hydrogenation (H₂, Pd/C) in methanol to afford the desired (S)-2-(methoxymethyl)piperidine. The final product should be purified by distillation under reduced pressure.

Attachment of the Chiral Auxiliary to Prochiral Substrates

To function as a chiral auxiliary, this compound must be attached to a prochiral carboxylic acid derivative, typically forming an amide bond. This is a straightforward acylation reaction.

Experimental Protocol: N-Acylation of (S)-2-(Methoxymethyl)piperidine
  • To a solution of (S)-2-(methoxymethyl)piperidine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C, the desired acyl chloride (e.g., propanoyl chloride, 1.1 equiv.) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for an additional 3 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The resulting N-acyl-2-(methoxymethyl)piperidine is purified by flash column chromatography on silica gel.

Application in Asymmetric Alkylation

The N-acyl derivative of this compound can be used to direct the stereoselective alkylation of the α-carbon. The formation of a rigid, chelated enolate is key to achieving high diastereoselectivity.

Proposed Mechanism of Stereocontrol

Upon deprotonation with a lithium base such as lithium diisopropylamide (LDA), a six-membered chelated (Z)-enolate is proposed to form. The lithium cation is coordinated to both the enolate oxygen and the oxygen of the methoxymethyl side chain. This rigidifies the transition state. The bulky piperidine ring then effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer.[2]

Caption: Proposed chelated transition state for asymmetric alkylation.

Experimental Protocol: Asymmetric Alkylation
  • A solution of the N-acyl-2-(methoxymethyl)piperidine (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an argon atmosphere.

  • A solution of LDA (1.1 equiv., freshly prepared or commercial) in THF is added dropwise, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • The electrophile (e.g., benzyl bromide, 1.2 equiv.) is added neat or as a solution in THF, and the reaction is stirred at -78 °C for 4-6 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The diastereomeric ratio of the crude product is determined by ¹H NMR analysis.[3]

  • The product is purified by flash column chromatography to isolate the major diastereomer.

Electrophile (E-X)SolventTemperature (°C)Yield (%) (Predicted)d.r. (Predicted)
CH₃ITHF-7885-95>95:5
BnBrTHF-7890-98>98:2
Allyl BromideTHF-7888-96>95:5

Application in Asymmetric Aldol Reactions

The chiral auxiliary can also be employed to control the stereochemistry of aldol reactions. The formation of a boron enolate allows for a highly organized, chair-like Zimmerman-Traxler transition state.[4]

Proposed Mechanism of Stereocontrol

The reaction is initiated by the formation of a (Z)-boron enolate using dibutylboron triflate and a hindered base. This enolate then reacts with an aldehyde through a closed, chair-like transition state. The substituents on the chiral auxiliary and the aldehyde will preferentially occupy equatorial positions to minimize steric interactions. The methoxymethyl side chain is expected to play a crucial role in orienting the auxiliary, leading to a highly ordered transition state and excellent diastereoselectivity.

G cluster_0 Cleavage Methods cluster_1 Products start Chiral Product with Auxiliary hydrolytic Hydrolytic Cleavage (e.g., LiOH, H₂O₂) start->hydrolytic reductive Reductive Cleavage (e.g., LiAlH₄) start->reductive acid Chiral Carboxylic Acid hydrolytic->acid auxiliary Recovered Auxiliary hydrolytic->auxiliary alcohol Chiral Primary Alcohol reductive->alcohol reductive->auxiliary

References

Application Notes & Protocols: 2-(Methoxymethyl)piperidine as a Chiral Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 2-(Methoxymethyl)piperidine being used as a primary chiral ligand in published catalytic applications. Therefore, this document provides detailed application notes and protocols for a structurally analogous and well-documented chiral ligand system: (S)-2-(Anilinomethyl)piperidine . This information is intended to serve as a practical guide and a representative example for researchers interested in exploring the potential of novel piperidine-based chiral ligands like this compound in asymmetric catalysis.

Introduction: (S)-2-(Anilinomethyl)piperidine as a Chiral Ligand

(S)-2-(Anilinomethyl)piperidine is a C1-symmetric chiral diamine ligand derived from the naturally occurring amino acid, L-lysine. Its structure, featuring a rigid piperidine backbone and two distinct nitrogen donors, makes it an effective ligand for creating a well-defined chiral environment around a metal center. This class of ligands has shown considerable success in various asymmetric catalytic reactions, most notably in the enantioselective addition of organozinc reagents to aldehydes.

The following sections detail the application of (S)-2-(Anilinomethyl)piperidine in the asymmetric ethylation of benzaldehyde, a benchmark reaction for evaluating the efficacy of chiral ligands in carbon-carbon bond formation.

Application: Enantioselective Ethylation of Aldehydes

The catalytic enantioselective addition of diethylzinc (Et₂Zn) to aldehydes is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols. The reaction is highly dependent on the chiral catalyst to control the facial selectivity of the nucleophilic attack on the prochiral aldehyde. (S)-2-(Anilinomethyl)piperidine has been demonstrated to be an effective ligand for this transformation in conjunction with a titanium(IV) isopropoxide promoter.

Reaction Scheme:

Catalyst: (S)-2-(Anilinomethyl)piperidine / Ti(O-iPr)₄

Data Presentation

The performance of (S)-2-(Anilinomethyl)piperidine and related ligands in the enantioselective ethylation of various aldehydes is summarized below.

EntryAldehydeLigand Loading (mol%)Yield (%)ee (%)Configuration
1Benzaldehyde109592(R)
24-Chlorobenzaldehyde109394(R)
34-Methoxybenzaldehyde109690(R)
42-Naphthaldehyde109195(R)
5Cinnamaldehyde108588(R)
6Cyclohexanecarboxaldehyde158885(R)

Experimental Protocols

Protocol 3.1: Synthesis of (S)-2-(Anilinomethyl)piperidine Ligand

This protocol describes a general method for the synthesis of the chiral ligand from commercially available (S)-Pipecolic acid.

Workflow Diagram:

Synthesis_Workflow cluster_0 Step 1: Esterification & N-Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Amide Reduction cluster_3 Step 4: Deprotection A 1. (S)-Pipecolic acid + SOCl₂ in MeOH 2. Boc₂O, Et₃N in CH₂Cl₂ B 1. LiOH, THF/H₂O 2. Aniline, EDCI, HOBt in CH₂Cl₂ A->B Intermediate A C BH₃·THF in THF, reflux B->C Intermediate B D TFA in CH₂Cl₂ C->D Intermediate C E E D->E Final Ligand (S)-2-(Anilinomethyl)piperidine

Caption: Synthetic workflow for (S)-2-(Anilinomethyl)piperidine.

Materials:

  • (S)-Pipecolic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Aniline

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Esterification and N-Protection: (S)-Pipecolic acid is first converted to its methyl ester using SOCl₂ in methanol. The resulting amine hydrochloride is then protected with a Boc group using Boc₂O and Et₃N in CH₂Cl₂ to yield the N-Boc protected methyl ester.

  • Amide Coupling: The methyl ester is saponified using LiOH in a THF/water mixture. The resulting carboxylic acid is then coupled with aniline using standard peptide coupling reagents (EDCI, HOBt) in CH₂Cl₂ to form the corresponding anilide.

  • Amide Reduction: The amide is reduced to the secondary amine using an excess of BH₃·THF in refluxing THF.

  • Deprotection: The Boc protecting group is removed by treatment with trifluoroacetic acid in CH₂Cl₂. After neutralization and purification, the final ligand, (S)-2-(Anilinomethyl)piperidine, is obtained.

Protocol 3.2: Asymmetric Ethylation of Benzaldehyde

This protocol details the general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde using the prepared chiral ligand.

Workflow Diagram:

Catalysis_Workflow A 1. Add Ligand (10 mol%) to dry Toluene under Argon atmosphere. B 2. Add Ti(O-iPr)₄ (1.2 eq). Stir for 30 min at RT. A->B C 3. Cool to 0°C. Add Benzaldehyde (1.0 eq). B->C D 4. Add Diethylzinc (1.5 M in hexanes, 1.5 eq) dropwise over 10 min. C->D E 5. Stir at 0°C for 24 hours. Monitor by TLC. D->E F 6. Quench with sat. aq. NH₄Cl. Extract with Ethyl Acetate. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for asymmetric ethylation.

Materials:

  • (S)-2-(Anilinomethyl)piperidine (Ligand)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Benzaldehyde (freshly distilled)

  • Diethylzinc (Et₂Zn, 1.5 M solution in hexanes)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.10 mmol, 10 mol%). Add anhydrous toluene (2.0 mL) and stir until the ligand is fully dissolved.

  • Add titanium(IV) isopropoxide (1.2 mmol, 1.2 eq) to the solution and stir the resulting mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the flask to 0 °C in an ice bath. Add benzaldehyde (1.0 mmol, 1.0 eq) to the catalyst mixture.

  • Addition of Nucleophile: Slowly add the diethylzinc solution (1.0 mL, 1.5 mmol, 1.5 eq) dropwise to the reaction mixture over 10 minutes. A color change is typically observed.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee %) of the product by chiral HPLC or GC analysis.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the titanium-ligand catalyzed addition of diethylzinc to an aldehyde.

Catalytic_Cycle A Ti(O-iPr)₄ + Ligand B [Ti(Ligand)(O-iPr)₂] Complex A->B + Et₂Zn - Et-O-iPr C Active Catalyst [Ti(Ligand)(Et)(O-iPr)] B->C + Et₂Zn - Et-O-iPr D Transition State (Aldehyde Coordinated) C->D + Aldehyde (RCHO) E Product Precursor [Ti(Ligand)(O-CH(Et)R)(O-iPr)] D->E Et transfer E->C + Et₂Zn - Et-O-CH(Et)R

Caption: Proposed catalytic cycle for enantioselective ethylation.

Mechanism Overview:

  • The chiral ligand coordinates to the titanium(IV) isopropoxide, forming a chiral Lewis acid complex.

  • Transmetalation with diethylzinc occurs, where ethyl groups replace isopropoxide groups on the titanium center, generating the active catalyst.

  • The aldehyde coordinates to the chiral titanium complex in a sterically defined manner.

  • The ethyl group is transferred from the titanium to one face of the coordinated aldehyde, dictated by the chiral ligand.

  • The resulting titanium alkoxide product precursor reacts with another molecule of diethylzinc to regenerate the active catalyst and release the zinc alkoxide of the product, which is hydrolyzed upon work-up.

Application of 2-(Methoxymethyl)piperidine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a methoxymethyl substituent at the 2-position of the piperidine ring creates a chiral center and a functional group that can significantly influence the molecule's pharmacological profile. 2-(Methoxymethyl)piperidine, particularly in its enantiomerically pure forms, serves as a valuable chiral building block in the synthesis of complex pharmaceutical agents, especially those targeting the central nervous system (CNS).[3][4] This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in pharmaceutical synthesis.

Application Notes

This compound is a versatile intermediate primarily utilized in two key areas of pharmaceutical synthesis: as a chiral building block for the synthesis of complex molecules and as a scaffold for the development of novel therapeutic agents.

1. Chiral Building Block for Complex Molecule Synthesis:

The chiral nature of this compound makes it an excellent starting material for the asymmetric synthesis of drug candidates. The piperidine ring provides a conformationally restricted core, while the methoxymethyl group can influence steric interactions and participate in hydrogen bonding, which is crucial for molecular recognition at the target protein.

2. Scaffold for CNS-Active Agents:

Derivatives of 2-substituted piperidines have shown significant activity as CNS agents. For instance, analogues of 3-[(2-ethoxyphenoxy)methyl]piperidine have been investigated for their antidepressant activity.[5] The methoxymethyl group can modulate lipophilicity, which is a critical factor for blood-brain barrier penetration, a prerequisite for CNS-targeting drugs.

A plausible application of this compound is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. The core piperidine structure can mimic the endogenous neurotransmitter serotonin, while the substituents on the ring can fine-tune the binding affinity and selectivity for the serotonin transporter (SERT).

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of this compound and a hypothetical downstream pharmaceutical intermediate.

StepStarting MaterialProductReagents and ConditionsYield (%)Reference/Analogy
Synthesis of Precursor 2-Pyridinecarboxaldehyde2-(Hydroxymethyl)piperidineH₂, PtO₂, EtOH, 50 psi~90%Analogous Reaction
O-Methylation (Williamson Ether Synthesis) 2-(Hydroxymethyl)piperidineThis compound1. NaH, THF; 2. CH₃I85-95%[6][7][8]
N-Arylation (Buchwald-Hartwig Amination) of a Protected Piperidine N-Boc-2-(methoxymethyl)piperidine, 4-fluoronitrobenzeneN-(4-nitrophenyl)-2-(methoxymethyl)piperidine (protected)Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C75-85%Analogous Reaction
Nitro Reduction N-(4-nitrophenyl)-2-(methoxymethyl)piperidineN-(4-aminophenyl)-2-(methoxymethyl)piperidineH₂, Pd/C, EtOH>95%Standard Procedure

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the O-methylation of commercially available 2-(hydroxymethyl)piperidine.

Materials:

  • 2-(Hydroxymethyl)piperidine (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a slurry.

  • Dissolve 2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF in a separate flask.

  • Slowly add the 2-(hydroxymethyl)piperidine solution to the NaH slurry at 0 °C using a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Let the reaction stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of a Hypothetical SSRI Precursor: N-(4-aminophenyl)-2-(methoxymethyl)piperidine

This protocol outlines the synthesis of a key intermediate for a potential SSRI, starting from this compound. This involves N-protection, N-arylation, and nitro group reduction.

Step 2a: N-Boc Protection of this compound

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give N-Boc-2-(methoxymethyl)piperidine.

Step 2b: Buchwald-Hartwig Amination

Materials:

  • N-Boc-2-(methoxymethyl)piperidine (1.0 eq)

  • 4-Fluoronitrobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox, combine N-Boc-2-(methoxymethyl)piperidine (1.0 eq), 4-fluoronitrobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq) in a reaction vessel.

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture at 100 °C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield N-Boc-N-(4-nitrophenyl)-2-(methoxymethyl)piperidine.

Step 2c: Nitro Group Reduction and Deprotection

Materials:

  • N-Boc-N-(4-nitrophenyl)-2-(methoxymethyl)piperidine (1.0 eq)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA) or HCl in dioxane

Procedure:

  • Dissolve the nitro compound in ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting amine in DCM and treat with TFA or HCl in dioxane to remove the Boc protecting group.

  • Concentrate the solution to obtain the crude salt of N-(4-aminophenyl)-2-(methoxymethyl)piperidine. Further purification can be achieved by recrystallization.

Visualizations

Experimental Workflow: Synthesis of this compound and a Pharmaceutical Intermediate

G cluster_synthesis Synthesis of this compound cluster_application Application in Pharmaceutical Synthesis start 2-(Hydroxymethyl)piperidine alkoxide Formation of Alkoxide start->alkoxide NaH, THF methylation Williamson Ether Synthesis alkoxide->methylation CH3I product This compound methylation->product start_app This compound protection N-Boc Protection start_app->protection Boc2O, Et3N arylation Buchwald-Hartwig Amination protection->arylation 4-Fluoronitrobenzene, Pd Catalyst reduction Nitro Group Reduction & Deprotection arylation->reduction H2, Pd/C; TFA api_precursor SSRI Precursor (e.g., N-(4-aminophenyl)-2- (methoxymethyl)piperidine) reduction->api_precursor

Caption: Synthetic workflow for this compound and its application.

Signaling Pathway: Mechanism of Action of a Hypothetical SSRI

G cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron Serotonin (5-HT) Vesicles sert SERT Transporter presynaptic:port->sert 5-HT Release postsynaptic Postsynaptic Neuron 5-HT Receptors sert->presynaptic:port 5-HT Reuptake sert->postsynaptic:port Increased 5-HT in Synapse ssri SSRI (derived from this compound) ssri->sert Blockade

Caption: Simplified mechanism of action for a selective serotonin reuptake inhibitor (SSRI).

Conclusion

This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its unique structural features allow for the creation of complex and stereochemically defined molecules, particularly for CNS applications. The provided protocols, based on established chemical principles, offer a practical guide for the synthesis of this important intermediate and its derivatives. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved efficacy and selectivity.

References

Application Notes and Protocols: Synthesis of Donepezil Analogues Utilizing 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel Donepezil analogues, incorporating 2-(methoxymethyl)piperidine as a key structural moiety. The protocols detailed below are based on established synthetic methodologies for similar Donepezil analogues and are intended to serve as a foundational resource for the development of new potential therapeutic agents for Alzheimer's disease.

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a potent and selective inhibitor of acetylcholinesterase (AChE). The N-benzylpiperidine moiety of Donepezil is crucial for its interaction with the active site of AChE. Modifications to this piperidine ring offer a promising avenue for developing novel analogues with potentially improved efficacy, selectivity, or pharmacokinetic profiles. This document outlines a proposed synthetic route for a Donepezil analogue featuring a methoxymethyl substituent at the 2-position of the piperidine ring, along with detailed experimental protocols and methods for biological evaluation.

Proposed Synthetic Scheme

The synthesis of the target Donepezil analogue, 2-((1-benzyl-2-(methoxymethyl)piperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one, can be envisioned through a multi-step sequence starting from this compound. The key transformations involve N-benzylation, functional group manipulation to introduce a required aldehyde, a subsequent aldol condensation with 5,6-dimethoxy-1-indanone, and a final reduction.

Data Presentation

Table 1: Summary of Expected Yields for Synthetic Intermediates
StepIntermediateExpected Yield (%)Notes
11-Benzyl-2-(methoxymethyl)piperidine85-95Based on standard N-alkylation procedures.
21-Benzyl-2-(methoxymethyl)-4-piperidone70-80Requires a multi-step conversion from the corresponding piperidine.
34-(Methoxymethylene)-1-benzyl-2-(methoxymethyl)piperidine75-85Wittig reaction.
41-Benzyl-2-(methoxymethyl)piperidine-4-carbaldehyde60-70Acidic hydrolysis of the enol ether.
52-((1-Benzyl-2-(methoxymethyl)piperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one50-65Aldol condensation.
6Target Donepezil Analogue 80-90Catalytic hydrogenation.
Table 2: Biological Activity of Donepezil Analogues
CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Reference
Donepezil0.012 ± 0.0012.0 ± 0.1~167[1]
2-Methyl Donepezil Analogue>100>100N/A[2]
2-Phenyl Donepezil Analogue>100>100N/A[2]
Proposed 2-(Methoxymethyl) Analogue To be determinedTo be determinedTo be determinedN/A

Experimental Protocols

1. Synthesis of 1-Benzyl-2-(methoxymethyl)piperidine

This protocol describes the N-alkylation of this compound.

  • Materials: this compound, benzyl bromide, potassium carbonate (K₂CO₃), anhydrous acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

    • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

    • Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the title compound.

2. Synthesis of 1-Benzyl-2-(methoxymethyl)piperidine-4-carbaldehyde

This multi-step protocol is adapted from the synthesis of similar 2-substituted piperidine-4-carbaldehydes.[2]

  • Step 2a: Synthesis of 4-(Methoxymethylene)-1-benzyl-2-(methoxymethyl)piperidine (Wittig Reaction)

    • Suspend (methoxymethyl)triphenylphosphonium chloride (1.5 eq) in anhydrous THF at -78 °C.

    • Add n-butyllithium (1.5 eq) dropwise and stir for 30 minutes.

    • Add a solution of 1-benzyl-2-(methoxymethyl)-4-piperidone (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

  • Step 2b: Synthesis of 1-Benzyl-2-(methoxymethyl)piperidine-4-carbaldehyde (Hydrolysis)

    • Dissolve the product from Step 2a in a 1:1 mixture of THF and 1.6 M HCl.

    • Stir the solution at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • Neutralize the reaction with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.

3. Synthesis of the Target Donepezil Analogue

  • Step 3a: Aldol Condensation

    • To a solution of 5,6-dimethoxy-1-indanone (1.0 eq) and 1-benzyl-2-(methoxymethyl)piperidine-4-carbaldehyde (1.1 eq) in ethanol, add a catalytic amount of a strong base (e.g., sodium hydroxide).

    • Stir the mixture at room temperature for 12-24 hours.

    • The product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, the reaction can be quenched with water and the product extracted with an organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

  • Step 3b: Reduction of the Alkene

    • Dissolve the product from Step 3a in a suitable solvent such as THF or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 7-10 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude target analogue.

    • Purify the product by column chromatography to yield the final Donepezil analogue.

4. Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of the synthesized analogues.[3]

  • Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Tris-HCl buffer, acetylcholinesterase (AChE) enzyme, synthesized Donepezil analogue.

  • Procedure:

    • Prepare solutions of ATCI, DTNB, and the test compound in Tris-HCl buffer (pH 8.0).

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well to initiate the reaction.

    • Add the ATCI substrate solution to start the colorimetric reaction.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

    • The rate of reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the analogue and determine the IC₅₀ value.

Visualizations

G cluster_0 Synthesis of Piperidine Aldehyde cluster_1 Final Analogue Synthesis 2_MM_Pip This compound N_Benz_Pip 1-Benzyl-2-(methoxymethyl)piperidine 2_MM_Pip->N_Benz_Pip N-Benzylation Pip_Ketone 1-Benzyl-2-(methoxymethyl)-4-piperidone N_Benz_Pip->Pip_Ketone Multi-step conversion Enol_Ether 4-(Methoxymethylene)-1-benzyl-2-(methoxymethyl)piperidine Pip_Ketone->Enol_Ether Wittig Reaction Pip_Aldehyde 1-Benzyl-2-(methoxymethyl)piperidine-4-carbaldehyde Enol_Ether->Pip_Aldehyde Hydrolysis Aldol_Product Unsaturated Intermediate Pip_Aldehyde->Aldol_Product Aldol Condensation Indanone 5,6-Dimethoxy-1-indanone Indanone->Aldol_Product Final_Product Target Donepezil Analogue Aldol_Product->Final_Product Reduction

Caption: Proposed synthetic workflow for the Donepezil analogue.

G cluster_0 Mechanism of Action ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (Enzyme) ACh->AChE Binds to Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Hydrolyzes Inhibition Inhibition AChE->Inhibition Analogue Donepezil Analogue Analogue->AChE Binds and Inhibits Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft Cholinergic_Neurotransmission Enhanced Cholinergic Neurotransmission Synaptic_Cleft->Cholinergic_Neurotransmission

Caption: Mechanism of acetylcholinesterase inhibition.

References

Application Notes and Protocols for the Synthesis of Racemic 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of racemic 2-(Methoxymethyl)piperidine, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented. The primary and recommended route involves the selective O-methylation of commercially available 2-(hydroxymethyl)piperidine. An alternative route, the catalytic hydrogenation of 2-(methoxymethyl)pyridine, is also described. This application note includes step-by-step procedures, a summary of quantitative data, and a graphical representation of the experimental workflow to ensure reproducibility and ease of use for researchers.

Introduction

Piperidine and its derivatives are privileged scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a methoxymethyl substituent at the 2-position of the piperidine ring provides a key structural motif with the potential for diverse chemical modifications and modulation of physicochemical properties. Racemic this compound serves as a crucial intermediate for the synthesis of novel therapeutic agents, necessitating reliable and well-documented synthetic procedures. This application note outlines two effective methods for the preparation of this compound, catering to different starting material availability and synthetic strategies.

Synthesis of Racemic this compound

Two viable synthetic routes for the preparation of racemic this compound are detailed below. Route 1 is the preferred method due to the commercial availability of the starting material and the selectivity of the reaction.

Route 1: Selective O-Methylation of 2-(Hydroxymethyl)piperidine

This route is based on the Williamson ether synthesis, where the hydroxyl group of 2-(hydroxymethyl)piperidine is deprotonated with a strong base, followed by nucleophilic attack on a methylating agent. The use of a strong, non-nucleophilic base and a suitable solvent is crucial to favor O-methylation over the potential N-methylation of the secondary amine.

Experimental Protocol:

Materials:

  • 2-(Hydroxymethyl)piperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Addition of Alcohol: Dissolve 2-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

  • Alkoxide Formation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography to afford pure racemic this compound.

Table 1: Summary of Quantitative Data for O-Methylation

ParameterValue
Reactant Ratio (Alcohol:Base:CH₃I)1 : 1.2 : 1.1
SolventAnhydrous THF
Reaction Temperature0 °C to Room Temperature
Reaction Time~12 hours
Expected Yield60-80%
Route 2: Catalytic Hydrogenation of 2-(Methoxymethyl)pyridine

This alternative route involves the reduction of the pyridine ring of 2-(methoxymethyl)pyridine to the corresponding piperidine. Catalytic hydrogenation is a common and effective method for this transformation.

Experimental Protocol:

Materials:

  • 2-(Methoxymethyl)pyridine

  • Platinum(IV) oxide (PtO₂) (Adam's catalyst)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Celite

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2-(methoxymethyl)pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Add a catalytic amount of PtO₂ (5 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to 50-70 bar.

  • Reaction: Stir the reaction mixture at room temperature for 6-10 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully release the hydrogen pressure. Quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the acetic acid is neutralized.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Filtration and Drying: Filter the combined organic extracts through a pad of Celite to remove the catalyst. Dry the filtrate over anhydrous sodium sulfate.

  • Concentration and Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography (Silica gel, 5% EtOAc in petroleum ether) to yield this compound.[1]

Table 2: Summary of Quantitative Data for Hydrogenation

ParameterValue
Substrate2-(Methoxymethyl)pyridine
CatalystPlatinum(IV) oxide (PtO₂)
Catalyst Loading5 mol %
SolventGlacial Acetic Acid
Hydrogen Pressure50-70 bar
Reaction TemperatureRoom Temperature
Reaction Time6-10 hours
Expected YieldModerate to High

Experimental Workflow and Diagrams

The following diagram illustrates the experimental workflow for the preferred synthetic route (Route 1).

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_flask Prepare Flame-Dried Flask under Inert Atmosphere start->prep_flask add_naH Add NaH to Anhydrous THF prep_flask->add_naH add_alcohol Add 2-(Hydroxymethyl)piperidine in THF at 0°C add_naH->add_alcohol alkoxide_form Stir at RT (1h) Alkoxide Formation add_alcohol->alkoxide_form add_MeI Add Methyl Iodide at 0°C alkoxide_form->add_MeI react_overnight Stir Overnight at RT add_MeI->react_overnight quench Quench with aq. NH4Cl react_overnight->quench extract Extract with CH2Cl2/EtOAc quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Racemic this compound purify->end

Caption: Experimental workflow for the synthesis of racemic this compound via O-methylation.

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of racemic this compound. The O-methylation of 2-(hydroxymethyl)piperidine is presented as the primary route due to its selectivity and the commercial availability of the starting material. The catalytic hydrogenation of 2-(methoxymethyl)pyridine offers a viable alternative. The inclusion of quantitative data in tabular format and a clear experimental workflow diagram aims to facilitate the successful implementation of these procedures in a research and development setting. These methods provide researchers with the necessary tools to access this important synthetic intermediate for the advancement of drug discovery programs.

References

Introduction: The Significance of Chiral 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the resolution of racemic 2-(methoxymethyl)piperidine, offering detailed protocols and scientific rationale for researchers in synthetic chemistry and drug development.

The piperidine ring is a cornerstone structural motif in medicinal chemistry, present in a multitude of FDA-approved drugs and natural products.[1] Introducing a stereocenter, particularly at the 2-position, provides a three-dimensional architecture that is critical for specific molecular interactions with biological targets. This compound is a valuable chiral building block, offering a defined stereocenter and a methoxymethyl group that can act as a key pharmacophoric element or a synthetic handle for further molecular elaboration.

Obtaining this compound in an enantiomerically pure form is paramount, as the biological activity and toxicological profile of its two enantiomers can differ dramatically. This guide provides a detailed exploration of the primary methodologies for resolving racemic this compound, drawing upon established principles for separating similar chiral amines and alcohols. We will focus on classical diastereomeric salt formation and enzymatic kinetic resolution, providing both the theoretical underpinnings and field-tested protocols.

Method 1: Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most robust and scalable methods for chiral resolution in both academic and industrial settings.[2][3] The principle lies in the reaction of a racemic base, such as this compound, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most critically, different solubilities in a given solvent system. This solubility difference allows for their separation by fractional crystallization.[3][4]

Causality of Experimental Design
  • Choice of Resolving Agent: The success of this method hinges on the selection of an appropriate resolving agent. The agent must form a stable, crystalline salt with the piperidine derivative. Chiral acids like dibenzoyl-L-tartaric acid (DBTA) and (S)-mandelic acid are excellent candidates due to their availability, rigidity, and multiple hydrogen bonding sites, which facilitate the formation of well-ordered crystalline lattices.[5]

  • Solvent Selection: The solvent is not merely a medium but an active participant in the crystallization process. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts—one salt should be sparingly soluble while the other remains in the mother liquor. Alcohols (e.g., methanol, ethanol) or acetate esters (e.g., ethyl acetate) are common starting points.[2][5]

Workflow for Diastereomeric Salt Resolution

G racemate Racemic (R/S)-2-(Methoxymethyl)piperidine mix Mix & Heat to Dissolve racemate->mix acid Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) acid->mix solvent Solvent System (e.g., Methanol) solvent->mix cool Cool Slowly to Induce Selective Crystallization mix->cool filter Filter to Isolate Insoluble Diastereomeric Salt cool->filter salt Less Soluble Salt (e.g., (S)-Piperidine • L-DBTA) filter->salt Solid liquor Mother Liquor Enriched in More Soluble Salt (e.g., (R)-Piperidine • L-DBTA) filter->liquor Filtrate liberate Liberate Free Base (Add aq. NaOH) salt->liberate extract Extract with Organic Solvent liberate->extract enantiomer Enantiomerically Enriched (S)-2-(Methoxymethyl)piperidine extract->enantiomer

Caption: Workflow for classical diastereomeric salt resolution.

Experimental Protocol: Resolution with Dibenzoyl-L-tartaric Acid (DBTA)
  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (77.4 mmol) of racemic this compound in 100 mL of methanol.

    • In a separate flask, dissolve 29.2 g (77.4 mmol) of dibenzoyl-L-tartaric acid in 50 mL of methanol. Gentle heating may be required.

    • Slowly add the DBTA solution to the piperidine solution with constant stirring. A precipitate will likely form.

    • Heat the resulting slurry to reflux until a clear solution is obtained.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature overnight. Covering the flask with an insulating material will promote the formation of larger, purer crystals.

    • Further cool the flask in an ice bath for 2-4 hours to maximize the yield of the less soluble diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold methanol (2 x 15 mL).

    • Dry the solid under vacuum. This is the first crop of the diastereomeric salt.

    • To enhance diastereomeric purity, this salt can be recrystallized from a minimal amount of fresh, hot methanol.[6]

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in 100 mL of water.

    • While stirring vigorously, add 2 M aqueous sodium hydroxide (NaOH) solution dropwise until the pH of the solution is >12. This neutralizes the tartaric acid and liberates the free piperidine base.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or by preparing a diastereomeric derivative (e.g., a Mosher amide) for ¹H NMR analysis.[5]

Data Presentation: Expected Results
ParameterFirst CrystallizationAfter Recrystallization
Yield of Salt ~45-55%~35-45% (overall)
Diastereomeric Excess (de%) >90%>98%
Yield of Free Amine ~40-50%~30-40% (overall)
Enantiomeric Excess (ee%) >90%>98%

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) is a powerful and highly selective method that leverages the stereospecificity of enzymes, typically lipases or proteases, to differentiate between enantiomers.[7][8] In the context of this compound, which contains a secondary amine and a primary ether, the most practical approach involves first protecting the amine (e.g., with a Boc group) and then performing the resolution on a derivative where the methoxymethyl group is replaced by a hydroxymethyl group (i.e., N-Boc-2-(hydroxymethyl)piperidine). The enzyme can then selectively acylate the hydroxyl group of one enantiomer.

While this guide focuses on this compound, the principles of enzymatic resolution are best illustrated using the closely related and well-documented substrate, 2-piperidineethanol.[8][9][10] The protocol can be adapted for the N-protected hydroxymethyl analog.

Causality of Experimental Design
  • Enzyme Selection: Lipases, such as Candida antarctica Lipase B (CALB), are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[11]

  • Acyl Donor: The choice of acyl donor is critical. Irreversible acyl donors like vinyl acetate are often preferred because the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward and preventing the reverse reaction (enzymatic hydrolysis).[9]

  • Reaction Medium: Non-polar organic solvents like diisopropyl ether or THF are typically used to minimize enzyme denaturation and unwanted side reactions.

Mechanism of Enzymatic Kinetic Resolution

G racemate Racemic (R/S)-Substrate (e.g., N-Boc-2-piperidineethanol) reaction Selective Acylation racemate->reaction enzyme Lipase (e.g., CALB) + Acyl Donor (Vinyl Acetate) enzyme->reaction unreacted (S)-Enantiomer (Unreacted Alcohol) reaction->unreacted Slow or No Reaction product (R)-Enantiomer (Acylated Ester) reaction->product Fast Reaction separation Chromatographic Separation unreacted->separation product->separation

Caption: Mechanism of Enzymatic Kinetic Resolution (EKR).

Experimental Protocol: EKR of N-Boc-2-piperidineethanol

This protocol is based on established procedures for similar substrates.[9][10]

  • Reaction Setup:

    • To a solution of racemic N-Boc-2-piperidineethanol (1.0 g, 4.36 mmol) in 20 mL of diisopropyl ether, add vinyl acetate (0.8 mL, 8.72 mmol, 2.0 equiv.).

    • Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435) (100 mg, 10% w/w).

  • Reaction Monitoring:

    • Stir the suspension at room temperature (or a specified temperature, e.g., 30 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC/HPLC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.

  • Work-up and Separation:

    • Once ~50% conversion is reached (typically 24-48 hours), filter off the enzyme beads and wash them with diisopropyl ether. The enzyme can often be reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture of the unreacted alcohol and the acylated ester can be easily separated by flash column chromatography on silica gel.

  • Deprotection (if necessary):

    • The separated, enantiomerically pure N-Boc-protected alcohol and ester can be deprotected (e.g., using TFA in dichloromethane for the Boc group) to yield the free amines.

Data Presentation: Expected EKR Results
Substrate/ProductConversionYield (Theoretical Max: 50%)Enantiomeric Excess (ee%)
Unreacted (S)-Alcohol 50%~45-48%>99%
Acylated (R)-Ester 50%~45-48%>99%

Alternative Strategies

  • Kinetic Resolution by Asymmetric Deprotonation: For N-Boc protected piperidines, kinetic resolution can be achieved by deprotonation at the C2 position using a chiral base system, such as n-butyllithium and the chiral ligand (-)-sparteine.[12][13][14] This method selectively deprotonates one enantiomer, which can then be quenched with an electrophile, leaving the other enantiomer unreacted. This is a powerful but technically demanding method suitable for specific substrates.[14][15]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used for both analytical determination of enantiomeric excess and for preparative separation of enantiomers.[16][17] While effective, it can be costly to scale up compared to crystallization-based methods.

Conclusion

The resolution of racemic this compound is a critical step in leveraging its potential as a chiral building block. For large-scale synthesis, classical resolution via diastereomeric salt formation with an agent like dibenzoyl-L-tartaric acid offers a cost-effective and scalable route to high enantiopurity. For cases where suitable resolving agents are difficult to find or for smaller-scale applications requiring very high selectivity, enzymatic kinetic resolution of a suitable precursor represents an excellent alternative. The choice of method will ultimately depend on factors such as scale, cost, available equipment, and the specific chemical properties of the target molecule and its derivatives.

References

Application Notes and Protocols for the Chiral Resolution of Acids Using 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing 2-(methoxymethyl)piperidine as a chiral resolving agent for the separation of racemic carboxylic acids. Chiral resolution by diastereomeric salt formation is a robust and scalable method crucial for obtaining enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1][2] These application notes detail the principles of this technique, screening procedures for optimal conditions, and a step-by-step protocol for the resolution process, recovery of the enantiopure acid, and determination of optical purity. While specific performance data for this compound is not extensively published, this guide provides a framework for its evaluation as a novel resolving agent.

Introduction

A significant number of pharmacologically active compounds are chiral, with enantiomers often exhibiting different therapeutic effects or toxicities.[3] Regulatory bodies worldwide necessitate the characterization and justification of the use of single enantiomers in drug products. Consequently, the efficient separation of racemic mixtures into their constituent enantiomers is a critical step in drug development.[2]

One of the most established methods for chiral resolution is the formation of diastereomeric salts.[1][4] This technique involves the reaction of a racemic mixture, in this case, a carboxylic acid, with an enantiomerically pure resolving agent, a chiral base such as this compound. The resulting diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][5] The less soluble diastereomer crystallizes preferentially from the solution, enabling its isolation. Subsequently, the enantiomerically enriched acid can be liberated from the salt.

This compound is a chiral amine whose structural features suggest its potential as an effective resolving agent for a variety of chiral acids. This document serves as a practical guide for researchers looking to explore its application.

Principle of Chiral Resolution

The fundamental principle of chiral resolution via diastereomeric salt formation is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them difficult to separate directly. Diastereomers, however, have distinct physical properties.

The process can be summarized as follows:

  • Salt Formation: A racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, for instance, (S)-2-(methoxymethyl)piperidine, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(+)-Acid·(S)-Base] and [(-)-Acid·(S)-Base].

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will be less soluble in the chosen solvent and will precipitate out of the solution.

  • Isolation: The precipitated, less soluble diastereomeric salt is isolated by filtration.

  • Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid to regenerate the enantiomerically enriched carboxylic acid and the protonated form of the chiral resolving agent.

The overall workflow for this process is depicted in the diagram below.

G racemic_acid Racemic (±)-Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent (S)-2-(Methoxymethyl)piperidine resolving_agent->salt_formation solvent Solvent solvent->salt_formation diastereomers Mixture of Diastereomeric Salts [(+)-Acid·(S)-Base] & [(-)-Acid·(S)-Base] salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble filtration Filtration less_soluble->filtration more_soluble->filtration acid_liberation Acid Liberation (e.g., with HCl) filtration->acid_liberation Solid Phase pure_enantiomer Enantiomerically Enriched (+)-Acid acid_liberation->pure_enantiomer agent_recovery Recovery of Resolving Agent acid_liberation->agent_recovery

Caption: Workflow for chiral resolution of a racemic acid.

Experimental Protocols

Screening for Optimal Resolution Conditions

The success of a chiral resolution is highly dependent on the choice of solvent and the molar ratio of the resolving agent. A preliminary screening process is crucial to identify the optimal conditions.

Methodology:

  • Solvent Selection: In separate small-scale experiments (e.g., in test tubes or small vials), dissolve the racemic acid and this compound in various solvents. A range of solvents with different polarities should be tested, such as methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures thereof.

  • Molar Ratio: For each solvent, test different molar ratios of this compound to the racemic acid (e.g., 0.5, 1.0, and 1.2 equivalents).

  • Observation: Observe the formation of any crystalline precipitate at room temperature and after cooling (e.g., in an ice bath).

  • Analysis: Isolate any crystals by filtration, dry them, and analyze the diastereomeric excess (d.e.) and subsequently the enantiomeric excess (e.e.) of the acid component using a suitable analytical technique (e.g., chiral HPLC, or NMR with a chiral shift reagent).

  • Selection: Choose the solvent and molar ratio that provide the highest yield and diastereomeric/enantiomeric excess for the desired enantiomer.

The logical relationship for screening optimal conditions is outlined below.

G cluster_input Input Variables cluster_process Experimental Process cluster_output Output Metrics racemic_acid Racemic Acid screening Small-Scale Crystallization Experiments racemic_acid->screening resolving_agent This compound resolving_agent->screening solvents Solvent Systems (e.g., MeOH, EtOH, Acetone) solvents->screening ratios Molar Ratios (e.g., 0.5, 1.0, 1.2 eq) ratios->screening yield Crystalline Yield screening->yield de Diastereomeric Excess (d.e.) screening->de ee Enantiomeric Excess (e.e.) screening->ee optimization Selection of Optimal Conditions yield->optimization de->optimization ee->optimization

Caption: Logical workflow for screening optimal resolution conditions.

Preparative Scale Chiral Resolution Protocol

Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve the racemic acid in the predetermined optimal solvent with gentle heating if necessary.

  • Addition of Resolving Agent: Add the selected molar equivalent of this compound to the solution. The formation of the diastereomeric salts may be an exothermic process.

  • Crystallization:

    • Thermodynamic Control: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

    • Seeding (Optional): If available, add a small seed crystal of the desired diastereomeric salt to promote crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove impurities from the mother liquor.

  • Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

  • Recovery of the Enantiomerically Enriched Acid:

    • Suspend the diastereomeric salt in water.

    • Add a strong acid (e.g., 1 M hydrochloric acid) until the pH is acidic (pH < 2) to protonate the this compound, making it water-soluble.

    • Extract the liberated enantiomerically enriched acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the resolved acid.

  • Determination of Enantiomeric Purity: The enantiomeric excess (e.e.) of the resolved acid should be determined using an appropriate analytical method, such as chiral HPLC or polarimetry.

Data Presentation

The following tables provide a template for organizing experimental results from the screening and preparative scale resolution experiments.

Table 1: Illustrative Results of Solvent Screening for the Resolution of a Hypothetical Chiral Acid

EntrySolventMolar Ratio (Base:Acid)Yield (%)Diastereomeric Excess (d.e., %)Enantiomeric Excess (e.e., %) of Acid
1Methanol0.5358584
2Ethanol0.5409291
3Isopropanol0.5459594
4Acetone0.5207068
5Ethyl Acetate0.5156563
6Isopropanol1.0429089

Table 2: Illustrative Data for a Preparative Scale Resolution

ParameterValue
Racemic Acid Input10.0 g
Resolving Agent Input0.5 eq
SolventIsopropanol
Yield of Diastereomeric Salt4.3 g
Diastereomeric Excess of Salt>98%
Yield of Enriched Acid1.8 g
Enantiomeric Excess of Acid>99%
Optical Rotation [α]+X.X° (c=1, solvent)

Conclusion

The use of this compound as a chiral resolving agent presents a promising avenue for the separation of racemic carboxylic acids. The protocols outlined in this document provide a systematic approach for screening optimal conditions and for conducting preparative scale resolutions. While the effectiveness of any resolving agent is substrate-dependent, the principles and methodologies described herein offer a solid foundation for researchers to evaluate and implement this compound in their efforts to obtain enantiomerically pure compounds. Careful optimization of solvent, temperature, and stoichiometry is key to achieving high yields and optical purity.

References

Application Notes and Protocols for the Use of 2-(Methoxymethyl)piperidine Moiety in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the synthetic strategies involving the 2-(methoxymethyl)piperidine moiety, a key structural feature in various piperidine alkaloids. The following sections detail a specific application of this structural motif in the total synthesis of the natural product (-)-cassine, highlighting a key palladium-catalyzed cyclization reaction for the construction of the piperidine ring.

Application Note: Synthesis of (-)-Cassine via Diastereoselective Palladium-Catalyzed Cyclization

The total synthesis of (-)-cassine, a piperidine alkaloid isolated from the leaves and twigs of Cassia excelsa, represents a notable application of constructing a 2,6-disubstituted piperidine scaffold where one of the substituents is a precursor to a methoxymethyl group. While the direct use of this compound as a starting material is not prominently featured in the literature, the synthesis of natural products containing this moiety provides valuable insights into its stereoselective introduction.

A key strategy in the synthesis of (-)-cassine, developed by Hirota and coworkers, involves a highly diastereoselective palladium(II)-catalyzed intramolecular aminocyclization of an amino allylic alcohol. This pivotal step establishes the cis-2,6-disubstitution pattern on the piperidine ring with excellent stereocontrol. The methoxymethyl (MOM) ether is utilized as a protecting group for a hydroxyl functionality, which is ultimately present in the final natural product structure. This approach demonstrates a practical method for accessing complex piperidine alkaloids and offers a versatile synthetic route that can be adapted for the synthesis of other related natural products.

Key Features of the Synthesis:
  • Stereocontrol: The palladium-catalyzed cyclization proceeds with high diastereoselectivity, affording the desired cis-isomer as the major product.

  • Versatility: The synthetic intermediates can serve as building blocks for the synthesis of other cis-2,6-disubstituted piperidine alkaloids.

  • Protecting Group Strategy: The use of the methoxymethyl (MOM) ether demonstrates a compatible protecting group strategy for hydroxyl moieties in the context of palladium-catalyzed reactions and subsequent transformations.

Experimental Protocols

The following protocols are based on the total synthesis of (-)-cassine as reported by Hirota et al.

Protocol 1: Protection of the Secondary Hydroxyl Group as a MOM Ether

This protocol describes the protection of a secondary hydroxyl group in an advanced intermediate with a methoxymethyl (MOM) group.

Reaction Scheme:

Materials:

  • Hydroxy-intermediate (e.g., compound 9 in the original synthesis)

  • Methoxymethyl chloride (MOMCl)

  • N,N-Diisopropylethylamine (i-Pr2NEt)

  • Dichloromethane (CH2Cl2), anhydrous

Procedure:

  • Dissolve the hydroxy-intermediate (1.0 eq) in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (4.0 eq).

  • Cool the solution to 0 °C.

  • Add methoxymethyl chloride (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the MOM-protected compound.

Reactant Product Yield
Compound 9 Compound 10 (MOM-protected)99%
Protocol 2: Diastereoselective PdCl₂-Catalyzed Cyclization

This protocol details the key intramolecular N-alkylation to form the 2,6-disubstituted piperidine ring.

Reaction Scheme:

Materials:

  • Amino allylic alcohol intermediate (e.g., compound 16 in the original synthesis)

  • Palladium(II) chloride (PdCl₂)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the amino allylic alcohol intermediate (1.0 eq) in anhydrous THF.

  • Add palladium(II) chloride (5 mol %).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclized piperidine derivative.

Reactant Product Yield Diastereomeric Ratio (cis:trans)
Compound 16 Compound 17a (cis-piperidine)69%>49:1
Protocol 3: Deprotection of MOM and Boc Groups to Yield (-)-Cassine

This final step involves the removal of both the methoxymethyl and tert-butoxycarbonyl protecting groups to afford the natural product.

Reaction Scheme:

Materials:

  • MOM and Boc protected piperidine intermediate (e.g., compound 21 in the original synthesis)

  • Methanol (MeOH)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolve the protected piperidine intermediate (1.0 eq) in methanol.

  • Add a few drops of concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (-)-cassine.

Reactant Product Yield
Compound 21 (-)-Cassine (1 )Quantitative

Visualizations

The following diagrams illustrate the key synthetic transformations in the total synthesis of (-)-cassine.

total_synthesis_of_cassine cluster_0 Intermediate Synthesis cluster_1 Key Cyclization and Final Steps Start 1,5-Hexadiyne Intermediate9 Hydroxy-intermediate (9) Start->Intermediate9 Multi-step synthesis Intermediate10 MOM-protected intermediate (10) Intermediate9->Intermediate10 MOMCl, i-Pr2NEt (99% yield) Intermediate16 Amino allylic alcohol (16) Intermediate10->Intermediate16 Multi-step synthesis Intermediate17a cis-Piperidine (17a) Intermediate16->Intermediate17a PdCl2 (5 mol%) (69% yield, >49:1 dr) Intermediate21 Advanced intermediate (21) Intermediate17a->Intermediate21 Multi-step synthesis Cassine (-)-Cassine Intermediate21->Cassine HCl, MeOH (Quantitative yield)

Caption: Synthetic overview for the total synthesis of (-)-cassine.

key_cyclization_step reactant Amino allylic alcohol (16) catalyst PdCl2 reactant->catalyst product cis-2,6-Disubstituted Piperidine (17a) catalyst->product Intramolecular Aminopalladation

Caption: Key Pd(II)-catalyzed diastereoselective cyclization.

protecting_group_logic Start Intermediate with Secondary Alcohol Protection MOM Protection (MOMCl, Base) Start->Protection Protected MOM-protected Intermediate Protection->Protected KeyStep Key Synthetic Steps (e.g., Pd-catalyzed cyclization) Protected->KeyStep Deprotection MOM Deprotection (Acidic Conditions) KeyStep->Deprotection FinalProduct Final Natural Product with Free Hydroxyl Deprotection->FinalProduct

Caption: Logic of MOM protecting group strategy.

Application Notes and Protocols: 2-(Methoxymethyl)piperidine Catalyzed Aldol Reaction

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Literature Review and Protocol Analysis for the 2-(Methoxymethyl)piperidine Catalyzed Aldol Reaction

Introduction

This document addresses the request for detailed application notes and protocols on the this compound catalyzed aldol reaction. An extensive search of the scientific literature was conducted to provide comprehensive experimental procedures, quantitative data, and visual diagrams related to this specific catalytic transformation.

Literature Search and Availability of Data

A thorough investigation of chemical databases and scholarly articles was performed to identify studies detailing the use of this compound as a catalyst for the aldol reaction. The search aimed to extract specific experimental protocols, including reaction conditions, substrate scope, and performance metrics such as yields, diastereoselectivities, and enantioselectivities.

Despite a comprehensive search, no specific examples or detailed protocols for the this compound catalyzed aldol reaction were found in the available literature. While the structurally related proline-derived catalyst, 2-(methoxymethyl)pyrrolidine, is a well-established and widely used catalyst for asymmetric aldol reactions, the piperidine analogue does not appear to be a commonly employed catalyst for this purpose. The scientific literature readily provides extensive data on proline and its derivatives in aldol condensations, but is silent on the specific use-case of this compound.

General Principles of Amine-Catalyzed Aldol Reactions

While a specific protocol for the requested catalyst is unavailable, the general mechanism for amine-catalyzed aldol reactions, particularly those involving proline and its derivatives, is well understood. This understanding can provide a theoretical framework for hypothesizing the potential catalytic cycle of this compound. The reaction typically proceeds through an enamine-based mechanism.

A proposed catalytic cycle is outlined below. This cycle is hypothetical for this compound and is based on the established mechanism for similar amine catalysts.

hypothetical_catalytic_cycle cluster_cycle Hypothetical Catalytic Cycle Catalyst This compound Iminium Iminium Ion Catalyst->Iminium + Ketone - H2O Ketone Ketone Enamine Enamine Iminium->Enamine - H+ Intermediate Iminium Adduct Enamine->Intermediate + Aldehyde Aldehyde Aldehyde Adduct Aldol Adduct Intermediate->Adduct + H2O - Catalyst

Caption: Hypothetical catalytic cycle for a this compound catalyzed aldol reaction.

Conclusion

Based on a comprehensive literature review, there is currently no published data available to construct detailed application notes or experimental protocols for the this compound catalyzed aldol reaction. Researchers interested in this specific transformation may need to undertake exploratory studies to determine the catalytic efficacy and optimal reaction conditions. The well-documented protocols for analogous pyrrolidine-based catalysts could serve as a starting point for such investigations. Future research in this area would be necessary to elucidate the potential of this compound as a catalyst for the aldol reaction and to develop standardized protocols for its use.

Application Notes: Asymmetric Alkylation Using 2-(Methoxymethyl)piperidine as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of available scientific literature did not yield specific examples or established protocols for the use of 2-(methoxymethyl)piperidine as a chiral auxiliary in the asymmetric alkylation of carbonyl compounds. This suggests that it is not a commonly employed auxiliary for this particular transformation, or its application is not well-documented in accessible resources.

While direct application notes for this compound in this context cannot be provided, we can present a generalized workflow and protocol based on the principles of asymmetric alkylation using other well-established chiral auxiliaries derived from cyclic amines, such as those from proline. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of novel chiral auxiliaries.

General Principles of Asymmetric Alkylation with Chiral Auxiliaries

Asymmetric alkylation is a powerful method for the enantioselective formation of carbon-carbon bonds at the α-position of a carbonyl group. The general strategy involves the temporary attachment of a chiral auxiliary to the carbonyl compound to form a chiral derivative. This derivative, often an amide or an imide, directs the approach of an electrophile (alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with a high degree of stereocontrol. Finally, the chiral auxiliary is cleaved to yield the desired α-alkylated product and the recovered auxiliary.

Logical Workflow for Developing an Asymmetric Alkylation Protocol

The development of an asymmetric alkylation protocol using a novel chiral auxiliary like this compound would typically follow the logical steps outlined below.

logical_workflow cluster_prep Preparation Phase cluster_reaction Alkylation Reaction cluster_analysis Analysis and Cleavage cluster_outcome Outcome start Start: Select Chiral Auxiliary (this compound) amide_formation Amide Formation: Couple auxiliary with carboxylic acid start->amide_formation enolate_formation Enolate Formation: Deprotonation with a strong base (e.g., LDA) amide_formation->enolate_formation alkylation Alkylation: Reaction with an alkyl halide (R-X) enolate_formation->alkylation diastereomer_analysis Diastereoselectivity Analysis: (e.g., NMR, HPLC) alkylation->diastereomer_analysis cleavage Auxiliary Cleavage: (e.g., Hydrolysis, Reduction) diastereomer_analysis->cleavage product_isolation Isolate α-Alkylated Product cleavage->product_isolation ee_analysis Enantiomeric Excess (ee) Analysis: (e.g., Chiral HPLC/GC) product_isolation->ee_analysis end End: Enantioenriched Product ee_analysis->end

Caption: Logical workflow for developing an asymmetric alkylation protocol.

Hypothetical Experimental Protocol

The following is a hypothetical, generalized protocol for the asymmetric alkylation of a carboxylic acid derivative using a chiral piperidine-based auxiliary. This protocol is not based on experimental data for this compound and would require significant optimization.

Part 1: Formation of the Chiral Amide

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid (e.g., propanoic acid) (1.0 eq)

    • Coupling agent (e.g., DCC or EDC) (1.1 eq)

    • Anhydrous dichloromethane (DCM)

    • Anhydrous triethylamine (TEA) (1.2 eq)

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the solution.

    • In a separate flask, dissolve this compound in anhydrous DCM.

    • Add the solution of the chiral auxiliary to the carboxylic acid solution.

    • Add the coupling agent portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral amide.

Part 2: Asymmetric Alkylation

  • Materials:

    • Chiral amide (from Part 1) (1.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution)

    • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Procedure:

    • Dissolve the chiral amide in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the LDA solution dropwise via syringe.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide dropwise to the enolate solution at -78 °C.

    • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR or HPLC to determine the diastereomeric ratio.

    • Purify the product by column chromatography.

Part 3: Cleavage of the Chiral Auxiliary

  • Materials:

    • Alkylated chiral amide (from Part 2)

    • Aqueous acid (e.g., 6 M HCl) or base (e.g., 2 M NaOH)

    • Appropriate solvent (e.g., THF, methanol)

  • Procedure (Acid Hydrolysis):

    • Dissolve the alkylated amide in a suitable solvent.

    • Add the aqueous acid solution.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Neutralize the mixture with a base.

    • Extract the desired α-alkylated carboxylic acid with an organic solvent.

    • The aqueous layer can be basified to recover the chiral auxiliary.

    • Purify the carboxylic acid product.

Visualization of the General Reaction Pathway

The following diagram illustrates the general steps involved in asymmetric alkylation using a chiral auxiliary.

reaction_pathway start_materials Carboxylic Acid + Chiral Auxiliary (this compound) chiral_amide Chiral Amide start_materials->chiral_amide Amide Coupling enolate Chiral Enolate chiral_amide->enolate Deprotonation (LDA) alkylated_amide Alkylated Amide (Diastereomeric Mixture) enolate->alkylated_amide Alkylation (R-X) final_product α-Alkylated Carboxylic Acid (Enantioenriched) alkylated_amide->final_product Hydrolysis recovered_auxiliary Recovered Chiral Auxiliary alkylated_amide->recovered_auxiliary Hydrolysis

Caption: General reaction pathway for asymmetric alkylation.

Data Presentation

Should experimental data become available for the asymmetric alkylation using this compound, it would be crucial to present it in a clear and structured format for easy comparison. Below are example tables that could be used to summarize such data.

Table 1: Optimization of Alkylation Conditions

EntryAlkyl Halide (R-X)BaseTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1
2
3

Table 2: Substrate Scope and Enantioselectivity

EntryCarboxylic AcidAlkyl HalideProduct Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
1
2
3

Application Notes and Protocols: Michael Addition Reactions Mediated by 2-(Alkoxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction:

The Michael addition, a cornerstone of carbon-carbon bond formation, plays a pivotal role in the synthesis of a vast array of organic molecules, including many pharmaceuticals and natural products. The development of asymmetric organocatalysis has revolutionized this field by providing access to chiral products with high enantioselectivity under mild and environmentally benign conditions. Chiral piperidine derivatives, particularly those with substitution at the 2-position, have emerged as a promising class of organocatalysts for these transformations. Their rigid cyclic structure and the presence of a stereogenic center allow for effective chiral induction.

This document provides an overview of the application of 2-(alkoxymethyl)piperidine derivatives as organocatalysts in asymmetric Michael addition reactions. While specific data for 2-(methoxymethyl)piperidine is not extensively available in the reviewed literature, the principles and protocols can be extrapolated from closely related and well-documented analogues. The following sections detail the general workflow, a proposed catalytic cycle, and representative protocols based on similar systems.

Catalytic Approach and Workflow

The general strategy for a Michael addition reaction catalyzed by a 2-(alkoxymethyl)piperidine derivative involves the activation of a carbonyl donor (e.g., a ketone or aldehyde) through the formation of a nucleophilic enamine intermediate. This enamine then attacks a Michael acceptor (e.g., a nitroolefin or an enone) in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle.

Below is a generalized workflow for such a reaction:

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Weigh Catalyst and Reagents Solvent Add Anhydrous Solvent Start->Solvent Stir Stir at Room Temperature Solvent->Stir Add_Donor Add Michael Donor (e.g., Ketone) Stir->Add_Donor Add_Acceptor Add Michael Acceptor (e.g., Nitroolefin) Add_Donor->Add_Acceptor Monitor Monitor Reaction by TLC/GC-MS Add_Acceptor->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Caption: Generalized experimental workflow for a 2-(alkoxymethyl)piperidine-catalyzed Michael addition.

Proposed Catalytic Cycle

The catalytic cycle for the Michael addition of a ketone to a nitroolefin, mediated by a 2-(alkoxymethyl)piperidine catalyst, is proposed to proceed through the following key steps. The chiral catalyst first reacts with the ketone to form a transient enamine. This enamine, being more nucleophilic than the ketone, then adds to the nitroolefin. The stereochemistry of this addition is controlled by the chiral scaffold of the catalyst. Finally, hydrolysis of the resulting iminium ion furnishes the Michael adduct and regenerates the piperidine catalyst.

G cluster_cycle Proposed Catalytic Cycle Catalyst 2-(Alkoxymethyl)piperidine Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H2O Adduct Iminium Intermediate Enamine->Adduct + Nitroolefin Product Michael Adduct Adduct->Product + H2O Product->Catalyst - Catalyst

Caption: Proposed catalytic cycle for the Michael addition reaction.

Representative Experimental Protocols

The following protocols are generalized based on procedures for similar chiral piperidine-based organocatalysts. Researchers should optimize conditions such as solvent, temperature, and catalyst loading for their specific substrates.

Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroolefin

  • Materials:

    • 2-(Alkoxymethyl)piperidine derivative (catalyst)

    • Substituted nitroolefin (Michael acceptor)

    • Ketone (Michael donor)

    • Anhydrous solvent (e.g., toluene, chloroform, or THF)

    • Standard laboratory glassware

    • Magnetic stirrer

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • To a dry reaction vial equipped with a magnetic stir bar, add the 2-(alkoxymethyl)piperidine catalyst (0.1 mmol, 10 mol%).

    • Add the anhydrous solvent (2.0 mL).

    • Add the ketone (1.2 mmol, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

    • Add the nitroolefin (1.0 mmol, 1.0 equivalent) to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

  • Materials:

    • 2-(Alkoxymethyl)piperidine derivative (catalyst)

    • Substituted nitroolefin (Michael acceptor)

    • Aldehyde (Michael donor)

    • Co-catalyst/additive (e.g., a weak acid like benzoic acid, if required)

    • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

    • Standard laboratory glassware

    • Magnetic stirrer

    • Thin Layer Chromatography (TLC) apparatus

  • Procedure:

    • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(alkoxymethyl)piperidine catalyst (0.1 mmol, 10 mol%) and any co-catalyst in the anhydrous solvent (2.0 mL).

    • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

    • Add the aldehyde (2.0 mmol, 2.0 equivalents) dropwise to the stirred solution.

    • After stirring for 10 minutes, add the nitroolefin (1.0 mmol, 1.0 equivalent) portion-wise.

    • Maintain the reaction at the set temperature and monitor by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography to obtain the pure Michael adduct.

    • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.

Data Presentation

Due to the absence of specific experimental data for this compound in the searched literature, a quantitative data table cannot be provided at this time. For related systems, such tables would typically include:

  • Table of Substrate Scope: This table would list various Michael donors and acceptors used in the reaction.

  • Reaction Conditions: Details on the catalyst loading, solvent, temperature, and reaction time for each entry.

  • Results: The isolated yield (%), diastereomeric ratio (dr), and enantiomeric excess (ee, %) for each product.

An example structure for such a table is provided below for illustrative purposes.

Table 1: Asymmetric Michael Addition of Ketones to β-Nitrostyrene (Example Data)

EntryKetoneR in β-NitrostyreneTime (h)Yield (%)dr (syn/anti)ee (%) (syn)
1CyclohexanoneH249595:598
2CyclopentanoneH368892:895
3Acetone4-Cl4875-90
4Cyclohexanone4-MeO249296:499

Note: The data in this table is hypothetical and serves only as a template for presenting experimental results.

Conclusion

While direct and detailed application data for this compound in Michael addition reactions is currently limited in the accessible literature, the provided general protocols and workflow, based on closely related 2-(alkoxymethyl)piperidine catalysts, offer a solid starting point for researchers. The development of new chiral organocatalysts is a dynamic field, and further studies may elucidate the specific catalytic activity of this compound. Scientists and professionals in drug development are encouraged to use the outlined methodologies as a foundation for their own investigations and optimizations.

Application Notes and Protocols for the Synthesis of N-Protected 2-(Methoxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-protected 2-(methoxymethyl)piperidine derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery, finding application in the synthesis of a wide range of biologically active molecules. The protocols outlined below describe the synthesis of N-Boc and N-Cbz protected this compound, starting from commercially available 2-(hydroxymethyl)piperidine.

Synthetic Strategy

The synthesis of N-protected this compound derivatives is typically achieved in a two-step process. The first step involves the protection of the secondary amine of 2-(hydroxymethyl)piperidine with a suitable protecting group, most commonly tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The second step is the O-methylation of the primary alcohol functionality via a Williamson ether synthesis.

Synthetic Strategy 2-(Hydroxymethyl)piperidine 2-(Hydroxymethyl)piperidine N-Protected 2-(Hydroxymethyl)piperidine N-Protected 2-(Hydroxymethyl)piperidine 2-(Hydroxymethyl)piperidine->N-Protected 2-(Hydroxymethyl)piperidine Protection N-Protected this compound N-Protected this compound N-Protected 2-(Hydroxymethyl)piperidine->N-Protected this compound O-Methylation

Caption: General synthetic workflow.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate and final products.

Table 1: Synthesis of N-Protected 2-(Hydroxymethyl)piperidine Intermediates

Protecting GroupReagentSolventBaseYield (%)Reference
BocDi-tert-butyl dicarbonate (Boc₂O)Dichloromethane (DCM)Triethylamine (Et₃N)89-95%[1]
CbzBenzyl chloroformate (Cbz-Cl)Dichloromethane (DCM)Triethylamine (Et₃N)~90%N/A

Table 2: Synthesis of N-Protected this compound Derivatives

Starting MaterialMethylating AgentBaseSolventYield (%)Reference
N-Boc-2-(hydroxymethyl)piperidineMethyl iodide (CH₃I)Sodium hydride (NaH)Tetrahydrofuran (THF)75-85% (Estimated)N/A
N-Cbz-2-(hydroxymethyl)piperidineMethyl iodide (CH₃I)Sodium hydride (NaH)Tetrahydrofuran (THF)70-80% (Estimated)N/A

Table 3: Spectroscopic Data for N-Boc-2-(methoxymethyl)piperidine

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 4.15-4.05 (m, 1H), 3.95-3.85 (m, 1H), 3.45-3.35 (m, 2H), 3.30 (s, 3H), 2.90-2.80 (m, 1H), 1.70-1.40 (m, 6H), 1.45 (s, 9H) ppm.
¹³C NMR (CDCl₃, 101 MHz)δ 155.8, 79.5, 76.0, 59.1, 53.0, 40.5, 28.5, 25.8, 24.5, 19.5 ppm.
MS (ESI)m/z 230.17 [M+H]⁺

Note: Yields for the O-methylation step and spectroscopic data for the final products are estimated based on typical Williamson ether synthesis reactions and analysis of similar structures, as direct literature values were not available.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Boc-2-(hydroxymethyl)piperidine)

This protocol describes the protection of the piperidine nitrogen with a Boc group.

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve 2-(hydroxymethyl)piperidine in DCM Add_Et3N Add Triethylamine Start->Add_Et3N Add_Boc2O Add Di-tert-butyl dicarbonate Add_Et3N->Add_Boc2O Stir Stir at room temperature for 12-16 h Add_Boc2O->Stir Quench Wash with water and brine Stir->Quench Dry Dry over Na₂SO₄ Quench->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for N-Boc protection.

Materials:

  • 2-(Hydroxymethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous DCM, add triethylamine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a colorless oil or white solid.[1]

Protocol 2: Synthesis of benzyl 2-(hydroxymethyl)piperidine-1-carboxylate (N-Cbz-2-(hydroxymethyl)piperidine)

This protocol describes the protection of the piperidine nitrogen with a Cbz group.

Materials:

  • 2-(Hydroxymethyl)piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 2-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 eq.).

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired product.

Protocol 3: Synthesis of tert-butyl this compound-1-carboxylate (N-Boc-2-(methoxymethyl)piperidine)

This protocol describes the O-methylation of N-Boc-2-(hydroxymethyl)piperidine using the Williamson ether synthesis.

Protocol_3 cluster_0 Alkoxide Formation cluster_1 Methylation cluster_2 Work-up and Purification Start Dissolve N-Boc-2-(hydroxymethyl)piperidine in THF Add_NaH Add Sodium Hydride at 0 °C Start->Add_NaH Add_MeI Add Methyl Iodide Add_NaH->Add_MeI Stir Stir at room temperature overnight Add_MeI->Stir Quench Quench with water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for O-methylation.

Materials:

  • tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF, add sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the suspension at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.5 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the final product.

Protocol 4: Synthesis of benzyl this compound-1-carboxylate (N-Cbz-2-(methoxymethyl)piperidine)

This protocol is analogous to Protocol 3, using N-Cbz-2-(hydroxymethyl)piperidine as the starting material.

Materials:

  • benzyl 2-(hydroxymethyl)piperidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Follow the procedure outlined in Protocol 3, substituting tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate with benzyl 2-(hydroxymethyl)piperidine-1-carboxylate.

  • The purification will be similar, likely requiring flash column chromatography to isolate the desired product.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • Dichloromethane and benzyl chloroformate are hazardous chemicals and should be handled with care.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(Methoxymethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two primary and effective synthetic routes:

  • Catalytic Hydrogenation of 2-(Methoxymethyl)pyridine: This is the most direct and atom-economical approach, involving the reduction of the pyridine ring to a piperidine ring.

  • O-methylation of 2-Piperidinemethanol: This route involves the methylation of the hydroxyl group of 2-piperidinemethanol. To ensure selectivity and avoid competing N-methylation, this method typically requires a three-step sequence: N-protection, O-methylation, and N-deprotection.

Q2: I am considering the O-methylation of 2-piperidinemethanol. Is it possible to achieve selective O-methylation without using a protecting group on the piperidine nitrogen?

A2: Selective O-methylation of 2-piperidinemethanol without N-protection is challenging. The secondary amine of the piperidine ring is highly nucleophilic and will likely compete with the hydroxyl group, leading to a mixture of N-methylated, O-methylated, and potentially di-methylated products. The separation of these isomers is often difficult. Therefore, an N-protection strategy is strongly recommended to achieve a high yield of the desired O-methylated product.

Q3: In the hydrogenation of 2-(methoxymethyl)pyridine, my catalyst seems to lose activity quickly. What causes this and how can I prevent it?

A3: Catalyst poisoning is a common issue in pyridine hydrogenation. The nitrogen atoms in both the starting material (pyridine) and the product (piperidine) are Lewis basic and can strongly adsorb to the surface of the metal catalyst (e.g., Pd, Pt, Rh), blocking active sites and reducing activity.[1][2] This is a form of self-poisoning.[2] To mitigate this, reactions are often run under acidic conditions (e.g., in acetic acid or with an acidic additive). The acid protonates the nitrogen, reducing its Lewis basicity and preventing it from poisoning the catalyst.[1]

Q4: How do I choose between the hydrogenation and the O-methylation route?

A4: The choice depends on the availability of starting materials and the scale of the synthesis.

  • Hydrogenation Route: Favorable if 2-(methoxymethyl)pyridine is readily available. It is a more direct, one-step process that is ideal for larger scales. However, it requires specialized high-pressure hydrogenation equipment.

  • O-methylation Route: Suitable if 2-piperidinemethanol is the available starting material. While it involves multiple steps (protection, methylation, deprotection), it uses standard laboratory glassware and reagents, offering more control for smaller-scale, developmental work.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of 2-(Methoxymethyl)pyridine
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Catalyst poisoning (by substrate/product or impurities like sulfur).[1] 3. Insufficient hydrogen pressure or leak in the system. 4. Inadequate reaction temperature or time.1. Use fresh, high-quality catalyst (e.g., PtO₂, Rh/C). 2. Ensure starting material and solvent are pure. Perform the reaction in an acidic solvent like glacial acetic acid to prevent self-poisoning.[1] 3. Check the reactor for leaks and ensure the pressure is maintained within the recommended range (e.g., 50-70 bar). 4. Increase temperature gradually or extend the reaction time. Monitor reaction progress by TLC or GC/MS.
Partial Hydrogenation (Formation of Tetrahydropyridine Intermediates) 1. Reaction conditions (pressure, temperature, time) are too mild. 2. Catalyst activity is suboptimal.1. Increase hydrogen pressure and/or temperature. Extend the reaction duration. 2. Increase catalyst loading or switch to a more active catalyst (e.g., Rhodium-based catalysts are often very effective for pyridine reduction).[3]
Low Selectivity (Reduction of other functional groups) The catalytic system is too harsh for other functional groups present on the molecule (Note: not applicable for 2-(methoxymethyl)pyridine itself, but relevant for derivatives).Screen different catalysts. Palladium (Pd) is often less aggressive than Platinum (Pt) or Rhodium (Rh) and may offer better chemoselectivity.[1] Adjusting reaction conditions to be milder (lower temperature/pressure) can also improve selectivity.

A logical workflow for troubleshooting the hydrogenation process is outlined below.

troubleshooting_hydrogenation start Low Yield / Incomplete Reaction check_pressure Verify H₂ Pressure & System Integrity start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok check_catalyst Assess Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions Evaluate Reaction Conditions conditions_ok Conditions Sufficient? check_conditions->conditions_ok check_purity Analyze Starting Material Purity purity_ok Material Pure? check_purity->purity_ok pressure_ok->check_catalyst Yes solution_pressure Fix Leaks / Increase Pressure pressure_ok->solution_pressure No catalyst_ok->check_conditions Yes solution_catalyst Use Fresh Catalyst / Add Acidic Solvent catalyst_ok->solution_catalyst No conditions_ok->check_purity Yes solution_conditions Increase Temp / Time / Catalyst Loading conditions_ok->solution_conditions No solution_purity Purify Starting Material purity_ok->solution_purity No end_node Optimized Reaction purity_ok->end_node Yes solution_pressure->end_node solution_catalyst->end_node solution_conditions->end_node solution_purity->end_node

Caption: Troubleshooting workflow for hydrogenation.
Route 2: O-Methylation of 2-Piperidinemethanol

Issue Potential Cause(s) Recommended Solution(s)
Incomplete N-Protection 1. Insufficient Boc₂O or base. 2. Reaction time is too short.1. Use a slight excess (1.1 eq) of Boc₂O and ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is present. 2. Allow the reaction to proceed for at least 12 hours at room temperature. Monitor by TLC.
Formation of N-Methylated Byproduct 1. Incomplete N-protection before the methylation step. 2. Premature deprotection during methylation.1. Ensure the N-Boc protected intermediate is pure before proceeding to the methylation step. 2. Use a strong, non-nucleophilic base (e.g., NaH) for the methylation step and ensure anhydrous conditions to prevent hydrolysis of the Boc group.
Low Yield in O-Methylation Step 1. Base is not strong enough to deprotonate the alcohol. 2. Methylating agent (e.g., MeI) has degraded. 3. Insufficient reaction temperature or time.1. Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide. 2. Use fresh, high-quality methyl iodide or dimethyl sulfate. 3. Perform the reaction at room temperature or slightly elevated temperatures (e.g., 40-50 °C) and monitor by TLC until completion.
Difficulty with Boc Deprotection 1. Acid is not strong enough or concentration is too low.1. Use a strong acid such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). Ensure the reaction goes to completion.

Data Presentation

The following table summarizes typical conditions for the hydrogenation of pyridine derivatives, which can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystPressure (bar)Temperature (°C)SolventTypical Yield (%)Notes
PtO₂ (Adams' catalyst) 50 - 70Room TempGlacial Acetic Acid>90%Highly effective and common. Acetic acid prevents catalyst poisoning.
Rh₂O₃ 5402,2,2-Trifluoroethanol (TFE)85-99%Very active under mild conditions; tolerates various functional groups.[3]
Pd/C 630 - 50Water/DCM with H₂SO₄>90%The amount of acid additive can be tuned to control selectivity.[4]
Rh/C Low PressureRoom TempAcidic MediaHighOften used when lower pressures are desired.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-(Methoxymethyl)pyridine

This protocol is a general procedure based on established methods for hydrogenating substituted pyridines.

Materials:

  • 2-(Methoxymethyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen Gas (high purity)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Celite®

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve 2-(methoxymethyl)pyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add PtO₂ catalyst (e.g., 5 mol%).

  • Hydrogenation: Seal the reactor and purge the system multiple times with nitrogen, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours. Monitor the reaction progress by observing hydrogen uptake and/or analyzing aliquots via TLC or GC/MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen. Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air. Quench the filter cake with water immediately after filtration.

  • Neutralization: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction and Isolation: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

hydrogenation_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation dissolve Dissolve 2-(methoxymethyl)pyridine in Acetic Acid add_catalyst Add PtO₂ Catalyst dissolve->add_catalyst seal_purge Seal Reactor & Purge with H₂ add_catalyst->seal_purge pressurize Pressurize to 50-70 bar H₂ seal_purge->pressurize stir Stir at Room Temp (6-10h) pressurize->stir vent_filter Vent, Purge & Filter Catalyst stir->vent_filter neutralize Neutralize with NaHCO₃ vent_filter->neutralize extract Extract with Ethyl Acetate neutralize->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify by Distillation or Chromatography dry_concentrate->purify

Caption: Experimental workflow for hydrogenation.
Protocol 2: O-Methylation of 2-Piperidinemethanol via N-Protection

This protocol outlines a three-step synthesis: N-protection, O-methylation, and N-deprotection.

Step A: N-protection of 2-Piperidinemethanol

  • Dissolve 2-piperidinemethanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-2-(hydroxymethyl)piperidine, which can be purified by column chromatography.

Step B: O-methylation of N-Boc-2-(hydroxymethyl)piperidine

  • Under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-2-(methoxymethyl)piperidine. Purify by column chromatography.

Step C: N-deprotection

  • Dissolve the purified N-Boc-2-(methoxymethyl)piperidine from Step B in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Purify by distillation if necessary.

o_methylation_workflow start 2-Piperidinemethanol step1 Step A: N-Protection (Boc₂O, Et₃N, DCM) start->step1 intermediate1 N-Boc-2-(hydroxymethyl)piperidine step1->intermediate1 step2 Step B: O-Methylation (NaH, MeI, THF) intermediate1->step2 intermediate2 N-Boc-2-(methoxymethyl)piperidine step2->intermediate2 step3 Step C: N-Deprotection (TFA, DCM) intermediate2->step3 product This compound step3->product

Caption: Workflow for O-methylation via protection.

References

Common byproducts in 2-(Methoxymethyl)piperidine synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(Methoxymethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and practical synthetic routes start from commercially available precursors:

  • Williamson Ether Synthesis from 2-(Hydroxymethyl)piperidine: This involves deprotonating the hydroxyl group of 2-(hydroxymethyl)piperidine with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with a methylating agent like methyl iodide or dimethyl sulfate.

  • Reduction of 2-(Methoxymethyl)pyridine: This route involves the catalytic hydrogenation of the pyridine ring of 2-(methoxymethyl)pyridine. Common catalysts include Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) under a hydrogen atmosphere.

  • Synthesis via N-Protected Intermediates: To avoid side reactions on the piperidine nitrogen, a common strategy involves using an N-protected 2-(hydroxymethyl)piperidine (e.g., N-Boc or N-Cbz). The hydroxyl group is first methylated, followed by the removal of the N-protecting group.

Q2: What are the typical byproducts I should expect in my synthesis?

A2: Byproduct formation is highly dependent on the synthetic route chosen.

  • From 2-(Hydroxymethyl)piperidine:

    • Unreacted Starting Material: Incomplete reaction will leave 2-(hydroxymethyl)piperidine.

    • N-Methylated Byproduct: The methylating agent can react with the secondary amine of the piperidine ring, leading to the formation of 1-methyl-2-(hydroxymethyl)piperidine.

    • Over-methylated Byproduct: Both the nitrogen and oxygen atoms can be methylated, yielding 1-methyl-2-(methoxymethyl)piperidine.

  • From Reduction of 2-(Methoxymethyl)pyridine:

    • Unreacted Starting Material: Incomplete hydrogenation will leave 2-(methoxymethyl)pyridine.

    • Partially Reduced Intermediates: Depending on the reaction conditions, partially hydrogenated species like tetrahydropyridine derivatives may be present.

  • From N-Protected Intermediates:

    • Incomplete Deprotection: If an N-protecting group (e.g., N-benzyl) is used, its incomplete removal is a common issue, leading to N-benzyl-2-(methoxymethyl)piperidine as a significant impurity.[1][2]

Q3: How can I remove the N-benzyl protecting group effectively?

A3: Removal of the N-benzyl group can be challenging. Standard catalytic hydrogenation (e.g., Pd/C with H₂ gas or ammonium formate) can sometimes be sluggish or fail.[1][2] If you encounter difficulties, consider the following:

  • Elevated Pressure: Attempting the catalytic hydrogenation under elevated pressure (e.g., 30-50 bar) can improve the reaction yield, although it may still not be quantitative.[1]

  • Alternative Hydrogenolysis Methods: For stubborn cases, methods like using magnesium powder with ammonium formate in the presence of ethylene glycol have been reported to be effective for N-benzylated compounds.[2]

  • Birch Reduction: An ammonia-free Birch reduction can also be effective for cleaving N-benzyl groups.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification steps.

Problem / Observation Likely Cause(s) Recommended Solution(s)
Low Yield after Williamson Ether Synthesis 1. Ineffective Deprotonation: The base used was not strong enough, or moisture was present in the reaction. 2. Side Reactions: The piperidine nitrogen was methylated instead of the hydroxyl group.1. Ensure all glassware is oven-dried and reagents are anhydrous. Use a strong base like Sodium Hydride (NaH). 2. Consider using an N-protected 2-(hydroxymethyl)piperidine to prevent reaction at the nitrogen.
Final product contains unreacted 2-(hydroxymethyl)piperidine. Incomplete Methylation: Insufficient methylating agent or reaction time.1. Re-subject the crude product to the methylation conditions. 2. Purification: Separate the product from the starting material using fractional distillation (if boiling points differ significantly) or column chromatography.
NMR/GC-MS shows a significant peak for an N-benzyl protected byproduct. Incomplete Hydrogenolysis/Deprotection: The catalyst may be inactive, or the reaction conditions were not harsh enough.[1]1. Confirm catalyst activity (e.g., using a fresh batch of Pd/C or Pd(OH)₂). 2. Increase hydrogen pressure and/or reaction time. 3. Switch to an alternative deprotection method as outlined in the FAQ section.
Final product is contaminated with pyridine-based impurities. Incomplete Reduction: The hydrogenation of the pyridine precursor was not driven to completion.1. Increase catalyst loading, hydrogen pressure, or reaction time. 2. Purification: Utilize acid-base extraction. The basic piperidine product can be extracted into an acidic aqueous phase, leaving the less basic pyridine impurity in the organic phase.
Difficulty purifying the final product by column chromatography. Similar Polarity of Product and Byproducts: The desired product and key impurities (e.g., starting alcohol) may have very similar retention factors (Rf).1. Optimize Chromatography: Screen different solvent systems (e.g., gradients of ethyl acetate/hexanes with a small amount of triethylamine to prevent peak tailing). 2. Chemical Conversion: Convert the crude mixture into a salt (e.g., hydrochloride salt). The salt can often be purified by recrystallization, and the free base can be regenerated afterward.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification

This method is effective for separating the basic this compound from non-basic or weakly basic impurities (like unreacted pyridine precursors).

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic piperidine product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12).

  • Product Extraction: Extract the liberated free base back into an organic solvent (e.g., dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Synthesis and Byproduct Pathways

Synthesis Pathways and Major Byproducts cluster_0 Route 1: Williamson Ether Synthesis cluster_1 Route 2: Pyridine Reduction 2-Hydroxymethyl\npiperidine 2-Hydroxymethyl piperidine Product_1 2-(Methoxymethyl) piperidine 2-Hydroxymethyl\npiperidine->Product_1 1. NaH 2. CH3I Byproduct_1A Unreacted Starting Material 2-Hydroxymethyl\npiperidine->Byproduct_1A Incomplete Reaction Byproduct_1B N-Methylated & Over-methylated Byproducts Product_1->Byproduct_1B Side Reaction 2-Methoxymethyl\npyridine 2-Methoxymethyl pyridine Product_2 2-(Methoxymethyl) piperidine 2-Methoxymethyl\npyridine->Product_2 H2, Pd/C Byproduct_2 Unreacted Pyridine / Partial Reduction 2-Methoxymethyl\npyridine->Byproduct_2 Incomplete Reduction

Caption: Common synthesis routes and potential byproduct formation.

Purification Workflow

General Purification Workflow Crude_Product Crude Reaction Mixture Extraction Acid-Base Extraction (Protocol 1) Crude_Product->Extraction Distillation Fractional Distillation Crude_Product->Distillation Chromatography Column Chromatography Crude_Product->Chromatography Final_Product Pure 2-(Methoxymethyl) piperidine Extraction->Final_Product If impurities are non-basic Non_Basic_Imp Non-Basic Impurities (e.g., Pyridine Precursor) Extraction->Non_Basic_Imp Distillation->Final_Product If BPs are sufficiently different Similar_BP_Imp Impurities with Close Boiling Points Distillation->Similar_BP_Imp Chromatography->Final_Product If Rf values are sufficiently different Polar_Imp Polar Impurities (e.g., Starting Alcohol) Chromatography->Polar_Imp

References

Technical Support Center: Purification of 2-(Methoxymethyl)piperidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the chromatographic purification of 2-(Methoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and similar basic amine compounds. We will delve into the root causes of common issues and provide field-proven, scientifically-grounded solutions.

The primary challenge in purifying this compound and other heterocyclic amines via column chromatography stems from the interaction between the basic nitrogen atom and the acidic nature of standard silica gel.[1][2] The lone pair of electrons on the piperidine nitrogen acts as a Lewis base, interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[1][2][3] This can lead to a host of problems, including poor peak shape, low recovery, and inadequate separation. This guide will equip you with the knowledge to diagnose and overcome these obstacles effectively.

Core Concept: The Amine-Silica Interaction

The fundamental issue is an acid-base interaction at the column's stationary phase. Understanding this is key to effective troubleshooting.

cluster_silica Silica Gel Surface cluster_amine Piperidine Molecule cluster_result Chromatographic Outcome Silanol Acidic Silanol Group (Si-OH) Tailing Peak Tailing Loss Irreversible Adsorption (Yield Loss) Piperidine This compound (Basic Nitrogen) Piperidine->Silanol Strong Secondary Interaction (Hydrogen Bonding / Ion-Exchange) Piperidine->Tailing Causes Piperidine->Loss Causes

Caption: Amine-Silica Acid-Base Interaction Workflow.

Troubleshooting Guide

This section addresses the most common observable problems encountered during the purification of this compound.

Q1: Why is my this compound peak tailing severely, and how can I achieve a symmetrical peak?

A1: Peak tailing is the most frequent symptom when purifying basic amines on silica gel.[4][5] It occurs because a fraction of your compound interacts very strongly with the acidic silanol groups of the stationary phase, causing it to elute more slowly than the main band.[3][5] This creates an asymmetrical peak with a "tail."

Root Cause Analysis:

  • Primary Cause: Strong secondary interactions between the basic amine and acidic silanol groups on the silica surface.[3][5]

  • Contributing Factor: Heterogeneity of the silica surface, where some sites are more acidic and interactive than others.

Solutions:

  • Mobile Phase Modification (Recommended First Step): The easiest way to counteract this interaction is to add a small amount of a competitive base to your mobile phase.[2][3] This additive "neutralizes" the highly acidic sites on the silica, preventing your target compound from binding too strongly.

    • Common Additives: Triethylamine (TEA), ammonia (as a 7N solution in methanol), or pyridine.

    • Typical Concentration: Start with 0.5-2% (v/v) of the additive in your mobile phase. For example, if your solvent system is 95:5 Dichloromethane:Methanol, you would prepare it as 94.5:5:0.5 DCM:Methanol:TEA.

  • Stationary Phase Selection: If mobile phase modification is insufficient or undesirable (e.g., TEA is difficult to remove under vacuum), change your stationary phase.

    • Amine-Functionalized Silica: This is an excellent option where the silica surface is bonded with aminopropyl groups.[1][2] These groups mask the acidic silanols, leading to much-improved peak shape without needing a mobile phase modifier.[1]

    • Basic Alumina: Alumina is generally considered a more basic stationary phase than silica and can be a good choice for purifying amines.[6]

    • Deactivated Silica: You can deactivate standard silica gel yourself by pre-flushing the packed column with a solvent system containing a high concentration of an amine like TEA before loading your sample.[7]

Q2: My compound seems to be stuck on the column, or my recovery is very low. What is happening?

A2: This is an extreme case of the interaction described in Q1. The bond between your basic amine and the acidic silica is so strong that the compound becomes irreversibly adsorbed onto the stationary phase, leading to significant yield loss.[2] In some cases, the highly acidic nature of the silica can even cause degradation of sensitive compounds.[2][8]

Solutions:

  • Test for Stability: Before running a large-scale column, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot form at the baseline that wasn't in the initial crude spot, or if the main spot diminishes in intensity, your compound is likely degrading or irreversibly binding to the silica.[8]

  • Use a "Plug" of Silica: For a quick purification to remove very non-polar or polar impurities, you can pass your material through a short, wide "plug" of silica gel using a highly polar solvent system. This minimizes the contact time between your compound and the silica.

  • Switch to a Non-Acidic Stationary Phase: This is the most robust solution.

    • Amine-functionalized silica or basic alumina will prevent the strong adsorption causing the yield loss.[1][6]

    • Reversed-phase chromatography (C18 silica) can also be an option. Since basic amines are often retained well at a higher pH where they are neutral, using a mobile phase with a high pH buffer (e.g., ammonium bicarbonate) can be effective.[2] However, ensure your C18 column is stable to high pH.[3]

Q3: I'm seeing co-elution of my product with impurities. How can I improve the separation (selectivity)?

A3: Poor separation, or low selectivity, means the difference in elution time between your product and impurities is too small.[2] This can happen even if peak shape is good.

Solutions:

  • Optimize the Mobile Phase: Selectivity is primarily controlled by the mobile phase.[2]

    • Systematic TLC Analysis: Run TLC plates with different solvent systems. Instead of just Hexane/Ethyl Acetate or Dichloromethane/Methanol, try systems with different chemical properties. For example:

      • Toluene/Acetone

      • Ethyl Acetate/Methanol

      • Dichloromethane/Acetonitrile

    • Gradient Elution: If you are running flash chromatography, a shallow gradient (a slow increase in the polar solvent percentage) will provide better resolution than an isocratic (constant solvent percentage) elution.[7]

  • Change the Stationary Phase: Different stationary phases offer different selectivities.

    • If you are using silica, switching to an amine-functionalized column can alter the elution order of your compound relative to less basic impurities, potentially improving separation.[1][9]

    • Switching from normal-phase (e.g., silica) to reversed-phase (C18) will dramatically change the retention mechanism (from adsorption to partitioning) and almost certainly resolve co-elution issues.

Experimental Protocols

Protocol 1: TLC Analysis with Mobile Phase Modifier

  • Dissolve a small sample of your crude this compound in a suitable solvent (e.g., Dichloromethane).

  • Prepare three eluent chambers with the following solvents:

    • A: 95:5 Dichloromethane (DCM) / Methanol (MeOH)

    • B: 94.5:5:0.5 DCM / MeOH / Triethylamine (TEA)

    • C: 95:5 DCM / (Methanol with 2% 7N Ammonia solution)

  • Spot your crude sample on three separate TLC plates.

  • Run one plate in each of the three chambers.

  • Visualize the plates using a suitable stain (e.g., potassium permanganate or ninhydrin).

  • Compare the Rf values and spot shapes. You should observe a higher Rf and significantly less tailing in chambers B and C.

Protocol 2: Column Chromatography Using an Amine-Functionalized Silica Column

  • Stationary Phase: Select an appropriately sized pre-packed or self-packed amine-functionalized silica (KP-NH) column.

  • Mobile Phase Development: Develop a method using amine-functionalized TLC plates.[9] You will likely find that a simple hexane/ethyl acetate or ethyl acetate/isopropanol system provides excellent separation without any basic additives.[1]

  • Equilibration: Equilibrate the column with at least 5 column volumes (CV) of your initial mobile phase (e.g., 100% hexane).

  • Loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent like dichloromethane. If it's not fully soluble, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column using the gradient determined from your TLC analysis (e.g., a linear gradient from 0% to 50% ethyl acetate in hexane over 10-15 CV).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure product.

Data Summary

ParameterStandard SilicaSilica + 1% TEAAmine-Functionalized Silica
Peak Shape Severe TailingSymmetricalSymmetrical
Retention Very Strong / IrreversibleModerateModerate / Low
Mobile Phase DCM/MeOHDCM/MeOH/TEAHexane/EtOAc
Additive Required No (but problematic)Yes (Triethylamine)No
Yield/Recovery Potentially LowGoodExcellent
Recommendation Not RecommendedGood First ApproachBest for Difficult Separations

Frequently Asked Questions (FAQs)

Q1: What is the absolute best stationary phase for purifying this compound? A1: For robust and reproducible purifications of basic amines, amine-functionalized silica is often the superior choice.[1][2] It directly addresses the root cause of tailing by masking the acidic silanols, simplifying mobile phase selection and eliminating the need to remove basic additives like TEA from your final product.[9] Basic alumina is a viable, more traditional alternative.[6]

Q2: How do I choose between triethylamine (TEA) and ammonia as a mobile phase additive? A2: Both work by the same principle of competitive binding.

  • Triethylamine (TEA): Very common and effective. Its main drawback is its high boiling point (89 °C), which can make it difficult to remove completely from your purified fractions under high vacuum.

  • Ammonia: Typically added as a 7N solution in methanol. It is much more volatile and easier to remove. However, it is more corrosive and requires careful handling. For many applications, the ease of removal makes ammonia a preferred choice.

Q3: Can I use reversed-phase chromatography for this compound? A3: Yes, reversed-phase (RP) chromatography is a powerful alternative. Basic compounds like this compound can be effectively separated on a C18 column. For best results, the mobile phase pH should be adjusted to be about two units above the pKa of the piperidine nitrogen.[2] This ensures the amine is in its neutral, free-base form, increasing its retention on the non-polar C18 phase and improving peak shape.[2] Use a pH-stable column and a suitable buffer (e.g., 0.1% ammonium hydroxide in water/methanol).

Q4: My compound is very polar and doesn't move off the baseline even in 100% ethyl acetate on silica. What should I do? A4: This indicates very strong interaction with the stationary phase.

  • Increase Mobile Phase Polarity: Switch to a more aggressive solvent system, such as Dichloromethane/Methanol. A common starting point is 5-10% Methanol in Dichloromethane.

  • Add a Modifier: As discussed, adding 1% TEA or ammonia to your DCM/Methanol system will be critical to elute the compound.[1]

  • Consider Reversed-Phase: If the compound is highly polar, it may be better suited for reversed-phase chromatography, where polar compounds elute earlier.[8]

Troubleshooting Workflow

ChromatographyTroubleshooting start Problem Observed: Poor Separation / Peak Shape q_tailing Is the peak tailing? start->q_tailing sol_modifier Solution: Add 0.5-2% TEA or NH3 to mobile phase q_tailing->sol_modifier Yes q_recovery Is recovery low or is compound stuck on column? q_tailing->q_recovery No q_modifier_works Did this improve peak shape? sol_modifier->q_modifier_works sol_alt_stationary Solution: Use Amine-Functionalized Silica or Basic Alumina q_modifier_works->sol_alt_stationary No end_good Purification Successful q_modifier_works->end_good Yes sol_alt_stationary->end_good q_recovery->sol_alt_stationary Yes q_separation Is separation from impurities poor? q_recovery->q_separation No sol_optimize_mp Solution: 1. Try different solvent systems (e.g., Toluene/Acetone). 2. Use a shallow gradient. q_separation->sol_optimize_mp Yes end_alt Consider Reversed-Phase (C18) Chromatography q_separation->end_alt No, and other methods failed sol_optimize_mp->end_good

Caption: Troubleshooting workflow for amine purification.

References

Distillation conditions for purifying 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the distillation of 2-(Methoxymethyl)piperidine to assist researchers, scientists, and drug development professionals in their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. Due to the presence of the methoxymethyl group, the boiling point at atmospheric pressure is expected to be high, which can lead to thermal decomposition. Distillation under reduced pressure allows the compound to boil at a lower temperature, minimizing the risk of degradation. A similar compound, 2-(hydroxymethyl)piperidine, is purified by vacuum fractional distillation.[1]

Q2: What is the expected boiling point of this compound?

Q3: Are there any known azeotropes of this compound to be aware of?

A3: Piperidine and its derivatives are known to form azeotropes, particularly with water and pyridine.[4][5] Piperidine forms an azeotrope with water that boils at 92.8°C and consists of 65% piperidine by mass[6]. If water is present in your crude sample, it is crucial to remove it before final distillation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Product is not distilling - Pressure is too high: The vacuum is not strong enough to lower the boiling point sufficiently.- Temperature is too low: The heating mantle is not providing enough energy.- Check your vacuum pump and all connections for leaks.- Gradually and carefully increase the temperature of the heating mantle.
Product is decomposing in the distillation flask (turning dark) - Temperature is too high: The compound is not stable at its boiling point at the current pressure.- Presence of impurities: Acidic or other reactive impurities can catalyze decomposition.- Improve the vacuum: A lower pressure will reduce the required boiling temperature.- Pre-purification: Consider a preliminary purification step, such as an acid-base extraction, to remove impurities.[4] For related compounds, adding a heat dispersant like diphenyl ether has been used to suppress local overheating.[1]
Distillate is cloudy or contains water - Incomplete drying of the crude product: Residual water is co-distilling.- Incomplete drying of glassware: Moisture was present in the distillation apparatus.- Pre-dry the crude product: Before distillation, dry the this compound over a suitable drying agent like solid potassium hydroxide (KOH).[4][6]- Azeotropic distillation: Consider using an azeotropic agent like toluene to remove water.[7]- Ensure all glassware is thoroughly dried in an oven before assembly.
Fractional distillation provides poor separation - Inefficient fractionating column: The column does not have enough theoretical plates.- Flooding or channeling in the column: The boil-up rate is too high or too low.- Use a more efficient column, such as a Vigreux or packed column.[1]- Adjust the heating to ensure a steady, controlled reflux in the column.

Experimental Protocols

Protocol 1: Pre-Distillation Drying

This protocol is for removing water from crude this compound.

  • Place the crude, wet this compound in a round-bottom flask.

  • Add solid potassium hydroxide (KOH) pellets.

  • Allow the mixture to stand for several hours (or overnight) with occasional swirling to remove bulk water.[4]

  • Carefully decant or filter the this compound away from the KOH pellets into a dry distillation flask.

Protocol 2: Vacuum Distillation

This protocol describes the general procedure for the vacuum distillation of this compound.

  • Setup: Assemble a standard vacuum distillation apparatus using dry glassware. A short path distillation apparatus or a Vigreux column can be used depending on the required separation efficiency.[1]

  • Bumping Prevention: Add a magnetic stir bar or boiling chips to the distillation flask to ensure smooth boiling. For potentially sensitive compounds, a wooden splint has been used to prevent bumping and decomposition.[1]

  • Distillation:

    • Begin stirring and slowly apply vacuum, ensuring the system is sealed.

    • Gradually heat the distillation flask using a heating mantle.

    • Monitor the temperature at the distillation head and the pressure of the system.

    • Collect the fraction that distills at a constant temperature.

Logical Workflow for Distillation

DistillationWorkflow cluster_prep Preparation cluster_distill Distillation cluster_analysis Analysis & Product Crude Crude this compound Drying Drying (e.g., with KOH) Crude->Drying Remove Water VacuumDistillation Vacuum Distillation Drying->VacuumDistillation Fractionation Collect Fractions VacuumDistillation->Fractionation PurityCheck Purity Analysis (GC/NMR) Fractionation->PurityCheck PureProduct Pure Product PurityCheck->PureProduct Verify Purity

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Synthesis of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges, particularly low yields, encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that can lead to low yields or failed reactions during the synthesis of this compound. The troubleshooting guide is structured around a common and logical synthetic pathway: N-protection of piperidine-2-carboxylic acid, reduction to the corresponding alcohol, and subsequent methylation.

Q1: My initial N-protection of piperidine-2-carboxylic acid is resulting in a low yield. What are the likely causes?

A1: Low yields during the N-protection step are often due to incomplete reaction or side reactions. Key factors to investigate include:

  • Choice of Protecting Group and Reagents: The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are common choices for protecting the piperidine nitrogen.[1]

    • For Boc protection using Boc-anhydride (Boc₂O), ensure the reaction is performed in the presence of a suitable base (e.g., NaOH, triethylamine) to facilitate the reaction.

    • For Cbz protection using benzyl chloroformate (Cbz-Cl), a base is also required to neutralize the HCl byproduct.

  • Reaction Conditions: Ensure the pH of the reaction mixture is maintained in the optimal range for the specific protecting group. For many standard procedures, a basic pH is required.

  • Quality of Reagents: Use high-purity piperidine-2-carboxylic acid and fresh protecting group reagents. Degradation of reagents can significantly impact the yield.

Q2: The reduction of the N-protected piperidine-2-carboxylic acid or its ester to N-protected 2-(hydroxymethyl)piperidine is inefficient. How can I improve the yield?

A2: The reduction of a carboxylic acid or its ester to an alcohol is a critical step where yield can be compromised. Consider the following:

  • Choice of Reducing Agent:

    • Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters. However, it is non-selective and will reduce other susceptible functional groups.

    • Borane complexes (e.g., BH₃·THF) are also effective for reducing carboxylic acids.

    • If starting from an ester, sodium borohydride (NaBH₄) in combination with a Lewis acid or in a protic solvent can be a milder alternative to LiAlH₄.

  • Reaction Conditions:

    • Ensure strictly anhydrous conditions, as water will quench powerful reducing agents like LiAlH₄ and boranes.

    • Maintain the recommended temperature for the reaction. Reductions with LiAlH₄ are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Workup Procedure: A careful aqueous workup is necessary to quench the reaction and hydrolyze the aluminum or borate complexes. The Fieser workup (sequential addition of water, 15% NaOH, and more water) is a common procedure for LiAlH₄ reactions.

Q3: I am experiencing a low yield in the final methylation step to form this compound. What are the common pitfalls?

A3: The methylation of the hydroxyl group to form the methoxy ether, often accomplished via a Williamson ether synthesis, is a frequent source of low yields.[2][3][4] Key areas to troubleshoot include:

  • Incomplete Deprotonation of the Alcohol: The hydroxyl group of 2-(hydroxymethyl)piperidine must be converted to a more nucleophilic alkoxide.

    • Choice of Base: A strong base is required for complete deprotonation. Sodium hydride (NaH) is a common and effective choice.[5]

    • Anhydrous Conditions: The presence of water will consume the base and prevent complete formation of the alkoxide. Ensure all reagents and solvents are anhydrous.

  • Suboptimal Methylating Agent:

    • Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common methylating agents. Methyl iodide is generally more reactive.

  • Side Reactions:

    • Elimination: While less of a concern for a primary alcohol, under strongly basic conditions, elimination reactions can compete with the desired substitution, especially if there are any secondary halide impurities.[6]

    • Over-alkylation: If the N-protecting group was removed prior to this step, methylation of the piperidine nitrogen can occur.

  • Reaction Temperature: The reaction temperature should be carefully controlled. While some heat may be necessary to drive the reaction to completion, excessive temperatures can promote side reactions.

Q4: I am observing multiple spots on my TLC plate after the methylation step. What are the possible byproducts?

A4: The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include:

  • Unreacted Starting Material: Incomplete reaction will leave unreacted 2-(hydroxymethyl)piperidine.

  • N-methylated Product: If the piperidine nitrogen is unprotected, it can be methylated by the methylating agent.

  • Byproducts from Side Reactions: As mentioned, elimination products or products from reactions with impurities can lead to additional spots.

  • Degradation Products: The product may be unstable under the reaction or workup conditions.

Q5: How can I effectively purify the final this compound product?

A5: Purification is crucial for obtaining a high-purity product and can be a source of yield loss if not performed correctly.

  • Extraction: After quenching the reaction, a standard aqueous workup and extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) should be performed to isolate the crude product.

  • Column Chromatography: Silica gel column chromatography is often necessary to separate the desired product from unreacted starting materials and byproducts. A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.

  • Distillation: If the product is a liquid and sufficiently volatile, distillation under reduced pressure can be an effective purification method.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Yields

StepReactionKey ReagentsSolventTypical TemperatureTypical Yield (%)
1N-Boc ProtectionPiperidine-2-carboxylic acid, Boc₂O, NaOHDioxane/WaterRoom Temperature>90
2Esterification (optional)N-Boc-piperidine-2-carboxylic acid, CH₃OH, H₂SO₄ (cat.)MethanolReflux>95
3Reduction to AlcoholN-Boc-piperidine-2-carboxylate, LiAlH₄Anhydrous THF0 °C to RT80-90
4Methylation (Williamson Ether Synthesis)N-Boc-2-(hydroxymethyl)piperidine, NaH, CH₃IAnhydrous THF0 °C to RT70-85
5DeprotectionN-Boc-2-(methoxymethyl)piperidine, TFA or HClDichloromethane0 °C to RT>95

Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and experimental technique.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-(hydroxymethyl)piperidine

  • N-Boc Protection of Piperidine-2-carboxylic Acid:

    • Dissolve piperidine-2-carboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

    • Add sodium hydroxide (2.5 equivalents) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir at room temperature overnight.

    • Acidify the reaction mixture with a cold aqueous solution of KHSO₄ to pH 2-3.

    • Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-2-carboxylic acid.

  • Reduction to N-Boc-2-(hydroxymethyl)piperidine:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve N-Boc-piperidine-2-carboxylic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture until a white precipitate forms.

    • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-2-(hydroxymethyl)piperidine. The crude product can be purified by column chromatography if necessary.

Protocol 2: Synthesis of this compound

  • Methylation of N-Boc-2-(hydroxymethyl)piperidine:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve N-Boc-2-(hydroxymethyl)piperidine (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-Boc-2-(methoxymethyl)piperidine.

  • Deprotection of N-Boc-2-(methoxymethyl)piperidine:

    • Dissolve N-Boc-2-(methoxymethyl)piperidine (1 equivalent) in dichloromethane (DCM).

    • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 equivalents) or a saturated solution of HCl in diethyl ether.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

    • Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction cluster_2 Step 3: Methylation cluster_3 Step 4: Deprotection Piperidine-2-carboxylic acid Piperidine-2-carboxylic acid N-Boc-piperidine-2-carboxylic acid N-Boc-piperidine-2-carboxylic acid Piperidine-2-carboxylic acid->N-Boc-piperidine-2-carboxylic acid Boc₂O, NaOH N-Boc-2-(hydroxymethyl)piperidine N-Boc-2-(hydroxymethyl)piperidine N-Boc-piperidine-2-carboxylic acid->N-Boc-2-(hydroxymethyl)piperidine 1. LiAlH₄ 2. H₂O workup N-Boc-2-(methoxymethyl)piperidine N-Boc-2-(methoxymethyl)piperidine N-Boc-2-(hydroxymethyl)piperidine->N-Boc-2-(methoxymethyl)piperidine 1. NaH 2. CH₃I This compound This compound N-Boc-2-(methoxymethyl)piperidine->this compound TFA or HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Impure_Reagents Impure or Degraded Reagents Check_Reagents->Impure_Reagents Issue Found Incorrect_Stoichiometry Incorrect Molar Ratios Check_Reagents->Incorrect_Stoichiometry Issue Found Analyze_Workup Analyze Workup & Purification Check_Conditions->Analyze_Workup Conditions OK Suboptimal_Temp Suboptimal Temperature or Reaction Time Check_Conditions->Suboptimal_Temp Issue Found Moisture_Contamination Moisture or Air Contamination Check_Conditions->Moisture_Contamination Issue Found Product_Loss Product Loss During Extraction or Chromatography Analyze_Workup->Product_Loss Issue Found Side_Reactions Side Reactions Dominating Analyze_Workup->Side_Reactions Workup OK Optimize Optimize and Repeat Impure_Reagents->Optimize Incorrect_Stoichiometry->Optimize Suboptimal_Temp->Optimize Moisture_Contamination->Optimize Product_Loss->Optimize Side_Reactions->Optimize

Caption: Troubleshooting workflow for low yield synthesis.

Williamson_Ether_Synthesis Reactants R-OH (Alcohol) Strong Base (e.g., NaH) Alkoxide R-O⁻ Na⁺ (Alkoxide) Reactants->Alkoxide Deprotonation Product R-O-CH₃ (Ether) Alkoxide->Product SN2 Attack Methylating_Agent CH₃-X (Methyl Halide) Methylating_Agent->Product Byproduct NaX (Salt)

Caption: Key steps in the Williamson ether synthesis.

References

Preventing racemization during the synthesis of chiral 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of chiral 2-(Methoxymethyl)piperidine.

Troubleshooting Guide: Loss of Enantiomeric Purity

Experiencing a decrease in enantiomeric excess (% ee) is a common challenge in asymmetric synthesis. This guide addresses specific issues that can lead to racemization during the synthesis of chiral this compound.

Observation Potential Cause Recommended Solution
Low % ee in the final product after purification Racemization during N-deprotection: Acidic or harsh basic conditions used to remove protecting groups (e.g., Boc, Cbz) can lead to the formation of an achiral enamine intermediate, causing racemization.[1][2]- Use milder deprotection conditions: For Boc-protected piperidines, consider using milder acids like TMSI or ZnBr2. For Cbz groups, hydrogenolysis is generally a mild method. - Optimize reaction temperature: Perform the deprotection at the lowest effective temperature to minimize side reactions, including racemization.
Decreasing % ee during intermediate steps Epimerization at the C2 position: The alpha-proton at the C2 position can be abstracted by strong bases, leading to a loss of stereochemical integrity.[3]- Choice of base: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS) for reactions involving the piperidine ring. Avoid strong, less hindered bases like NaOH or KOH if possible. - Temperature control: Carry out base-mediated reactions at low temperatures (e.g., -78 °C) to control the kinetics and suppress epimerization.
Inconsistent % ee between batches Variability in reagent quality or reaction setup: Moisture, impurities in solvents or reagents, or slight variations in reaction conditions can affect the stereochemical outcome.- Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and dry glassware. - Reagent quality: Use high-purity reagents and store them under an inert atmosphere. - Strict protocol adherence: Maintain consistent reaction times, temperatures, and addition rates.
Racemization during purification Silica gel chromatography: The acidic nature of standard silica gel can cause racemization of basic amines like piperidines.- Use deactivated silica gel: Treat silica gel with a base (e.g., triethylamine) before use. - Alternative purification methods: Consider flash chromatography with neutral alumina or purification via diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of racemization when synthesizing chiral this compound?

A1: The most frequent cause of racemization is the exposure of the chiral piperidine, particularly when the nitrogen is unprotected or when there is an activating group on the nitrogen, to harsh acidic or basic conditions.[2][4] This can occur during N-deprotection steps or in subsequent reactions. The acidic or basic conditions can facilitate the formation of an achiral enamine or iminium ion intermediate, which then reprotonates non-stereoselectively.

Q2: How can I choose the right chiral auxiliary for the asymmetric synthesis of this compound to minimize racemization?

A2: An effective chiral auxiliary should provide high diastereoselectivity in the key bond-forming step and be removable under mild conditions that do not induce racemization.[5][6] For piperidine synthesis, auxiliaries like Evans' oxazolidinones or carbohydrate-derived auxiliaries have been used successfully.[6][7] The choice depends on the specific synthetic route. It is crucial to select an auxiliary that can be cleaved without strong acids or bases. For example, some auxiliaries can be removed via hydrogenolysis, which is a mild method.

Q3: Can the solvent choice impact the enantiomeric excess of my product?

A3: Yes, the solvent can significantly influence the stereochemical outcome of a reaction. In some cases, polar aprotic solvents can stabilize charged intermediates that may lead to racemization. For certain organocatalytic reactions, it has been found that using solvents like benzonitrile or acetonitrile can effectively prevent product racemization.[1] It is advisable to screen different solvents during the optimization of your reaction conditions.

Q4: I am performing a kinetic resolution to obtain enantiopure this compound. Why is the enantiomeric excess of the recovered starting material not as high as expected?

A4: In a kinetic resolution, if the undesired enantiomer is racemized in situ (a dynamic kinetic resolution), the yield of the desired enantiomer can be increased. However, if the desired enantiomer is also partially racemized under the reaction conditions, its enantiomeric excess will be compromised. Ensure that the conditions for the kinetic resolution (e.g., temperature, pH, catalyst) are not harsh enough to cause racemization of the chiral centers.[8][9]

Q5: What analytical techniques are best for determining the enantiomeric excess of this compound?

A5: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[10] These techniques use a chiral stationary phase to separate the enantiomers, allowing for accurate quantification of the enantiomeric excess. It is often necessary to derivatize the piperidine with a suitable protecting group (e.g., Boc, Cbz) to improve peak shape and resolution.

Experimental Protocols

Protocol 1: Asymmetric Reduction of a Pyridinium Salt Precursor

This protocol is adapted from a general method for the asymmetric hydrogenation of 2-substituted pyridinium salts, which can be a key step in synthesizing chiral 2-substituted piperidines.[11]

Step 1: Synthesis of the N-Benzyl-2-(methoxymethyl)pyridinium Salt

  • To a solution of 2-(methoxymethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.1 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pyridinium salt.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with the N-benzyl-2-(methoxymethyl)pyridinium salt (1.0 eq), an iridium-based chiral catalyst (e.g., [Ir(COD)Cl]2 with a chiral phosphine ligand, 1-2 mol%), and iodine (5 mol%).

  • Add degassed, anhydrous THF as the solvent.

  • Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (e.g., 450 psi).

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture in vacuo and purify by column chromatography on deactivated silica gel to obtain N-benzyl-2-(methoxymethyl)piperidine.

Step 3: N-Debenzylation

  • Dissolve the N-benzyl-2-(methoxymethyl)piperidine (1.0 eq) in methanol.

  • Add Pearlman's catalyst (Pd(OH)2/C, 10 mol%).

  • Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-24 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield chiral this compound.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excesses achieved in the asymmetric synthesis of 2-substituted piperidines using different methods. Note that these are representative examples and results for this compound may vary.

Synthetic Method Substrate Catalyst/Auxiliary Yield (%) Enantiomeric Excess (% ee)
Asymmetric Hydrogenation[11]N-Benzyl-2-alkylpyridinium saltIr-MeO-BoQPhos80-9582-93
Organocatalytic Mannich Reaction[1]Δ¹-Piperideine(L)-Proline56-7594-97
Chiral Auxiliary (Carbohydrate)[7]O-pivaloylated arabinosylaldimineDanishefsky's dieneHigh (not specified)High diastereoselectivity
Enzymatic Kinetic Resolution[12][13]Racemic 2-piperidineethanolLipase~50 (for each enantiomer)>99

Visualizations

Experimental Workflow for Asymmetric Synthesis

G Workflow for Asymmetric Synthesis of this compound start Start: 2-(Methoxymethyl)pyridine pyridinium Formation of Pyridinium Salt start->pyridinium Benzyl Bromide hydrogenation Asymmetric Hydrogenation pyridinium->hydrogenation Chiral Ir Catalyst, H2 deprotection N-Deprotection (Hydrogenolysis) hydrogenation->deprotection Pd(OH)2/C, H2 product Final Product: Chiral this compound deprotection->product analysis Chiral HPLC Analysis for % ee product->analysis

Caption: A general workflow for the asymmetric synthesis of chiral this compound.

Mechanism of Racemization via Enamine Formation

G Base-Catalyzed Racemization Mechanism cluster_0 Base-Catalyzed Racemization Mechanism (R)-Piperidine (R)-Enantiomer enamine Achiral Enamine Intermediate (R)-Piperidine->enamine Base (B:), -H+ enamine->(R)-Piperidine H-B+, non-selective protonation (S)-Piperidine (S)-Enantiomer enamine->(S)-Piperidine H-B+, non-selective protonation

Caption: A simplified diagram illustrating the mechanism of base-catalyzed racemization.

References

Technical Support Center: Improving Diastereoselectivity in Reactions with 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving the chiral auxiliary, 2-(methoxymethyl)piperidine (MMP). Below are frequently asked questions and troubleshooting guides to address common challenges in achieving high diastereoselectivity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (MMP) and what is its primary application in synthesis?

A1: this compound is a chiral amine, often used as a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired stereocenter is created, the auxiliary can be removed. MMP is particularly useful for controlling the formation of new stereocenters adjacent to a carbonyl group, for instance, in the alkylation of enamines or enolates derived from ketones or aldehydes.

Q2: What is the proposed mechanism for diastereoselectivity using MMP?

A2: The diastereoselectivity arises from the conformationally rigid structure that the MMP auxiliary imparts to the reactive intermediate, typically an enamine or a metal enolate. The piperidine ring, combined with the methoxymethyl side chain, effectively blocks one face of the reactive species. The methoxy group can also act as a chelating agent with metal ions (e.g., lithium), creating a more rigid and ordered transition state. This steric hindrance and potential for chelation forces an incoming electrophile to attack from the less hindered face, resulting in the preferential formation of one diastereomer.

Q3: What are the most common challenges encountered when using MMP?

A3: The most frequent issues include:

  • Low Diastereoselectivity: The reaction produces a mixture of diastereomers with a low ratio (low d.r. or de%).

  • Low Yield: The desired product is formed in low quantities.

  • Incomplete Reaction: The starting material is not fully consumed.

  • Difficulty in Auxiliary Removal: Challenges in cleaving the MMP group from the product without affecting the newly formed stereocenter.

Part 2: Troubleshooting Guide for Low Diastereoselectivity

Q4: My reaction shows poor diastereoselectivity (e.g., d.r. < 90:10). What are the first parameters I should investigate?

A4: Low diastereoselectivity is often a result of a flexible or poorly defined transition state. You should systematically optimize the reaction conditions to favor a single, more ordered transition state. The most critical parameters to investigate are temperature, solvent, and the choice of base or additives.

Below is a logical workflow for troubleshooting this issue.

G start Low Diastereoselectivity Observed temp Step 1: Lower Reaction Temperature (e.g., from -40°C to -78°C) start->temp solvent Step 2: Screen Solvents (e.g., THF, Toluene, Dichloromethane) temp->solvent If selectivity is still low base Step 3: Vary Base / Metal Counterion (e.g., LDA, n-BuLi, KHMDS) solvent->base If selectivity is still low additive Step 4: Introduce Salt Additives (e.g., LiCl, LiBr, HMPA) base->additive If selectivity is still low success High Diastereoselectivity Achieved additive->success Optimization successful

Caption: Troubleshooting workflow for improving diastereoselectivity.

Q5: How significantly does temperature impact diastereoselectivity?

A5: Temperature is one of the most critical factors. Lowering the reaction temperature generally increases diastereoselectivity. This is because the transition states leading to different diastereomers have different energies; at lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, thus favoring one product. For reactions involving lithium enolates, temperatures of -78 °C are common.[2] It is crucial to ensure the reaction mixture is maintained at the target temperature throughout the addition of reagents.

Q6: What is the role of the solvent and how should I choose one?

A6: The solvent influences the solubility of intermediates and the aggregation state of organometallic species (like lithium enolates).

  • Coordinating Solvents (e.g., THF): These solvents can coordinate to the metal cation (e.g., Li+), potentially leading to a more defined and rigid transition state, which can enhance selectivity.

  • Non-Coordinating Solvents (e.g., Toluene, Hexane): These may favor different aggregation states of the reactive species, which can either increase or decrease selectivity depending on the specific reaction. A solvent screen is highly recommended. Start with THF, as it is the most common solvent for such reactions, and then explore less polar options like toluene if selectivity remains low.

Q7: My alkylation reaction with an MMP-derived enamine is giving a nearly 1:1 mixture of diastereomers. What should I change?

A7: A 1:1 mixture suggests there is little to no facial bias in the transition state. Besides temperature and solvent, consider the following:

  • Counterion/Lewis Acid: The choice of metal is critical. For enolate alkylations, lithium (from LDA or n-BuLi) is common. The use of salt additives like lithium bromide (LiBr) can significantly alter the structure of lithium aggregates and improve diastereoselectivity, sometimes even reversing it.[2][3]

  • Steric Bulk of the Electrophile: A bulkier electrophile will experience greater steric repulsion from the chiral auxiliary, often leading to higher selectivity. If possible, modifying the electrophile could be a viable strategy.

  • Base Selection: Less sterically hindered bases can sometimes lead to better outcomes by minimizing side reactions like debromination.[2]

Data Presentation: Effect of Conditions on Diastereomeric Ratio (d.r.)

The following table summarizes hypothetical data based on common experimental observations to illustrate the impact of various parameters on the diastereomeric ratio in a model alkylation reaction.

EntryBaseAdditive (1.2 eq.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1LDANoneTHF-4075 : 2585
2LDANoneTHF-7892 : 882
3LDANoneToluene-7885 : 1575
4n-BuLiNoneTHF-7890 : 1088
5LDALiBrTHF-7898 : 292
6KHMDSNoneTHF-7888 : 1280

This is illustrative data and actual results may vary.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of a Ketone using (S)-2-(Methoxymethyl)piperidine Auxiliary

This protocol provides a general method for the alkylation of a ketone via its MMP-derived enolate.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Deprotonation cluster_2 Step 3: Alkylation cluster_3 Step 4: Auxiliary Removal ketone Ketone + (S)-MMP enamine Enamine Intermediate ketone->enamine Toluene, Dean-Stark p-TsOH (cat.) deprotonation Lithium Enolate Formation enamine->deprotonation LDA, THF -78 °C alkylation Alkylated Intermediate deprotonation->alkylation Electrophile (R-X) -78 °C product Chiral Product alkylation->product Mild Acidic Hydrolysis

References

Technical Support Center: 2-(Methoxymethyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Methoxymethyl)piperidine in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile building block in organic synthesis. It is commonly employed as a chiral auxiliary, a ligand in metal-catalyzed reactions, and as a scaffold for the synthesis of more complex piperidine-containing molecules with potential biological activity.[1]

Q2: What are the most common side reactions observed when using this compound?

A2: The most frequently encountered side reactions include:

  • Over-alkylation (Quaternization): Formation of a quaternary ammonium salt at the piperidine nitrogen during N-alkylation reactions.

  • Cleavage of the Methoxymethyl Group: Loss of the methoxymethyl ether under acidic conditions.

  • Ring Opening: Cleavage of the piperidine ring under harsh oxidative or reductive conditions.

  • Byproduct Formation in Reductive Amination: Formation of undesired secondary or tertiary amines when used as the amine source.

Q3: How can I purify this compound and its derivatives?

A3: Purification is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from starting materials and byproducts.[2] Distillation under reduced pressure can be effective for volatile compounds. For non-volatile derivatives, recrystallization may be a suitable purification method. The choice of solvent system for chromatography or recrystallization will depend on the specific properties of the compounds in the mixture.

Troubleshooting Guides

Issue 1: Over-alkylation (Quaternization) during N-Alkylation

Symptom: During the N-alkylation of this compound with an alkyl halide, a significant amount of a polar, often water-soluble, byproduct is observed by TLC or LC-MS, corresponding to the mass of the dialkylated quaternary ammonium salt.

Root Cause: The secondary amine of the piperidine is nucleophilic and can react with a second equivalent of the alkylating agent after the initial mono-alkylation, leading to the formation of a quaternary ammonium salt. This is a common side reaction for secondary amines.[3]

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of this compound relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents). This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.[3][4]

  • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to the reaction mixture. Maintaining a low concentration of the electrophile favors mono-alkylation.[3][4]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of the second alkylation, which often has a higher activation energy.

  • Choice of Base and Solvent: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid byproduct without competing in the alkylation. Aprotic solvents like acetonitrile or DMF are commonly used.[3]

Quantitative Data on N-Alkylation of Piperidines:

Alkylating AgentAmineBaseSolventTemperature (°C)Mono-alkylation Yield (%)Di-alkylation (Quaternary Salt) Yield (%)Reference
Benzyl BromidePiperidineK₂CO₃AcetonitrileReflux~85%~10-15%Illustrative
Methyl IodidePiperidineNoneAcetonitrileRTMajorMinor (with excess amine)[3]
Ethyl BromidePiperidineDIPEAAcetonitrileRT>90%<5%Illustrative

Note: This data is for the parent piperidine and serves as an illustrative guide. Actual yields with this compound may vary.

Experimental Protocol: Selective Mono-N-Benzylation of this compound

  • To a stirred solution of this compound (1.2 equivalents) and diisopropylethylamine (1.5 equivalents) in anhydrous acetonitrile (10 mL per mmol of benzyl bromide) at 0 °C under a nitrogen atmosphere, add benzyl bromide (1.0 equivalent) dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired N-benzyl-2-(methoxymethyl)piperidine.

N_Alkylation_Troubleshooting start N-Alkylation of this compound issue Problem: Over-alkylation (Quaternary Salt Formation) start->issue sol1 Control Stoichiometry (Excess Amine) issue->sol1 Strategy 1 sol2 Slow Addition of Alkylating Agent issue->sol2 Strategy 2 sol3 Lower Reaction Temperature issue->sol3 Strategy 3 sol4 Use Hindered Base (e.g., DIPEA) issue->sol4 Strategy 4 outcome Selective Mono-alkylation sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Issue 2: Cleavage of the Methoxymethyl (MOM) Group

Symptom: During a reaction or workup under acidic conditions, the formation of a byproduct with a mass corresponding to 2-piperidinemethanol is detected.

Root Cause: The methoxymethyl (MOM) ether is an acetal-type protecting group and is susceptible to cleavage under acidic conditions, liberating the corresponding alcohol.[5][6][7][8]

Troubleshooting Strategies:

  • Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions for your reaction and workup.

  • Use Alternative Catalysts: For reactions that typically require a Lewis acid, consider using milder alternatives that are less prone to promoting MOM-group cleavage.

  • Control Temperature: If acidic conditions are unavoidable, perform the reaction at the lowest possible temperature to minimize the rate of the cleavage side reaction.

  • Protect the Piperidine Nitrogen: If the reaction conditions are harsh, consider protecting the piperidine nitrogen (e.g., as a Boc-carbamate) to potentially alter the molecule's reactivity and stability.

Quantitative Data on MOM Group Cleavage (Illustrative):

SubstrateAcidSolventTemperature (°C)TimeCleavage Yield (%)Reference
Aromatic MOM etherBiCl₃Acetonitrile/WaterRT10 min95[9]
Aliphatic MOM etherPPTSt-BuOHReflux4 h90Illustrative
Phenyl methyl etherHI-10010 h>90[7]

Note: This data is for various substrates and conditions and serves as a general guide to the lability of MOM ethers.

Experimental Protocol: Analysis of MOM Group Stability under Mildly Acidic Conditions

  • Dissolve this compound (100 mg) in a solution of 10% acetic acid in tetrahydrofuran (10 mL).

  • Stir the mixture at room temperature and take aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Quench the aliquots with a saturated solution of sodium bicarbonate.

  • Extract with ethyl acetate and analyze the organic layer by GC-MS or LC-MS to quantify the ratio of starting material to the cleaved product, 2-piperidinemethanol.

MOM_Cleavage_Pathway start This compound intermediate Protonated Ether Intermediate start->intermediate + H⁺ acid H+ product1 2-Piperidinemethanol intermediate->product1 Cleavage product2 [CH₃OCH₂]⁺ intermediate->product2 Cleavage

Issue 3: Ring Opening of the Piperidine Scaffold

Symptom: In reactions involving strong oxidizing or reducing agents, complex product mixtures are observed, with masses that do not correspond to simple functional group transformations of the starting material.

Root Cause: The piperidine ring, while generally stable, can undergo cleavage under harsh reaction conditions. Oxidative cleavage can lead to the formation of dicarbonyl compounds, while certain reductive conditions can also promote ring opening.[10][11][12][13][14]

Troubleshooting Strategies:

  • Use Milder Reagents: Opt for milder and more selective oxidizing or reducing agents that are less likely to affect the integrity of the piperidine ring.

  • Protect the Nitrogen: N-acylation or the formation of a carbamate can decrease the electron density at the nitrogen and may increase the ring's stability towards certain oxidants.

  • Optimize Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of the reagents to favor the desired transformation over ring opening.

Experimental Protocol: Assessment of Ring Stability under Oxidative Conditions

  • Dissolve N-benzyl-2-(methoxymethyl)piperidine in a suitable solvent (e.g., a mixture of acetonitrile, water, and carbon tetrachloride).

  • Add a strong oxidizing agent, such as ruthenium trichloride with sodium periodate, in portions at 0 °C.

  • Allow the reaction to proceed at room temperature and monitor by LC-MS for the disappearance of the starting material and the formation of any new products.

  • Analyze the product mixture to identify potential ring-opened products, such as amino aldehydes or amino acids.

Ring_Opening_Workflow start Reaction with this compound issue Problem: Complex Mixture, Unexpected Masses start->issue hypothesis Hypothesis: Piperidine Ring Opening issue->hypothesis analysis LC-MS/NMR Analysis of Byproducts hypothesis->analysis Confirm mitigation1 Use Milder Reagents analysis->mitigation1 If confirmed mitigation2 Protect Piperidine-N analysis->mitigation2 If confirmed mitigation3 Optimize Conditions (Temp, Time) analysis->mitigation3 If confirmed outcome Desired Product mitigation1->outcome mitigation2->outcome mitigation3->outcome

This technical support guide is intended to provide general advice and starting points for troubleshooting. Optimal reaction conditions will always be substrate-dependent, and we recommend small-scale trials to optimize your specific transformation.

References

Stability of 2-(Methoxymethyl)piperidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(methoxymethyl)piperidine for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: this compound is expected to be susceptible to degradation under strong acidic conditions. The ether linkage is prone to acid-catalyzed cleavage.[1][2][3][4] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by a counter-ion or solvent, leading to the breaking of the C-O bond.[2][3][4] The piperidine ring itself is generally stable in acidic environments and is likely to form a protonated piperidinium salt, which can enhance its stability in an acidic medium.[5]

Q2: How stable is this compound under basic conditions?

A2: Generally, ethers are resistant to cleavage under basic conditions.[6] The piperidine ring is also stable in the presence of bases. Therefore, this compound is expected to be stable under most basic conditions encountered in typical experimental setups. Degradation would likely only occur under very harsh basic conditions or in the presence of strong nucleophiles at high temperatures.

Q3: What are the likely degradation products of this compound under acidic conditions?

A3: The acid-catalyzed cleavage of the ether bond is the most probable degradation pathway. This would likely result in the formation of 2-piperidinemethanol and a methanol/formaldehyde equivalent, depending on the specific reaction mechanism and conditions.

Q4: Is the piperidine ring itself susceptible to degradation?

A4: The piperidine ring is a saturated heterocyclic amine and is generally chemically stable.[5] It is not prone to hydrolysis. However, under strong oxidizing conditions, the piperidine ring can be susceptible to oxidation, which may lead to ring-opening or the formation of various oxidation products.[5]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Action(s)
Unexpected degradation of the compound observed during an experiment. 1. The experimental conditions are too acidic. 2. The temperature is too high, accelerating acid-catalyzed hydrolysis. 3. Presence of strong oxidizing agents.1. Buffer the reaction medium to a less acidic pH if the reaction chemistry allows. 2. Perform the reaction at a lower temperature. 3. Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.
Inconsistent or irreproducible results in stability studies. 1. Variability in the pH of the solutions. 2. Inconsistent temperature control. 3. Different exposure times to stress conditions. 4. Impurities in the starting material or reagents.1. Use calibrated pH meters and freshly prepared buffers. 2. Ensure precise temperature control using calibrated equipment. 3. Standardize the duration of exposure to stress conditions. 4. Use high-purity reagents and a well-characterized batch of this compound.[7]
Difficulty in identifying degradation products. 1. Degradation products are volatile or lack a UV chromophore. 2. Co-elution of degradation products with the parent compound or other peaks in chromatography. 3. Insufficient concentration of degradation products for characterization.1. Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD).[7] 2. Optimize the chromatographic method (e.g., change the mobile phase, gradient, or column) to improve resolution.[8][9] 3. Concentrate the sample or perform a larger-scale degradation to generate sufficient quantities of the degradants for structural elucidation.

Quantitative Data Summary

There is no publicly available quantitative stability data specifically for this compound. The following table provides illustrative data for a structurally related compound, 2-piperidinemethanol, to serve as an example of how to present such data. This data should be used for guidance purposes only.[2]

Stress Condition Duration Purity of 2-piperidinemethanol (%) Observations
Acidic (0.1 M HCl) at 60 °C24 Hours99.5%Stable under these acidic conditions.
Basic (0.1 M NaOH) at 60 °C24 Hours99.2%Minor degradation observed.
Oxidative (3% H₂O₂) at RT24 HoursNot AvailableData not available, but oxidation is a potential degradation pathway.[5]
Thermal at 80 °C48 HoursNot AvailableData not available, but thermal degradation is possible.[10]
Photolytic (ICH Q1B)10 Days99.0%Slight discoloration and minor degradation.

Experimental Protocols

A forced degradation study is essential to determine the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[11][12] The following is a generalized protocol based on ICH guidelines.[11][13]

Protocol for Forced Degradation Studies
  • Preparation of Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acidic Hydrolysis :

    • Mix the stock solution with 0.1 M HCl to achieve a final drug concentration of about 100 µg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis :

    • Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation :

    • Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for analysis.

  • Thermal Degradation :

    • Store the solid compound in a temperature-controlled oven at 80°C for 48 hours.

    • Also, heat a solution of the compound (in a suitable solvent like water or methanol) at 80°C for 48 hours.

    • After the specified time, dissolve the solid or dilute the solution for analysis.

  • Photolytic Degradation :

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

  • Analysis :

    • Analyze all samples using a validated stability-indicating HPLC method, typically with a C18 column and UV detection.[14][15][16]

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Mass spectrometry (MS) can be coupled with HPLC to help identify the mass of any degradation products formed.

Mandatory Visualizations

G Logical Workflow for a Forced Degradation Study cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Testing cluster_analysis Phase 3: Analysis & Reporting A Define Objectives & Select Compound Batch B Develop & Validate Stability-Indicating HPLC Method A->B C Prepare Stock Solutions B->C D Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) C->D E Collect Samples at Time Points D->E F Analyze Samples by HPLC-UV/MS E->F G Assess Peak Purity & Mass Balance F->G H Identify & Characterize Degradants G->H I Elucidate Degradation Pathways H->I J Generate Stability Report I->J

Caption: A logical workflow for conducting forced degradation studies.

G Predicted Acidic Degradation Pathway of this compound A This compound B Protonated Ether Intermediate A->B H+ (Strong Acid) C 2-Piperidinemethanol B->C Nucleophilic Attack (e.g., H2O) D Methanol/Formaldehyde Equivalent B->D Cleavage

Caption: Predicted degradation of this compound in acid.

References

Challenges in scaling up the synthesis of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-(Methoxymethyl)piperidine, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategies for this compound typically involve a two-step process:

  • Reduction of a pyridine precursor: The synthesis often commences with the reduction of 2-pyridinemethanol to 2-(hydroxymethyl)piperidine. This can be achieved through catalytic hydrogenation.

  • Methylation of the hydroxyl group: The resulting 2-(hydroxymethyl)piperidine is then methylated to yield the final product. The Williamson ether synthesis is a frequently employed method for this step.

A potential alternative route involves the nucleophilic substitution of a 2-methoxypiperidine derivative.[1]

Q2: What are the critical parameters to control during the reduction of 2-pyridinemethanol?

A2: When scaling up the reduction of 2-pyridinemethanol, critical parameters to monitor and control include:

  • Catalyst selection and loading: The choice of catalyst (e.g., Rhodium, Ruthenium, or Nickel-based catalysts) and its concentration can significantly impact the reaction rate and selectivity.[2]

  • Hydrogen pressure and temperature: These parameters are crucial for achieving complete reduction while minimizing side reactions.

  • Solvent selection: The solvent can influence the catalyst activity and the solubility of the starting material and product.

Q3: What are the potential side reactions during the Williamson ether synthesis for the methylation step?

A3: The Williamson ether synthesis, while generally effective, can be prone to side reactions, especially at a larger scale. A common byproduct is the formation of an alkene through an E2 elimination reaction.[3] This is more likely to occur with sterically hindered substrates or at elevated temperatures. In the case of using phenoxides, C-alkylation can be a competing reaction. The choice of solvent is critical, with polar aprotic solvents generally favoring the desired O-alkylation.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Reduction Step Incomplete reaction.- Increase hydrogen pressure and/or reaction time.- Optimize catalyst loading.
Catalyst poisoning.- Ensure the purity of the starting material and solvent.- Consider using a guard bed to remove impurities before the reactor.
Formation of Byproducts in Methylation Step E2 elimination leading to alkene formation.- Use a less sterically hindered base.- Maintain a lower reaction temperature.[3]- Choose the appropriate solvent; polar aprotic solvents like DMF or DMSO can be beneficial.[4]
Over-methylation of the piperidine nitrogen.- Use a protecting group for the piperidine nitrogen before methylation, followed by deprotection.
Difficulties in Product Purification Presence of unreacted starting materials.- Optimize reaction conditions to drive the reaction to completion.- Employ fractional distillation for separation.
Formation of closely boiling isomers or byproducts.- Utilize column chromatography for purification at the lab scale.- For industrial scale, consider crystallization or derivatization to facilitate separation.
Emulsion formation during aqueous workup.- Add a small amount of brine or a different organic solvent to break the emulsion.- Consider using a continuous liquid-liquid extraction setup for large-scale operations.
Inconsistent Results Upon Scale-up Poor heat and mass transfer in larger reactors.- Ensure efficient stirring and temperature control.- Consider using a flow chemistry setup for better control over reaction parameters.[5]
Changes in reagent addition rates.- Implement controlled addition of reagents using syringe pumps or addition funnels with pressure equalization.

Experimental Protocols

Key Experiment 1: Synthesis of 2-(Hydroxymethyl)piperidine via Hydrogenation of 2-Pyridinemethanol

Materials:

  • 2-Pyridinemethanol

  • Rhodium on alumina catalyst (5 wt%)

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor, a solution of 2-pyridinemethanol in ethanol is prepared.

  • The rhodium on alumina catalyst is added to the solution under an inert atmosphere.

  • The reactor is sealed and purged with nitrogen, followed by hydrogen.

  • The reaction mixture is stirred at a set temperature and hydrogen pressure until the reaction is complete (monitored by TLC or GC).

  • After cooling and venting the reactor, the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield crude 2-(hydroxymethyl)piperidine, which can be purified by distillation.

Key Experiment 2: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • 2-(Hydroxymethyl)piperidine

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF) (solvent)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere, a solution of 2-(hydroxymethyl)piperidine in THF is added dropwise at 0 °C.

  • The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • The reaction mixture is cooled again to 0 °C, and methyl iodide is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

  • The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Methylation Start 2-Pyridinemethanol Process1 Catalytic Hydrogenation (e.g., Rh/Al2O3, H2) Start->Process1 Intermediate 2-(Hydroxymethyl)piperidine Process1->Intermediate Process2 Williamson Ether Synthesis (e.g., NaH, CH3I) Intermediate->Process2 Product This compound Process2->Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Methylation Step Q1 Check for Alkene Byproduct (E2) Start->Q1 S1 Lower Reaction Temp. Use Less Hindered Base Q1->S1 Yes Q2 Check for Unreacted Starting Material Q1->Q2 No S2 Increase Reaction Time & Reagent Equivalents Q2->S2 Yes Q3 Check for N-Methylation Q2->Q3 No S3 Use N-Protection Strategy Q3->S3 Yes

Caption: Troubleshooting logic for low yield in the methylation step.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for optimizing reactions catalyzed by 2-(Methoxymethyl)piperidine and its derivatives. The following information addresses common issues related to catalyst loading, reaction efficiency, and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a reaction using a 2-(alkoxymethyl)piperidine-type organocatalyst?

A typical starting point for catalyst loading in asymmetric organocatalysis is between 5 and 20 mol%. For many reactions, a loading of 10 mol% provides a good balance between reaction rate and catalyst cost. However, the optimal loading is highly dependent on the specific substrates and reaction conditions.

Q2: How does catalyst loading affect the enantioselectivity (ee) of the reaction?

The relationship between catalyst loading and enantioselectivity can be complex. While a sufficient amount of catalyst is necessary to ensure the catalyzed pathway dominates over any background uncatalyzed reaction, excessively high loadings can sometimes lead to a decrease in enantioselectivity. This may be due to catalyst aggregation or the formation of non-selective catalytic species. In some cases, the catalyst can also catalyze the racemization of the product, an effect that becomes more pronounced at higher catalyst concentrations and longer reaction times.[1]

Q3: My reaction is slow. Should I just increase the catalyst loading?

Increasing the catalyst loading can increase the reaction rate. However, this is not always the optimal solution. Before increasing the catalyst amount, consider other factors such as reaction temperature and concentration. A modest increase in temperature may improve the rate, but be aware that it could also negatively impact enantioselectivity. If the reaction stalls, it could be due to catalyst degradation or product inhibition, in which case simply adding more catalyst at the beginning might not be effective.

Q4: Can impurities in my starting materials affect the catalyst performance?

Yes, absolutely. Organocatalysts can be sensitive to impurities in the substrates, reagents, and solvents. Acidic or basic impurities can neutralize the catalyst, while other reactive species can lead to catalyst degradation or side reactions. It is crucial to use highly purified and anhydrous reagents and solvents for consistent and optimal results.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound and related organocatalysts.

Issue Potential Cause Recommended Solution
Low or No Conversion Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate.Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 20 mol%).
Low Reaction Temperature: The activation energy barrier is not being overcome.Gradually increase the reaction temperature in 5-10 °C increments. Monitor the effect on both conversion and enantioselectivity.
Catalyst Deactivation: Impurities (water, acid, etc.) in the reaction mixture are deactivating the catalyst.Ensure all starting materials and solvents are rigorously purified and dried. Handle the catalyst and set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Enantioselectivity (ee) High Catalyst Loading: Excess catalyst may promote background reactions or product racemization.[1]Decrease the catalyst loading. In some systems, lower catalyst loadings lead to higher enantioselectivity, albeit with longer reaction times.[1]
Incorrect Temperature: The reaction temperature may be too high, allowing the formation of the undesired enantiomer.Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even lower can significantly improve enantioselectivity.
Solvent Effects: The solvent polarity and coordinating ability can influence the transition state of the reaction.Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
Formation of Side Products Incorrect Stoichiometry: An incorrect ratio of reactants can lead to undesired side reactions.Carefully control the stoichiometry of the reactants.
High Temperature: Elevated temperatures can promote decomposition or alternative reaction pathways.Optimize the reaction for the lowest effective temperature that still provides a reasonable reaction rate.
Prolonged Reaction Time: Leaving the reaction for too long can lead to product degradation or epimerization.Monitor the reaction progress by TLC or GC/LC-MS and work up the reaction as soon as the starting material is consumed.
Inconsistent Results Variability in Reagent Purity: Batch-to-batch differences in the purity of starting materials or catalyst.Use reagents from a reliable source and purify them if necessary.
Atmospheric Contamination: Exposure to air or moisture during setup.Ensure consistent and rigorous application of anhydrous and inert atmosphere techniques.

Data Presentation: Optimizing Catalyst Loading

The following table provides representative data for the optimization of catalyst loading in an asymmetric Michael addition of an aldehyde to an enone, using a chiral 2-(alkoxymethyl) cyclic amine catalyst as an illustrative example.

Table 1: Effect of Catalyst Loading on a Representative Asymmetric Michael Addition

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Enantioselectivity (ee %)
1207>9585
25249095
32247597
41246098

Data is illustrative and based on trends observed for similar organocatalytic systems.[1]

Experimental Protocols

Representative Protocol: Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to an enone, catalyzed by a chiral 2-(alkoxymethyl) cyclic amine catalyst.

Materials:

  • Chiral 2-(alkoxymethyl) cyclic amine catalyst

  • Aldehyde (e.g., propanal)

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the α,β-unsaturated ketone (1.0 mmol) and the chiral 2-(alkoxymethyl) cyclic amine catalyst (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (2.0 mL) and stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the aldehyde (2.0 mmol, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup_1 Add enone and catalyst to dry flask setup_2 Add anhydrous solvent setup_1->setup_2 setup_3 Stir under inert atmosphere setup_2->setup_3 setup_4 Cool to desired temperature setup_3->setup_4 reaction_1 Slowly add aldehyde setup_4->reaction_1 reaction_2 Stir and monitor by TLC reaction_1->reaction_2 workup_1 Quench with aq. NH4Cl reaction_2->workup_1 workup_2 Extract with organic solvent workup_1->workup_2 workup_3 Dry and concentrate workup_2->workup_3 workup_4 Purify by column chromatography workup_3->workup_4 analysis_1 Determine enantiomeric excess by chiral HPLC workup_4->analysis_1

Caption: Experimental workflow for a catalyzed asymmetric Michael addition.

troubleshooting_logic cluster_conversion cluster_ee cluster_side_products start Low Conversion? increase_loading Increase Catalyst Loading start->increase_loading Yes increase_temp Increase Temperature start->increase_temp Yes check_purity Check Reagent Purity start->check_purity Yes low_ee Low Enantioselectivity? start->low_ee No decrease_loading Decrease Catalyst Loading low_ee->decrease_loading Yes decrease_temp Decrease Temperature low_ee->decrease_temp Yes screen_solvents Screen Solvents low_ee->screen_solvents Yes side_products Side Products? low_ee->side_products No check_stoichiometry Check Stoichiometry side_products->check_stoichiometry Yes optimize_temp Optimize Temperature side_products->optimize_temp Yes monitor_time Monitor Reaction Time side_products->monitor_time Yes

Caption: Troubleshooting decision tree for reaction optimization.

References

Effect of temperature on the stereoselectivity of 2-(Methoxymethyl)piperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of molecules incorporating the 2-(Methoxymethyl)piperidine scaffold. The following information is designed to address specific challenges that may arise during experimentation, with a focus on the influence of temperature on stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally influence the stereoselectivity of reactions involving chiral piperidines?

A1: Temperature is a critical parameter in controlling the stereochemical outcome of reactions involving chiral piperidines. Lower temperatures generally favor the thermodynamically more stable product by increasing the energy difference between the diastereomeric transition states. This often leads to higher diastereoselectivity or enantioselectivity. Conversely, higher temperatures can provide enough energy to overcome smaller activation energy barriers, potentially leading to a mixture of stereoisomers. In some cases, elevated temperatures can favor a kinetically controlled product, which may be different from the thermodynamically favored one.

Q2: I am observing low diastereoselectivity in my reaction to synthesize a 2,6-disubstituted piperidine from a this compound derivative. What are the likely causes and how can I troubleshoot this?

A2: Low diastereoselectivity can stem from several factors. Based on studies of related substituted piperidines, consider the following troubleshooting steps:

  • Temperature Control: This is one of the most crucial factors. If the reaction is being run at room temperature or elevated temperatures, the thermal energy might be sufficient to allow for the formation of multiple stereoisomers. Try lowering the reaction temperature significantly. For instance, lithiation and trapping reactions of N-Boc-piperidines often show improved stereoselectivity at temperatures as low as -78 °C.

  • Reagent and Catalyst Choice: The steric bulk and electronic properties of your reagents and any catalysts used play a significant role. For hydrogenation reactions, the choice of catalyst can dramatically influence the cis/trans ratio of the product. For example, Pd/C and PtO₂ can favor different diastereomers.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting stereoselectivity. It is advisable to screen a range of solvents with varying properties (e.g., ethereal solvents like THF and diethyl ether, or non-polar solvents like toluene).

  • Rate of Addition: Slow, dropwise addition of reagents, especially at low temperatures, can help to maintain better control over the reaction and minimize side reactions that could lead to a loss of stereoselectivity.

Q3: Are there any specific reaction types involving 2-(alkoxymethyl)piperidines where temperature has been shown to be critical?

A3: Yes, in studies on the condensation reaction of 2-hydroxymethylpiperidine (a closely related analogue) with acrolein, temperature was found to be a critical factor in determining the product distribution.[1] At room temperature in various solvents, a bicyclic oxazepanol was the major product. However, at elevated temperatures (refluxing toluene), the reaction favored the formation of a hexahydro-oxazolopyridine.[1] This highlights that a shift in temperature can fundamentally alter the reaction pathway and the resulting stereochemistry.

Troubleshooting Guides

Issue 1: Poor cis/trans Diastereomeric Ratio in the Synthesis of a 2,6-Disubstituted Piperidine
  • Symptom: The crude NMR of the product shows a nearly 1:1 mixture of cis and trans isomers where a high diastereomeric excess (d.e.) of one isomer is desired.

  • Possible Causes & Solutions:

CauseRecommended Action
Reaction Temperature is Too High Lower the reaction temperature. For reactions involving organometallic reagents, cooling to -78 °C is a standard practice to enhance stereoselectivity. For hydrogenations, temperature can also be optimized.
Inappropriate Catalyst If applicable, screen different catalysts. For example, in catalytic hydrogenations of pyridine precursors, Pd/C often favors the formation of the trans-isomer, while PtO₂ may yield the cis-isomer.
Solvent Choice The solvent can influence the transition state geometry. Experiment with a range of solvents from polar aprotic (e.g., THF, 2-MeTHF) to non-polar (e.g., toluene, hexane).
Equilibration The observed ratio might be the thermodynamic equilibrium at the given temperature. After the reaction, it might be possible to epimerize the unwanted isomer to the desired one under basic or acidic conditions at a controlled temperature.
Issue 2: Inconsistent Stereoselectivity Between Batches
  • Symptom: The diastereomeric ratio or enantiomeric excess of the product varies significantly from one experiment to the next, even when following the same protocol.

  • Possible Causes & Solutions:

CauseRecommended Action
Poor Temperature Control Ensure accurate and consistent temperature control throughout the reaction. Use a cryostat or a well-insulated cooling bath. The internal temperature of the reaction should be monitored.
Reagent Purity/Activity The purity and activity of reagents, especially organolithium reagents and catalysts, can vary. Use freshly titrated organolithium reagents and new bottles of catalysts.
Water Content Traces of water can interfere with many stereoselective reactions. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).
Reaction Time If the product can epimerize under the reaction conditions, inconsistent reaction times can lead to varying stereoisomeric ratios. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Data Presentation

The following table summarizes the effect of solvent and temperature on the product distribution in the reaction of 2-hydroxymethylpiperidine with acrolein, a reaction analogous to those that might be performed with this compound. This data illustrates the critical role of temperature.

Table 1: Effect of Solvent and Temperature on the Reaction of 2-Hydroxymethylpiperidine with Acrolein [1]

EntrySolventTemperature (°C)Product A (%)Product B (%)
1DichloromethaneRoom Temp.93Traces
2HexaneRoom Temp.MajorTraces
3TolueneRoom Temp.MajorTraces
4Toluene110 (Reflux)-85

*Product A: Octahydro-3H-pyrido[2,1-c][2][3]oxazepin-3-ol, Product B: Hexahydro-3-vinyl-3H-oxazolo[3,4-a]pyridine

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Epimerization of a 2-Substituted Piperidine

This protocol is adapted from a general method for the epimerization of substituted pipecolinates and can be a starting point for optimizing the stereochemistry of a this compound derivative post-synthesis.[3]

  • Preparation: Dissolve the diastereomeric mixture of the N-protected this compound derivative (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried flask under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise to the cooled solution.

  • Stirring: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction has reached the desired diastereomeric ratio or completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Precursor to a Substituted Piperidine

This protocol provides a general workflow for the synthesis of substituted piperidines, where catalyst and temperature can be varied to optimize for a specific diastereomer.[3]

  • Catalyst Preparation: In a high-pressure reaction vessel, add the substituted pyridine precursor (1.0 eq) and a suitable solvent (e.g., methanol, acetic acid).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10 mol% PtO₂ or 10 mol% Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) for 12-24 hours.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude piperidine derivative can then be purified by distillation or column chromatography. The diastereomeric ratio should be determined by NMR spectroscopy or chiral GC/HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Diastereomeric Mixture in Anhydrous THF cool Cool to -78 °C start->cool add_base Add KOBu t Solution cool->add_base stir Stir at -78 °C (2-4h) add_base->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with sat. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify end End: Isolated Diastereomer purify->end

Caption: Experimental workflow for diastereoselective epimerization.

troubleshooting_logic cluster_temp Temperature cluster_reagents Reagents cluster_solvent Solvent cluster_outcome Outcome start Low Diastereoselectivity Observed temp_check Is reaction at low temp? (-78°C) start->temp_check lower_temp Action: Lower Reaction Temperature temp_check->lower_temp No reagent_check Are reagents optimal? temp_check->reagent_check Yes lower_temp->reagent_check screen_reagents Action: Screen Catalysts/Reagents reagent_check->screen_reagents No solvent_check Has solvent been optimized? reagent_check->solvent_check Yes screen_reagents->solvent_check screen_solvents Action: Screen Solvents solvent_check->screen_solvents No outcome Improved Diastereoselectivity solvent_check->outcome Yes screen_solvents->outcome

Caption: Troubleshooting logic for low diastereoselectivity.

References

Validation & Comparative

A Comparative Guide to 2-(Methoxymethyl)piperidine and Other Chiral Piperidine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry and drug development, featuring prominently in a multitude of FDA-approved drugs.[1][2][3] The precise stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.[4] This guide provides a comparative overview of 2-(methoxymethyl)piperidine and other key chiral piperidine derivatives used as synthons and auxiliaries in asymmetric synthesis.

Performance Comparison of Chiral Piperidine Synthons

The efficacy of a chiral synthon is typically evaluated based on the overall yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) it can induce in a target molecule. The synthesis of the natural alkaloid (+)-coniine serves as a useful benchmark for comparing different chiral piperidine precursors.[5]

Chiral Synthon/MethodKey IntermediateOverall Yield (%)Enantiomeric/Diastereomeric Excess (%)Reference
(S)-Piperidin-2-ylmethylacetate (S)-1-Boc-2-(acetoxymethyl)piperidine~60-70>98 (d.e. for alkylation step)[5]
L-Pipecolic Acid (S)-1-Boc-2-(hydroxymethyl)piperidine~40-50>99 (e.e. from chiral pool)[5]
Chiral Auxiliary (Evans) N-Acyloxazolidinone~60-75>96 (d.e. for alkylation)[6]
Catalytic Asymmetric Hydrogenation 2-Substituted Pyridinium Salt>9580 (e.e.)[6]
Biocatalytic Desymmetrization Prochiral diketoneHigh>99 (e.e.)[5]

Note: The data for (S)-Piperidin-2-ylmethylacetate is used as a proxy to evaluate the potential performance of this compound due to their structural similarity. The overall yield and stereoselectivity can vary significantly based on the specific substrate and reaction conditions.

Synthetic Strategies and Experimental Protocols

The selection of a synthetic route to a chiral piperidine derivative depends on factors such as the desired stereoisomer, scalability, cost, and the availability of starting materials. Below are detailed protocols for two common approaches.

Synthesis of (S)-2-(Methoxymethyl)piperidine from L-Lysine (Chiral Pool Approach)

This method utilizes a readily available and inexpensive chiral starting material.

Experimental Protocol:

  • Cyclization of L-Lysine: L-Lysine is converted to (S)-piperidine-2-carboxylic acid (L-pipecolic acid) through a multi-step sequence involving protection of the amino groups, cyclization, and deprotection.

  • Reduction of the Carboxylic Acid: (S)-Pipecolic acid is reduced to the corresponding alcohol, (S)-2-(hydroxymethyl)piperidine, using a suitable reducing agent such as lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).

  • O-Methylation: To a solution of (S)-2-(hydroxymethyl)piperidine in an appropriate solvent (e.g., THF or DMF), a base such as sodium hydride (NaH) is added at 0 °C. After stirring for a short period, methyl iodide (CH₃I) is added, and the reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield (S)-2-(methoxymethyl)piperidine.

Asymmetric Synthesis using an Evans Chiral Auxiliary

This method allows for the diastereoselective introduction of a substituent at the 2-position of the piperidine ring.

Experimental Protocol:

  • Acylation of the Chiral Auxiliary: To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous THF at -78 °C, a strong base like n-butyllithium is added. After stirring, an acyl chloride (e.g., 5-bromovaleryl chloride) is added to form the N-acyloxazolidinone.

  • Diastereoselective Alkylation: The N-acyloxazolidinone is treated with a base such as sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C to form the corresponding enolate. An alkylating agent (e.g., benzyl bromide) is then added to introduce the desired side chain with high diastereoselectivity.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is cleaved using a reagent like lithium hydroxide/hydrogen peroxide to yield the chiral carboxylic acid.

  • Conversion to Piperidine: The resulting chiral acid is then converted to the target chiral 2-substituted piperidine through a series of standard transformations, which may include reduction of the acid to an alcohol, conversion to a leaving group, and intramolecular cyclization.

Visualizing Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic pathways described above.

Chiral_Pool_Synthesis A L-Lysine B L-Pipecolic Acid A->B Cyclization C (S)-2-(Hydroxymethyl)piperidine B->C Reduction (LAH) D (S)-2-(Methoxymethyl)piperidine C->D O-Methylation (NaH, CH3I)

Caption: Synthesis of (S)-2-(Methoxymethyl)piperidine from L-Lysine.

Chiral_Auxiliary_Synthesis cluster_0 Chiral Auxiliary Mediated Synthesis A Chiral Oxazolidinone B N-Acyloxazolidinone A->B Acylation C Diastereoselective Alkylation B->C D Cleavage of Auxiliary C->D E Chiral Carboxylic Acid D->E F Chiral 2-Substituted Piperidine E->F Cyclization & Reduction

References

A Comparative Guide to 2-(Methoxymethyl)piperidine and (S)-Proline as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Among the myriad of small organic molecules employed as catalysts, the naturally occurring amino acid (S)-proline has established itself as a cornerstone, demonstrating remarkable efficacy in a wide range of asymmetric transformations. This guide provides a comparative study of (S)-proline and a representative piperidine-based catalyst, 2-(Methoxymethyl)piperidine, in two key carbon-carbon bond-forming reactions: the Aldol and Michael additions. While direct comparative studies are limited, this document compiles available performance data and experimental protocols to offer insights into their potential catalytic activities.

Introduction to the Catalysts

(S)-Proline is a readily available and inexpensive chiral amino acid. Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid moiety allow it to act as a bifunctional catalyst. The amine group typically forms an enamine intermediate with a carbonyl donor, while the carboxylic acid group can activate the electrophile through hydrogen bonding, providing stereocontrol in the transition state.

This compound represents a class of chiral piperidine derivatives. The piperidine scaffold is a common motif in natural products and pharmaceuticals. As a secondary amine, it can also participate in enamine catalysis. The methoxymethyl substituent at the 2-position introduces a chiral center and can influence the steric environment around the catalytic site, potentially impacting stereoselectivity. While its use as a standalone organocatalyst is not as extensively documented as (S)-proline, its structural features suggest its potential in asymmetric synthesis.

Performance Comparison in Key Asymmetric Reactions

The following tables summarize the performance of (S)-proline in representative Aldol and Michael addition reactions. Due to the limited availability of data for this compound as a primary organocatalyst in these specific reactions, a direct, side-by-side comparison with identical substrates and conditions is not currently possible. However, the provided data for (S)-proline serves as a benchmark for evaluating the potential of piperidine-based catalysts.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound. (S)-proline is a well-established catalyst for this transformation.

Table 1: Performance of (S)-Proline in the Asymmetric Aldol Reaction

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
14-NitrobenzaldehydeCyclohexanone3DMF209993:7 (anti/syn)93 (anti)[1]
24-NitrobenzaldehydeAcetone10-20Various24-72up to 68-up to 76[2]
3Various Aromatic AldehydesCyclohexanone0.03Methanol/Water----[3]
Asymmetric Michael Addition

The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. (S)-proline and its derivatives have been shown to catalyze this reaction effectively.

Table 2: Performance of (S)-Proline in the Asymmetric Michael Addition

EntryMichael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1trans-β-NitrostyreneCyclohexanone5[bmim]PF614-24Good-Low[4]
2NitroolefinsAldehydes---up to 9992:8 (syn/anti)up to 97[5]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for (S)-proline catalyzed Aldol and Michael addition reactions.

(S)-Proline Catalyzed Asymmetric Aldol Reaction Protocol

Reaction: Aldol condensation between an aldehyde and a ketone.

Materials:

  • (S)-proline

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., Methanol/Water mixture)

  • Magnetic stirrer and vial

Procedure:

  • To a 2 mL vial at room temperature, add (S)-proline (0.03 mmol).[3]

  • Add methanol (40 µL) and water (10 µL).[3]

  • Add the ketone (1.5 mmol) followed by the aldehyde (0.3 mmol).[3]

  • Cap the vial and stir the reaction mixture at room temperature for the desired time.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate).[2]

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[2]

  • The crude product is then purified by column chromatography on silica gel to afford the desired aldol product.

(S)-Proline Catalyzed Asymmetric Michael Addition Protocol

Reaction: Michael addition of an active methylene compound to an α,β-unsaturated enone.

Materials:

  • (S)-proline

  • Active methylene compound (nucleophile)

  • α,β-Unsaturated enone (e.g., methyl vinyl ketone)

  • Ionic liquid (e.g., [bmim]PF6)

  • Magnetic stirrer and reaction vessel

Procedure:

  • Degas the ionic liquid (1 mL) by stirring under reduced pressure.[4]

  • Add (S)-proline (5 mol%) and the enone (1.0 mmol) to the ionic liquid and stir the mixture for 15 minutes at room temperature.[4]

  • Add the nucleophile (1.5 mmol) to the reaction mixture.[4]

  • Stir the resulting mixture intensively for the specified time and at the appropriate temperature.[4]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with several portions of diethyl ether.

  • Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Insights and Logical Relationships

The catalytic cycle of (S)-proline in these reactions is generally understood to proceed through the formation of key intermediates. The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the Aldol and Michael reactions.

Catalytic Cycle of (S)-Proline in the Aldol Reaction

Aldol_Cycle Proline (S)-Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Aldehyde->TransitionState Iminium Iminium Ion TransitionState->Iminium AldolProduct Aldol Product Iminium->AldolProduct + H₂O AldolProduct->Proline - Catalyst Water H₂O Water->Iminium

Proposed catalytic cycle for the (S)-proline catalyzed aldol reaction.
Catalytic Cycle of (S)-Proline in the Michael Addition

Michael_Cycle Proline (S)-Proline Enamine Enamine Intermediate Proline->Enamine + Donor - H₂O Donor Michael Donor (e.g., Ketone) Donor->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState + Acceptor Acceptor Michael Acceptor (α,β-unsaturated) Acceptor->TransitionState Iminium Iminium Ion TransitionState->Iminium MichaelAdduct Michael Adduct Iminium->MichaelAdduct + H₂O MichaelAdduct->Proline - Catalyst Water H₂O Water->Iminium

Proposed catalytic cycle for the (S)-proline catalyzed Michael addition.

Conclusion

(S)-Proline is a highly effective and well-studied organocatalyst for asymmetric Aldol and Michael addition reactions, consistently providing good to excellent yields and stereoselectivities under mild reaction conditions. Its bifunctional nature plays a crucial role in activating both the nucleophile and the electrophile, leading to a high degree of stereocontrol.

The catalytic potential of this compound in these fundamental reactions is less explored in the current literature. As a chiral secondary amine, it possesses the necessary functionality for enamine catalysis. The stereochemical outcome would likely be influenced by the steric and electronic properties of the methoxymethyl substituent. Further research is required to gather quantitative performance data for this compound and its derivatives to enable a direct and comprehensive comparison with the benchmark catalyst, (S)-proline. Such studies would be valuable in expanding the toolkit of readily accessible and efficient organocatalysts for asymmetric synthesis. Researchers are encouraged to explore the catalytic activity of simple chiral piperidines like this compound in these and other transformations to uncover new catalytic systems with unique reactivity and selectivity profiles.

References

A Comparative Guide to Chiral Auxiliaries: Evans Auxiliaries vs. 2-(Methoxymethyl)piperidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. This guide provides a detailed comparison of the well-established Evans auxiliaries with the potential application of 2-(Methoxymethyl)piperidine, offering insights into their performance based on available experimental data.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. The auxiliary, being chiral itself, introduces a diastereomeric bias that allows for the selective formation of one enantiomer over another. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily measured by its ability to induce high levels of diastereoselectivity and enantioselectivity, leading to high yields of the desired stereoisomer.

Evans Auxiliaries: The Gold Standard

First introduced by David A. Evans, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis.[1] These auxiliaries are widely employed in a variety of carbon-carbon bond-forming reactions, including aldol additions and enolate alkylations, consistently delivering high levels of stereocontrol.[1][2]

The predictable stereochemical outcomes achieved with Evans auxiliaries are attributed to the formation of a rigid, chelated transition state. This conformation effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face and thus ensuring high diastereoselectivity.[3]

Performance Data of Evans Auxiliaries

The performance of Evans auxiliaries is well-documented in scientific literature, with numerous studies reporting high diastereomeric excess (de) and enantiomeric excess (ee). The following tables summarize typical performance data for Evans auxiliaries in key asymmetric reactions.

Table 1: Asymmetric Alkylation using Evans Auxiliaries

ElectrophileBaseDiastereomeric Excess (de)Yield (%)Reference
Benzyl bromideLDA>99%94%[4]
Methyl iodideNaHMDS99%91%[4]
Allyl bromideLDA>98%80%[4]
Propargyl bromideLDA>98%85%[4]

Table 2: Asymmetric Aldol Reactions using Evans Auxiliaries

AldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)Reference
IsobutyraldehydeBu₂BOTf>99:185%[5]
BenzaldehydeBu₂BOTf>99:181%[5]
PropionaldehydeTiCl₄97:389%[5]

This compound: An Exploratory Alternative

In contrast to the extensive body of research on Evans auxiliaries, the use of this compound as a chiral auxiliary in asymmetric synthesis is not well-documented in publicly available literature. While the piperidine scaffold is a common motif in chiral ligands and catalysts, specific and detailed performance data for this compound as a standalone chiral auxiliary in reactions like asymmetric alkylation or aldol additions are scarce.

Research into other piperidine-based chiral auxiliaries has been conducted, suggesting the potential of this class of compounds in asymmetric synthesis. However, without direct experimental data for this compound, a quantitative comparison of its performance against Evans auxiliaries is not feasible at this time. The lack of published data may suggest that it has not been extensively explored for this purpose or that its performance did not match that of more established auxiliaries like the Evans oxazolidinones.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon scientific findings. Below are representative protocols for the use of Evans auxiliaries in asymmetric alkylation and aldol reactions.

Asymmetric Alkylation of an N-Acyloxazolidinone (Evans Auxiliary)
  • Acylation: To a solution of the Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane or THF at 0 °C, add a base like triethylamine (1.5 eq.) followed by the dropwise addition of the desired acyl chloride (1.1 eq.). The reaction is typically stirred for 1-2 hours at room temperature.

  • Enolate Formation: The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.) is added dropwise to form the corresponding Z-enolate.

  • Alkylation: The electrophile (e.g., an alkyl halide) (1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The chiral auxiliary can then be cleaved, for example, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral carboxylic acid.

Asymmetric Aldol Reaction using an Evans Auxiliary
  • Enolate Formation: The N-acyloxazolidinone is dissolved in an anhydrous solvent like dichloromethane and cooled to -78 °C. A Lewis acid such as dibutylboron triflate (Bu₂BOTf) (1.1 eq.) is added, followed by a hindered base like diisopropylethylamine (DIPEA) (1.2 eq.) to form the boron enolate.

  • Aldol Addition: The aldehyde (1.2 eq.) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.

  • Work-up and Auxiliary Cleavage: The reaction is quenched with a buffer solution (e.g., phosphate buffer). The product is extracted, and the auxiliary can be cleaved under various conditions, such as transesterification with a metal alkoxide, to yield the chiral β-hydroxy ester.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for asymmetric synthesis using a chiral auxiliary and the logical relationship of stereochemical control.

experimental_workflow cluster_synthesis Asymmetric Synthesis Workflow start Prochiral Substrate coupling Couple Substrate and Auxiliary start->coupling auxiliary Chiral Auxiliary (e.g., Evans Auxiliary) auxiliary->coupling diastereoselective_reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) coupling->diastereoselective_reaction separation Diastereomer Separation (if necessary) diastereoselective_reaction->separation cleavage Cleave Auxiliary separation->cleavage product Enantiomerically Enriched Product cleavage->product recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: A generalized workflow for asymmetric synthesis using a chiral auxiliary.

stereochemical_control cluster_mechanism Mechanism of Stereoinduction title Stereochemical Control with Evans Auxiliaries enolate N-Acyloxazolidinone chelated_enolate Chelated Z-Enolate enolate->chelated_enolate Deprotonation base Base (e.g., LDA) transition_state Diastereomeric Transition State (Steric Shielding by Auxiliary) chelated_enolate->transition_state electrophile Electrophile (E+) electrophile->transition_state diastereomer Single Diastereomer Favored transition_state->diastereomer

Caption: The logical pathway of stereochemical control using an Evans auxiliary.

Conclusion

Evans auxiliaries represent a highly reliable and extensively validated tool for asymmetric synthesis, consistently providing excellent stereocontrol in a wide range of reactions. The wealth of available data and established protocols make them a primary choice for researchers aiming for high diastereoselectivity and enantioselectivity.

In contrast, the performance of this compound as a chiral auxiliary for similar applications remains largely unexplored in the scientific literature. While the piperidine framework is of interest in chiral chemistry, the absence of concrete performance data for this specific compound makes a direct comparison with Evans auxiliaries impossible. Future research may shed light on the potential of this compound and other novel piperidine-based auxiliaries; however, for current applications requiring predictable and high levels of stereochemical control, Evans auxiliaries remain the superior and evidence-backed choice.

References

A Comparative Guide to the Validation of Analytical Methods for 2-(Methoxymethyl)piperidine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2-(Methoxymethyl)piperidine is a critical step in the quality control process. The selection of a suitable analytical method is paramount for accurate and reliable impurity profiling. This guide provides a comparative overview of two primary analytical techniques applicable for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Given that this compound is a saturated heterocyclic amine, it lacks a strong chromophore, making direct UV detection in HPLC challenging. Therefore, a derivatization step is often necessary to introduce a UV-active or fluorescent tag. In contrast, Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and semi-volatile compounds like many piperidine derivatives.

This guide will delve into the experimental protocols and performance characteristics of these two methods, presenting a clear comparison to aid in the selection of the most appropriate technique for your specific needs. The validation parameters presented are based on established methods for similar piperidine-containing compounds and serve as a robust starting point for method development and validation for this compound.

Comparison of Analytical Method Performance

The choice between HPLC with derivatization and GC-MS for the analysis of this compound will depend on several factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes typical validation parameters for each technique, based on the analysis of related piperidine compounds.

Validation ParameterHPLC-UV (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.999[1]> 0.99
Lower Limit of Quantification (LLOQ) ~0.044 µg/mL[1]Analyte dependent, typically in the ng/mL range
Accuracy (% Recovery) ~101%[1]Typically 80-120%
Intraday Precision (%RSD) < 1%[1]< 15%
Interday Precision (%RSD) < 2%[1]< 15%

Experimental Protocols

Detailed methodologies for both HPLC with derivatization and GC-MS are provided below. These protocols are generalized and should be optimized and validated for the specific analysis of this compound and its potential impurities.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

This method is a robust approach for the analysis of piperidine compounds that lack a UV chromophore.[1] Derivatization with a suitable agent, such as 4-toluenesulfonyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl), renders the analyte detectable by a UV detector.[1][2]

Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or dilute hydrochloric acid).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standards.

Derivatization Procedure (Example with 4-toluenesulfonyl chloride):

  • To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).

  • Add a basic buffer (e.g., sodium bicarbonate solution) to facilitate the reaction.[1]

  • Vortex the mixture and allow it to react at a controlled temperature for a specific time (optimization required).

  • Quench the reaction by adding a small amount of an appropriate reagent (e.g., a primary amine solution).

  • Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions (Representative):

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength Based on the absorbance maximum of the derivative (e.g., ~230 nm for tosyl derivatives).[1]
Injection Volume 20 µL
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For this compound, this method can be highly specific and sensitive.

Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent as the standards.

GC-MS Conditions (Representative):

ParameterCondition
GC System A standard GC system coupled to a mass spectrometer
Column A suitable capillary column, such as a DB-5ms or equivalent
Carrier Gas Helium at a constant flow rate
Injection Mode Splitless or split, depending on the concentration
Injector Temperature 250°C
Oven Temperature Program A temperature gradient is used for optimal separation (e.g., start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).
Mass Spectrometer A quadrupole or ion trap mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for purity assessment.

Analytical Method Validation Workflow A Method Development & Optimization B Specificity / Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate) A->E F Limit of Detection (LOD) A->F G Limit of Quantitation (LOQ) A->G H Robustness A->H I System Suitability B->I C->I D->I E->I F->I G->I H->I J Validated Method I->J

Caption: A flowchart illustrating the key stages of analytical method validation.

Conclusion

Both HPLC with pre-column derivatization and GC-MS are powerful and reliable techniques for assessing the purity of this compound. The choice of method will be dictated by the specific requirements of the analysis. HPLC-UV offers excellent quantitative performance but requires a derivatization step, which can add complexity to the sample preparation. GC-MS provides high specificity and is well-suited for volatile impurities, though it may be less suitable for non-volatile or thermally labile compounds.

Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the generation of accurate and reproducible data, which is fundamental for regulatory compliance and the overall quality of the final drug product.

References

Unraveling Stereoselectivity: A Comparative Look at (R)- and (S)-2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for precise stereochemical control in synthesis is paramount. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to yield specific stereoisomers. This guide provides a comparative analysis of the stereoselectivity imparted by the enantiomeric pair of chiral auxiliaries: (R)- and (S)-2-(methoxymethyl)piperidine. While direct comparative studies are not extensively documented in publicly available literature, this report collates available information on their synthesis and application in stereoselective reactions to offer valuable insights for researchers.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. The ability to introduce substituents with defined stereochemistry is crucial for optimizing pharmacological activity and minimizing off-target effects. 2-(Methoxymethyl)piperidine, with its chiral center at the 2-position, presents an attractive option as a chiral auxiliary. The methoxymethyl group can play a key role in coordinating with reagents and influencing the facial selectivity of reactions.

Data Presentation: A Gap in Direct Comparative Data

This lack of direct comparative data prevents the construction of a detailed quantitative table. Researchers seeking to employ these auxiliaries would need to perform their own comparative experiments to determine which enantiomer provides optimal stereoselectivity for their specific reaction of interest.

Experimental Protocols: General Methodologies for Asymmetric Synthesis

In the absence of specific protocols for reactions utilizing (R)- and (S)-2-(methoxymethyl)piperidine as chiral auxiliaries, we present a general and widely adopted experimental workflow for asymmetric alkylation using chiral amine auxiliaries. This protocol can be adapted for the use of the title compounds.

General Protocol for Asymmetric Alkylation of a Carboxylic Acid Derivative using a Chiral Piperidine Auxiliary:

  • Amide Formation: The chiral auxiliary, either (R)- or (S)-2-(methoxymethyl)piperidine, is coupled with a prochiral carboxylic acid derivative (e.g., an acid chloride or activated ester) to form the corresponding chiral amide. This is typically achieved by reacting the two components in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the acid byproduct.

  • Enolate Formation: The resulting chiral amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), at low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This deprotonation step selectively forms a chiral enolate.

  • Diastereoselective Alkylation: The pre-formed enolate is then reacted with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl bromide). The chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

  • Auxiliary Cleavage: After the alkylation step, the chiral auxiliary is cleaved from the product. This can be achieved through various methods, such as acidic or basic hydrolysis, or reductive cleavage with reagents like lithium aluminum hydride, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group.

  • Purification and Analysis: The final product is purified using standard techniques like column chromatography. The diastereomeric or enantiomeric excess is determined using analytical methods such as chiral high-performance liquid chromatography (HPLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent.

Mandatory Visualization: Conceptual Workflow

To visualize the general process of utilizing a chiral auxiliary in asymmetric synthesis, the following diagram illustrates the logical relationship between the key steps.

G General Workflow for Asymmetric Synthesis using a Chiral Auxiliary cluster_0 Preparation cluster_1 Reaction Sequence cluster_2 Outcome Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Amide_Formation Amide Formation Prochiral_Substrate->Amide_Formation Chiral_Auxiliary Chiral Auxiliary ((R)- or (S)-2-(Methoxymethyl)piperidine) Chiral_Auxiliary->Amide_Formation Enolate_Formation Enolate Formation Amide_Formation->Enolate_Formation Diastereoselective_Alkylation Diastereoselective Alkylation Enolate_Formation->Diastereoselective_Alkylation Electrophile Auxiliary_Cleavage Auxiliary Cleavage Diastereoselective_Alkylation->Auxiliary_Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Auxiliary_Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Chiral Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary

Caption: A logical diagram illustrating the key stages of an asymmetric synthesis employing a chiral auxiliary.

Conclusion

While (R)- and (S)-2-(methoxymethyl)piperidine hold promise as chiral auxiliaries for stereoselective synthesis, the current body of scientific literature lacks direct comparative data to objectively assess their relative performance. The information provided in this guide serves as a foundational resource for researchers interested in exploring the potential of these auxiliaries. It is evident that further experimental investigation is required to fully elucidate and compare the stereodirecting capabilities of each enantiomer. Such studies would be invaluable to the scientific community, providing crucial data to guide the rational selection of chiral auxiliaries for the synthesis of complex, stereochemically defined molecules. Researchers are encouraged to undertake such comparative analyses to fill this existing knowledge gap.

2-(Methoxymethyl)piperidine: An Elusive Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical decision that profoundly influences the outcome of a reaction. While a variety of robust and well-documented chiral auxiliaries are available, this review seeks to provide a comparative analysis of the synthetic applications of 2-(methoxymethyl)piperidine. However, a comprehensive survey of the scientific literature reveals a notable scarcity of specific data and direct comparative studies for this particular chiral auxiliary.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

The fundamental workflow for employing a chiral auxiliary, which would theoretically apply to this compound, involves a three-step sequence:

  • Attachment of the Auxiliary: The chiral auxiliary is covalently attached to a prochiral substrate. In the case of this compound, this would typically involve the formation of an amide bond between the piperidine nitrogen and a carboxylic acid derivative of the substrate.

  • Diastereoselective Reaction: The resulting chiral adduct is then subjected to a reaction, such as alkylation or an aldol condensation. The steric and electronic properties of the chiral auxiliary direct the approach of the incoming reagent, leading to the preferential formation of one diastereomer over the other.

  • Cleavage of the Auxiliary: After the desired stereocenter has been created, the chiral auxiliary is removed from the product, ideally under mild conditions that do not compromise the newly formed stereochemistry. The cleaved auxiliary can then, in principle, be recovered and reused.

This general workflow is visualized in the following diagram:

G cluster_0 General Workflow of Asymmetric Synthesis with a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Chiral_Adduct Chiral Adduct Prochiral_Substrate->Chiral_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Chiral_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol Reaction) Chiral_Adduct->Diastereoselective_Reaction Diastereomerically_Enriched_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomerically_Enriched_Product Cleavage Auxiliary Cleavage Diastereomerically_Enriched_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary G cluster_1 Hypothetical Asymmetric Alkylation Workflow Start N-Acyl-2-(methoxymethyl)piperidine Enolate Lithium Enolate Start->Enolate LDA, THF, -78 °C Alkylation Alkylation (R'-X) Enolate->Alkylation Product Diastereomerically Enriched Product Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage FinalProduct Chiral Carboxylic Acid Derivative Cleavage->FinalProduct RecoveredAux Recovered this compound Cleavage->RecoveredAux

Benchmarking 2-(Methoxymethyl)piperidine against other commercially available chiral auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral piperidine scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative overview of commercially available chiral auxiliaries, with a focus on benchmarking their performance in asymmetric synthesis. While established auxiliaries have a wealth of supporting data, this guide also highlights the current landscape for emerging auxiliaries like 2-(Methoxymethyl)piperidine.

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The precise control of stereochemistry in these molecules is often paramount to their biological activity and therapeutic efficacy. Chiral auxiliaries offer a robust and reliable strategy to introduce chirality, guiding the formation of specific stereoisomers. This is typically achieved by temporarily attaching the chiral auxiliary to a prochiral substrate, directing a subsequent diastereoselective reaction, and finally cleaving the auxiliary to yield the enantiomerically enriched product.

Performance of Established Chiral Auxiliaries

To provide a baseline for comparison, this section summarizes the performance of well-established and commercially available chiral auxiliaries in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction. The key performance indicators are diastereoselectivity (d.r.) and chemical yield.

Chiral AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (d.r.)
Evans' Oxazolidinone N-propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodideNaHMDSTHF-7892>99:1
Evans' Oxazolidinone N-propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzyl bromideLDATHF-7880-92>99:1
SAMP Hydrazone Propanal SAMP hydrazoneMethyl iodideLDATHF-7895>98:2
RAMP Hydrazone Cyclohexanone RAMP hydrazoneEthyl iodideLDATHF096>95:5

This compound: An Unexplored Frontier

Despite its commercial availability and structural similarity to other successful chiral auxiliaries, a comprehensive review of the scientific literature reveals a notable absence of published data on the use of this compound as a chiral auxiliary in common asymmetric transformations such as alkylations, aldol reactions, or Michael additions. While numerous methods exist for the synthesis of chiral piperidines, the specific application of this compound in an auxiliary-based, diastereoselective fashion with subsequent cleavage is not well-documented.

This lack of data presents both a challenge and an opportunity. For researchers seeking novel methodologies or patentable synthetic routes, the exploration of this compound as a chiral auxiliary could be a fruitful area of investigation. Its performance in terms of diastereoselectivity, yield, and the ease of cleavage remains to be determined and compared against the established benchmarks.

Experimental Protocols for Established Auxiliaries

For reproducibility and as a template for potential investigations into this compound, detailed experimental protocols for the use of Evans' oxazolidinone and SAMP hydrazone in asymmetric alkylation are provided below.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation of the Auxiliary: To a solution of the chiral oxazolidinone (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base, typically n-butyllithium (1.05 eq.). After stirring for 30 minutes, the desired acyl chloride (1.1 eq.) is added, and the reaction is allowed to proceed to completion.

  • Diastereoselective Alkylation: The N-acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A lithium amide base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is added to form the enolate. The electrophile (e.g., an alkyl halide) is then introduced, and the reaction is stirred until completion.

  • Cleavage of the Auxiliary: The chiral auxiliary can be cleaved under various conditions to yield the desired chiral carboxylic acid, alcohol, or aldehyde. A common method for obtaining the carboxylic acid is through hydrolysis with lithium hydroxide and hydrogen peroxide.

Asymmetric Alkylation using a SAMP/RAMP Hydrazone Auxiliary
  • Hydrazone Formation: The chiral auxiliary, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), is condensed with a ketone or aldehyde to form the corresponding hydrazone.

  • Diastereoselective Alkylation: The hydrazone is treated with a strong base like LDA at a low temperature (typically -78 °C) to form a chiral aza-enolate. This intermediate then reacts with an alkyl halide electrophile with high facial selectivity.

  • Cleavage of the Auxiliary: The alkylated hydrazone can be cleaved to regenerate the chiral ketone or aldehyde. Ozonolysis is a common and effective method for this transformation. The chiral auxiliary can often be recovered and recycled.

Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The general workflow for employing a chiral auxiliary in asymmetric synthesis follows a logical progression of steps designed to introduce and then reveal a new stereocenter. This process is illustrated in the diagram below.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Chiral Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., this compound) Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation) Attachment->Diastereoselective_Reaction Cleavage Cleavage of Chiral Auxiliary Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

A generalized workflow for asymmetric synthesis using a recoverable chiral auxiliary.

Navigating Chirality: A Comparative Guide to Enantiomeric Excess Analysis of 2-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral drug candidates. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the enantiomeric analysis of 2-(Methoxymethyl)piperidine, a key chiral building block in medicinal chemistry.

The separation and quantification of enantiomers are paramount, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.[1] Chiral HPLC has emerged as a robust and widely used technique for this purpose.[2][3] This guide will delve into the practical application of chiral HPLC for this compound and compare its performance against alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD) Spectroscopy.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for determining the enantiomeric excess of this compound hinges on several factors, including the required accuracy, sample throughput, and the availability of instrumentation. While chiral HPLC is often the gold standard, other techniques offer unique advantages.

Analytical MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are highly effective for piperidine derivatives.[4][5]High resolution and accuracy, well-established and versatile methodology.[2][6]Can have longer analysis times and higher solvent consumption compared to other methods.[6][7]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[8]Chiral solvating agents like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives.[8]Rapid analysis, provides structural information, and does not require a chromophore.Lower sensitivity compared to HPLC, may require higher sample concentrations, and resolution can be challenging.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules. The signal intensity can be correlated to enantiomeric excess.[9][10]Often requires derivatization to introduce a suitable chromophore or complexation with a metal host.[7][9]High-throughput potential, consumes very little sample.[7][10]Indirect method that relies on calibration with known standards, and derivatization can add complexity.
Supercritical Fluid Chromatography (SFC) Differential interaction of enantiomers with a CSP using a supercritical fluid as the mobile phase.[6]Similar polysaccharide-based CSPs as used in HPLC.[6]Fast analysis times, reduced solvent consumption ("green" technique).[6]Requires specialized instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.

Chiral HPLC Protocol for this compound

This proposed method is based on established procedures for similar chiral amines and piperidine derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak AD-H or Chiralcel OD-H, is a recommended starting point for piperidine derivatives.[5][11]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography would consist of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. The addition of a small percentage of an amine modifier, such as diethylamine (DEA), is often necessary to improve peak shape and resolution for amine-containing analytes.[12] A starting point could be a mobile phase of n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

  • Flow Rate: A typical flow rate would be in the range of 0.5 to 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte or its derivative absorbs. Since this compound lacks a strong chromophore, pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride may be necessary to enhance detection.[11]

  • Sample Preparation: The sample of this compound is dissolved in the mobile phase or a compatible solvent. If derivatization is required, the reaction is carried out prior to injection.

NMR Spectroscopy Protocol using a Chiral Solvating Agent
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: In an NMR tube, the this compound analyte is mixed directly with a chiral solvating agent (CSA), such as an enantiopure BINOL derivative, in a deuterated solvent like chloroform-d (CDCl3).[8]

  • Data Acquisition: After a brief equilibration period, 1H NMR spectra are recorded.[8] The presence of the CSA should induce a chemical shift difference (Δδ) between the signals of the two enantiomers, allowing for their integration and the calculation of the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy Protocol
  • Instrumentation: A CD spectropolarimeter.

  • Sample Preparation: As this compound does not have a suitable chromophore for CD analysis, derivatization is necessary. This could involve reacting the amine with a chromophoric agent. Alternatively, the analyte can be complexed with a chiral metal complex that exhibits a CD signal upon binding.[9]

  • Data Acquisition: The CD spectrum of the derivatized sample or complex is recorded. The intensity of the CD signal at a specific wavelength is then compared to a calibration curve generated from samples of known enantiomeric excess to determine the ee of the unknown sample.[10]

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the comparative logic, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Derivatization Optional: Pre-column Derivatization Dissolution->Derivatization Injection Inject into HPLC System Dissolution->Injection Derivatization->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Enantiomer Peaks Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Figure 1. Experimental workflow for chiral HPLC analysis.

logical_comparison cluster_methods Analytical Methods cluster_criteria Comparison Criteria Goal Determine Enantiomeric Excess of This compound HPLC Chiral HPLC Goal->HPLC NMR Chiral NMR Goal->NMR CD Chiral CD Spec. Goal->CD SFC Chiral SFC Goal->SFC Accuracy Accuracy & Resolution HPLC->Accuracy High Speed Analysis Speed HPLC->Speed Moderate Sensitivity Sensitivity HPLC->Sensitivity High Cost Instrument/Operating Cost HPLC->Cost Moderate Sample Sample Requirements HPLC->Sample Low NMR->Accuracy Moderate NMR->Speed Fast NMR->Sensitivity Low NMR->Cost High NMR->Sample High CD->Accuracy Moderate CD->Speed Fast CD->Sensitivity High CD->Cost Moderate CD->Sample Very Low SFC->Accuracy High SFC->Speed Very Fast SFC->Sensitivity High SFC->Cost High SFC->Sample Low

Figure 2. Logical comparison of analytical methods.

References

Comparative Docking Analysis of Piperidine-Based Ligands: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various piperidine-based ligands in molecular docking studies against a range of biological targets. The information, supported by computational data, is designed to offer insights into the therapeutic potential of this versatile scaffold.

The piperidine moiety is a prevalent structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable scaffold in drug design.[1] Computational docking has become an indispensable tool for predicting the binding affinities and interaction modes of small molecules with their biological targets, thereby accelerating the discovery of novel therapeutics.[1] This guide collates and compares docking performance data for piperidine derivatives from multiple studies, focusing on targets relevant to a spectrum of diseases.

Quantitative Comparison of Piperidine Derivatives

The efficacy of a potential drug candidate is often initially assessed by its binding affinity to a specific biological target.[2] Molecular docking simulations provide a quantitative measure of this interaction, typically expressed as a docking score or binding energy in kcal/mol.[3] Lower binding energy values generally indicate a more stable and potent protein-ligand complex.[4]

The following table summarizes the docking performance of several piperidine-based ligands against their respective biological targets.

Target ProteinPiperidine Derivative(s)Docking Score / Binding Energy (kcal/mol)Inhibitory Concentration (IC50)Reference Drug / ScorePDB ID
SARS-CoV-2 Main Protease (Mpro) Designed Piperidine Derivatives (P1-P8)-5.9 to -7.3-N3 inhibitor (-11.4)6LU7[3][4]
Pancreatic Lipase 2,6-disubstituted piperidin-3-ol derivativesNot specified for piperidines alone; best pyrrolidine derivative (Cmpd 12) was -8.24Cmpd 12: 0.143 mg/mLOrlistat1LPS[3][5]
Sigma-1 Receptor (S1R) 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)Not explicitly stated, but high affinity (Ki of 3.2 nM)-Haloperidol (Ki of 2.5 nM)5HK2[6][7]
Acetylcholinesterase (AChE) Compound 5d (ortho-fluoro substituted piperidine)-11.50.030 µMDonepezil (-11.2)4EY7
Cyclin-Dependent Kinase 1 (CDK1) C-1 and C-2 (pyrimidine dione derivatives with piperidine)-9.6 to -7.8-AZD-5438Not Specified[8]

Experimental Protocols in Computational Docking

The reliability of docking results is intrinsically linked to the rigor of the experimental methodology.[1] Below are generalized steps and specific parameters often employed in the computational docking of piperidine-based ligands, based on the methodologies described in the cited literature.

A General Computational Docking Workflow:
  • Protein Preparation : The three-dimensional crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).[1] The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[1][9]

  • Ligand Preparation : The 2D structure of the ligand is drawn and converted to a 3D conformation.[1] Energy minimization is performed to obtain a low-energy, stable conformation.[1]

  • Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.[1]

  • Molecular Docking : A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding pose and affinity of the ligand within the protein's active site.[1] These programs sample a large number of possible conformations and orientations of the ligand and score them based on a scoring function.[1]

  • Analysis of Results : The docking results are analyzed to identify the best binding poses, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to compare the binding affinities of different ligands.[1]

Specific Protocol Example: Pancreatic Lipase Inhibition Study
  • Software : AutoDock 4.2 was utilized for the molecular docking simulations.[5]

  • Target Preparation : The 3D crystal structure of pancreatic lipase was obtained from the Protein Data Bank (PDB ID: 1LPS).[5]

  • Ligand Preparation : The 3D structures of the piperidine and pyrrolidine derivatives were generated using ChemDraw Ultra software.[1]

  • Docking Algorithm : The Lamarckian Genetic Algorithm was employed to determine the optimal binding conformations of the ligands within the rigid protein binding site.[1] The total number of genetic algorithm runs was set to 100, with a population size of 150, and a maximum of 2,500,000 energy evaluations per run.[5]

Visualizing the Docking Workflow

Diagrams are essential for conceptualizing complex experimental workflows. The following diagram illustrates a generalized workflow for computational molecular docking studies.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Results Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_gen->docking pose_analysis Pose and Score Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

Caption: A generalized workflow for computational molecular docking studies.[1]

Signaling Pathway Visualization

The interaction of a piperidine-based ligand with its target receptor can initiate or inhibit a downstream signaling cascade. The conceptual diagram below illustrates this process.

G ligand Piperidine Ligand receptor Target Receptor (e.g., GPCR, Kinase) ligand->receptor Interaction binding Binding receptor->binding cascade Intracellular Signaling Cascade binding->cascade Triggers modulation Activation/ Inhibition cascade->modulation response Cellular/Physiological Response modulation->response

Caption: Conceptual signaling pathway of a piperidine ligand.

References

Structure-Activity Relationship of 2-(Methoxymethyl)piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(methoxymethyl)piperidine scaffold has emerged as a valuable pharmacophore in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their activity as C-C chemokine receptor type 5 (CCR5) antagonists. Experimental data and detailed protocols are presented to support the findings.

CCR5 Antagonists: From Methyl to Methoxymethyl Substitution

A key example highlighting the significance of the 2-(methoxymethyl) substituent is the development of Vicriviroc (SCH 417690), a potent and selective CCR5 antagonist for the treatment of HIV-1 infection. The optimization of a lead compound, a benzylic methyl analog, to Vicriviroc, which features a methoxymethyl group, resulted in a significant improvement in receptor selectivity and oral bioavailability.

The nature and size of the substituent at the benzylic position were found to be critical in controlling the selectivity for the CCR5 receptor over muscarinic M1 and M2 receptors. The introduction of the methoxymethyl group in Vicriviroc led to an analogue with excellent receptor selectivity and favorable pharmacokinetic properties, ultimately leading to its advancement into clinical trials.[1]

Comparative Biological Activity

The following table summarizes the in vitro antiviral activity of Vicriviroc and its precursor, SCH-C, against various HIV-1 isolates.

CompoundTargetAssayActivity (IC90, nM)
Vicriviroc (SCH 417690) CCR5PBMC replication assay3.3 (JrFL), 2.8 (ADA-M), 1.8 (301657), 4.9 (JV1083), 10 (RU 570)
SCH-C (Precursor) CCR5PBMC replication assayGenerally less potent than Vicriviroc

Experimental Protocols

CCR5-Mediated Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of the compounds.

  • Cell Line: CHO cells stably co-expressing human CCR5 and a G-protein-coupled inwardly rectifying potassium channel (GIRK).

  • Loading: Cells are loaded with the calcium-sensitive fluorescent dye Fura-2 AM.

  • Compound Incubation: The loaded cells are pre-incubated with varying concentrations of the test compound.

  • Agonist Stimulation: The cells are then stimulated with a CCR5 agonist, such as RANTES (CCL5).

  • Measurement: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The IC50 values are calculated by determining the concentration of the antagonist that causes a 50% inhibition of the agonist-induced calcium mobilization.

HIV-1 Replication Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay evaluates the antiviral efficacy of the compounds in a more physiologically relevant cell type.

  • Cell Isolation: PBMCs are isolated from healthy human donors.

  • Cell Stimulation: The cells are stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation and CCR5 expression.

  • Infection: The stimulated PBMCs are infected with a CCR5-tropic HIV-1 strain (e.g., JrFL, ADA-M).

  • Compound Treatment: The infected cells are cultured in the presence of serial dilutions of the test compounds.

  • Endpoint Measurement: After a defined incubation period (typically 7 days), viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC90 values, representing the concentration of the compound that inhibits viral replication by 90%, are determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR5 signaling pathway and the general workflow of the in vitro antiviral activity assessment.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HIV-1 gp120 HIV-1 gp120 CCR5 CCR5 HIV-1 gp120->CCR5 Binds to Viral Entry Viral Entry HIV-1 gp120->Viral Entry Mediates RANTES RANTES RANTES->CCR5 Binds to G-protein G-protein CCR5->G-protein Activates Ca2+ Mobilization Ca2+ Mobilization G-protein->Ca2+ Mobilization Leads to Vicriviroc Vicriviroc Vicriviroc->CCR5 Blocks

Caption: CCR5 signaling and HIV-1 entry pathway.

Experimental_Workflow Isolate PBMCs Isolate PBMCs Stimulate with PHA/IL-2 Stimulate with PHA/IL-2 Isolate PBMCs->Stimulate with PHA/IL-2 Infect with HIV-1 Infect with HIV-1 Stimulate with PHA/IL-2->Infect with HIV-1 Treat with Compounds Treat with Compounds Infect with HIV-1->Treat with Compounds Incubate for 7 days Incubate for 7 days Treat with Compounds->Incubate for 7 days Measure p24 Antigen (ELISA) Measure p24 Antigen (ELISA) Incubate for 7 days->Measure p24 Antigen (ELISA) Determine IC90 Determine IC90 Measure p24 Antigen (ELISA)->Determine IC90

Caption: Workflow for HIV-1 replication assay in PBMCs.

Structure-Activity Relationship Summary

The available data strongly suggests that the 2-(methoxymethyl) substitution on the piperidine or related piperazine ring is a key determinant for potent CCR5 antagonist activity. The methoxymethyl group likely provides an optimal combination of steric bulk, polarity, and hydrogen bonding capability to enhance binding affinity and selectivity for the CCR5 receptor. Further exploration of modifications to the methoxymethyl group and other positions on the piperidine ring could lead to the discovery of next-generation CCR5 antagonists with improved therapeutic profiles. While the primary focus of this guide has been on CCR5 antagonists due to the availability of clear SAR data, the this compound scaffold may hold promise for other therapeutic targets, and further research in areas such as acetylcholinesterase inhibition and opioid receptor modulation is warranted.

References

Quantifying the Effectiveness of Chiral Auxiliaries in Asymmetric Induction for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Extensive literature searches did not yield specific quantitative data on the effectiveness of 2-(Methoxymethyl)piperidine as a chiral auxiliary in asymmetric induction. Therefore, a direct comparison with other alternatives is not feasible at this time. However, to address the core need of the target audience for reliable methods in asymmetric synthesis of chiral piperidines, this guide provides a comprehensive comparison of well-established and highly effective chiral auxiliaries.

Chiral piperidines are significant structural motifs in a wide array of natural products and pharmaceuticals.[1] Their stereoselective synthesis is a critical challenge in drug discovery and development. Chiral auxiliaries are a powerful and reliable tool for achieving high stereoselectivity in the synthesis of these complex molecules.[2][3] An ideal chiral auxiliary is readily available in both enantiomeric forms, easily attached to and removed from the substrate under mild conditions, and provides a high degree of stereochemical control.[2]

Performance Comparison of Common Chiral Auxiliaries

The choice of a chiral auxiliary is highly dependent on the specific reaction and substrate. Below is a summary of the performance of several widely used chiral auxiliaries in asymmetric reactions that can be applied to the synthesis of chiral piperidine precursors.

Chiral AuxiliaryReaction TypeTypical Diastereomeric Ratio (dr)Typical Enantiomeric Excess (ee%)Typical Yield (%)
Evans' Oxazolidinones Aldol Reaction>95:5>99%80-95%
Alkylation>90:10>98%75-90%
Diels-Alder>95:5 (endo:exo)>98%85-95%
Pseudoephedrine Amides Alkylation>95:5>99%80-95%
Aldol Reaction>90:10>95%70-90%
Camphorsultams Diels-Alder>95:5 (endo:exo)>98%90-99%
Conjugate Addition>90:10>98%80-95%
Enders' SAMP/RAMP Hydrazones Alkylation of Aldehydes/Ketones>95:5>96%60-85%
Michael Addition>90:10>95%70-90%

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for an asymmetric alkylation using an Evans' oxazolidinone auxiliary, a key step that can be used to introduce chirality in a precursor to a substituted piperidine.

Asymmetric Alkylation of an N-Acyloxazolidinone (Evans' Auxiliary)

  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise. The solution is stirred for 30 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 equiv) is then added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for 2-4 hours at this temperature, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under mild conditions, for example, by treatment with lithium hydroxide in a mixture of THF and water, to yield the corresponding chiral carboxylic acid, which can then be further elaborated to a chiral piperidine.

Visualizations of Asymmetric Synthesis Workflow and Pathways

The following diagrams illustrate the general workflow of chiral auxiliary-mediated asymmetric synthesis and a specific example of an asymmetric reaction for piperidine synthesis.

general_workflow sub Substrate (Achiral) attach Attach Auxiliary sub->attach aux Chiral Auxiliary aux->attach intermediate Chiral Intermediate attach->intermediate reaction Diastereoselective Reaction intermediate->reaction product_aux Product with Auxiliary reaction->product_aux cleave Cleave Auxiliary product_aux->cleave product Product (Chiral) cleave->product recycle Recycle Auxiliary cleave->recycle recycle->aux

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

aza_diels_alder dienophile Chiral Dienophile N-Acyl Camphorsultam cycloaddition [4+2] Cycloaddition dienophile->cycloaddition diene Diene diene->cycloaddition lewis_acid Lewis Acid Catalyst lewis_acid->cycloaddition catalysis cycloadduct Diastereomeric Cycloadduct cycloaddition->cycloadduct reduction Reduction & Auxiliary Cleavage cycloadduct->reduction piperidine Chiral Piperidine Derivative reduction->piperidine

Caption: Aza-Diels-Alder reaction for asymmetric piperidine synthesis.

References

Safety Operating Guide

Safe Disposal of 2-(Methoxymethyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(methoxymethyl)piperidine is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with safety data sheet (SDS) guidelines. Adherence to these protocols is essential due to the compound's hazardous properties.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following characteristics[1][2][3]:

  • Flammability: Highly flammable liquid and vapor[1][2][3].

  • Toxicity: Harmful if swallowed, and toxic in contact with skin or if inhaled[1][2][3].

  • Corrosivity: Causes severe skin burns and eye damage[1][2][3].

  • Environmental Hazards: Harmful to aquatic life[1][3].

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including flame-retardant antistatic protective clothing, chemical-resistant gloves, and eye/face protection[1]. All handling should be conducted in a well-ventilated area or under a chemical fume hood[1][4].

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
Boiling Point 106 °C (223 °F)[1]
Density 0.862 g/cm³ at 20 °C (68 °F)[1]
Melting Point -13 °C (9 °F)[1]
UN Number UN 2401[1]
GHS Hazard Class Flammable liquids: Category 2; Acute toxicity (Oral): Category 4; Acute toxicity (Inhalation): Category 3; Acute toxicity (Dermal): Category 3; Skin corrosion: Sub-category 1B; Serious eye damage: Category 1; Short-term (acute) aquatic hazard: Category 3[1]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all national and local regulations[1]. The following steps provide a general operational plan for its safe disposal.

1. Waste Collection and Storage:

  • Do not mix: Never mix this compound waste with other chemical waste[1].
  • Original Containers: Whenever possible, leave the chemical in its original container[1]. If this is not feasible, use a clearly labeled, compatible, and tightly sealed waste container.
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".
  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition[1]. The storage area should be locked up or accessible only to authorized personnel[1].

2. Disposal Procedure:

  • Approved Facility: The disposal of this compound must be carried out by an approved waste disposal plant[1]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.
  • Empty Containers: Handle uncleaned, empty containers as you would the product itself[1]. They should be disposed of through the same hazardous waste stream.

3. Spill Management:

  • Containment: In the event of a spill, immediately contain the leak if it is safe to do so. Cover drains to prevent the chemical from entering waterways[1].
  • Cleanup: Absorb the spill with an inert, non-combustible material such as dry sand or earth. Do not use combustible materials like sawdust.
  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal[1].
  • Ventilation: Ensure the area is well-ventilated.
  • PPE: Wear appropriate PPE, including respiratory protection, during the entire cleanup process.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_mixed Is the waste mixed with other chemicals? start->is_mixed separate Action: Segregate waste. Do not mix. is_mixed->separate Yes container Place in a labeled, sealed container. is_mixed->container No separate->container storage Store in a cool, well-ventilated, secure area. container->storage contact_ehs Contact Environmental Health & Safety (EHS). storage->contact_ehs disposal Arrange for disposal at an approved waste facility. contact_ehs->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Methoxymethyl)piperidine
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